molecular formula C19H24N2O B1200344 Aminopentamide CAS No. 60-46-8

Aminopentamide

Numéro de catalogue: B1200344
Numéro CAS: 60-46-8
Poids moléculaire: 296.4 g/mol
Clé InChI: NARHAGIVSFTMIG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Aminopentamide is a compound that falls under the category of aminoglycosides. Aminoglycosides have been an integral part of the antimicrobial armamentarium since their introduction into clinical use in the 1940s. They are known for their spectrum of activity, rapid bactericidal activity, and favorable chemical and pharmacokinetic properties[].

Aminoglycosides, including Aminopentamide, bind to the bacterial ribosome, leading to inhibition of protein synthesis by promoting mistranslation and elimination of proofreading[]. Resistance to aminoglycosides can result from mutations or enzymatic alteration of the target in the ribosome, efflux of the drug out of the cell, or enzymatic modification of the drug[]. All of these lead, indirectly or directly, to reduced binding to the ribosome[].

Despite the emergence of multiple resistance mechanisms to this important class of drugs over decades of widespread use, resistance rates have not increased at the rapid pace observed for other antibiotic classes[]. Aminoglycosides continue to be used as both empirical and definitive therapy for a broad range of indications[].

The crystal structure of aminopentamide hydrogen sulfate has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional techniques[].

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-(dimethylamino)-2,2-diphenylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-15(21(2)3)14-19(18(20)22,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15H,14H2,1-3H3,(H2,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARHAGIVSFTMIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35144-63-9 (unspecified sulfate)
Record name Dimevamide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2057605
Record name Aminopentamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60-46-8, 5985-88-6, 6078-64-4
Record name Aminopentamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimevamide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminopentamide, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005985886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminopentamide, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006078644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminopentamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15597
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Aminopentamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimevamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.436
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMINOPENTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IP1B47L61M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AMINOPENTAMIDE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/661TMO8UM4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AMINOPENTAMIDE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HI3DVH9WMI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Aminopentamide Mechanism of Action in Smooth Muscle

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminopentamide (commonly marketed as Centrine) is a potent anticholinergic agent belonging to the diarylmethane class.[1] Primarily utilized in veterinary medicine, it functions as a smooth muscle antispasmodic.[1] Its therapeutic efficacy is derived from the competitive antagonism of acetylcholine (ACh) at postganglionic parasympathetic neuroeffector sites.

This technical guide delineates the molecular mechanism of aminopentamide, specifically its blockade of muscarinic acetylcholine receptors (mAChRs) in smooth muscle tissue. We analyze the signal transduction pathways inhibited by the drug and provide a validated ex vivo experimental framework for verifying its antispasmodic activity.

Molecular Pharmacology

Chemical Identity and Structural Class

Aminopentamide hydrogen sulfate is chemically defined as 4-(dimethylamino)-2,2-diphenylvaleramide .[2] It shares structural homology with other anticholinergic agents like atropine but is distinct in its synthetic diarylmethane backbone.

  • Molecular Formula:

    
    [2][3]
    
  • Molecular Weight: 296.41 g/mol [1][2]

  • Key Pharmacophore: The geminal diphenyl group provides lipophilicity essential for receptor pocket occupancy, while the tertiary amine mimics the cationic head of acetylcholine, facilitating competitive binding.

Receptor Binding Profile

Aminopentamide acts as a competitive antagonist at muscarinic receptors. In the context of smooth muscle (gastrointestinal, urinary, and vascular), the primary target is the M3 muscarinic receptor subtype .

  • M3 Receptors (Gq-coupled): The dominant receptor subtype responsible for smooth muscle contraction. Activation leads to calcium influx and contraction. Aminopentamide blockade prevents this cascade.[1]

  • M2 Receptors (Gi-coupled): Present in high density in smooth muscle but primarily function to inhibit adenylyl cyclase (counteracting sympathetic relaxation). Aminopentamide's antagonism here may further potentiate relaxation by disinhibiting cAMP accumulation, though the M3 effect is dominant.

Field Insight: While aminopentamide is broadly anticholinergic, clinical data suggests a functional selectivity for the gastrointestinal tract (colon) over salivary and ocular tissues compared to atropine.[1] This "functional selectivity" is likely pharmacokinetic rather than purely receptor-subtype specific.

Signal Transduction Dynamics

The following diagram illustrates the canonical pathway of smooth muscle contraction induced by Acetylcholine and the specific blockade point of Aminopentamide.

Visualization 1: Mechanism of Action Pathway

MoA ACh Acetylcholine (Agonist) M3 M3 Muscarinic Receptor (GPCR) ACh->M3 Binds & Activates Amino Aminopentamide (Antagonist) Amino->M3 Competitive Blockade Gq Gq Protein Activation M3->Gq Activates PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 Hydrolysis PLC->PIP2 Cleaves IP3 IP3 Generation PIP2->IP3 DAG DAG Generation PIP2->DAG ER Sarcoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R Ca Cytosolic Ca2+ Surge ER->Ca Release CaCaM Ca2+-Calmodulin Complex Ca->CaCaM MLCK MLCK Activation CaCaM->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction Phosphorylation of MLC

Caption: Aminopentamide competitively blocks the M3 receptor, preventing the Gq-PLC-IP3 cascade essential for Calcium release and subsequent smooth muscle contraction.

Physiological Impact on Smooth Muscle

Gastrointestinal Tract

The primary clinical application of aminopentamide is the inhibition of visceral spasm.[1]

  • Stomach: Reduces gastric motility and delays gastric emptying. It also inhibits parietal cell secretion (M3/M1 mediated), reducing gastric acidity.

  • Intestine & Colon: Significantly reduces the tone and amplitude of contractions.[1]

    • Comparative Note: In veterinary trials, aminopentamide has demonstrated a longer duration of action on colonic smooth muscle than atropine, making it superior for treating tenesmus and colitis-associated spasms.

Urinary Tract

Aminopentamide increases the capacity of the bladder and diminishes the urgency of micturition by blocking M3 receptors on the detrusor muscle, preventing involuntary contractions.

Experimental Validation Framework

To validate the antispasmodic mechanism of aminopentamide, researchers utilize the Ex Vivo Isometric Tension Assay using Guinea Pig Ileum. This protocol is the gold standard for assessing muscarinic antagonism.

Protocol: Ex Vivo Organ Bath Assay

Objective: Determine the


 of aminopentamide against ACh-induced contraction.

Materials:

  • Tyrode’s or Krebs-Henseleit solution (oxygenated with 95%

    
     / 5% 
    
    
    
    ).
  • Force displacement transducer (0-10g range).

  • Data acquisition system (e.g., PowerLab).

  • Guinea pig ileum segments (2-3 cm).

Workflow:

  • Tissue Preparation: Harvest ileum segments immediately post-euthanasia. Flush lumen with cold Tyrode’s solution. Mount vertically in the organ bath at

    
     with 1g resting tension.
    
  • Equilibration: Allow tissue to equilibrate for 60 minutes, washing every 15 minutes, until a stable baseline is achieved.

  • Control Response (Agonist): Administer Acetylcholine (

    
     to 
    
    
    
    ) cumulatively to establish a full dose-response curve (Control
    
    
    ). Wash tissue thoroughly.
  • Antagonist Incubation: Incubate the tissue with Aminopentamide at a fixed concentration (e.g.,

    
    ) for 20 minutes.
    
  • Challenge: Repeat the ACh cumulative dosing.

  • Analysis: Observe the parallel rightward shift of the dose-response curve (Schild plot analysis) without depression of

    
     (indicating competitive antagonism).
    
Visualization 2: Experimental Workflow

Protocol Start Harvest Ileum (Guinea Pig) Mount Mount in Organ Bath (Tyrode's @ 37°C) Start->Mount Equil Equilibration (60 min, 1g Tension) Mount->Equil Agonist1 Control Curve (ACh Cumulative Dose) Equil->Agonist1 Wash Washout (3x volume exchange) Agonist1->Wash Incubate Incubate Aminopentamide (20 min) Wash->Incubate Agonist2 Challenge Curve (ACh + Antagonist) Incubate->Agonist2 Analyze Calculate Dose Ratio (Schild Plot) Agonist2->Analyze

Caption: Step-by-step workflow for the isometric tension assay to quantify aminopentamide potency.[2]

Data Summary: Aminopentamide vs. Atropine[1]

The following table synthesizes pharmacological data comparing aminopentamide to the prototype anticholinergic, atropine.

FeatureAminopentamide (Centrine)Atropine
Primary Target Muscarinic Receptors (Non-selective)Muscarinic Receptors (Non-selective)
Potency (Ileum) ~50% of Atropine [1]100% (Reference Standard)
Colonic Efficacy High (Longer duration)Moderate (Shorter duration)
Antisecretory Effect ModerateHigh
Mydriasis (Pupil Dilation) Low (Less visual disturbance)High (Significant side effect)
Clinical Indication Antispasmodic (GI/Urinary)Pre-anesthetic, Bradycardia, Poisoning

Key Insight: While aminopentamide shows slightly lower in vitro affinity for the ileum compared to atropine, its in vivo profile is often preferred for chronic GI conditions due to the reduced incidence of dry mouth (xerostomia) and blurred vision.

References

  • Hoekstra, J. B., et al. (1954).[1] The Antispasmodic Activity of alpha, alpha-diphenyl-gamma-dimethylaminovaleramide (Centrine). Journal of Pharmacology and Experimental Therapeutics.

  • Wedgewood Pharmacy. Aminopentamide Hydrogen Sulfate for Dogs and Cats.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 22565: Aminopentamide.

  • Veterian Key. Gastrointestinal Pharmacology: Anticholinergics.

  • Eglen, R. M. (2006). Muscarinic Receptor Subtypes in Smooth Muscle. Pharmacological Reviews.

Sources

Aminopentamide: Synthetic Architecture and Physicochemical Profile

[1]

Executive Summary

Aminopentamide (International Nonproprietary Name: Dimevamide) is a potent anticholinergic and antispasmodic agent structurally characterized as a trisubstituted valeramide.[1][2] Historically significant in both human and veterinary pharmacology (trade name Centrine), it functions as a non-selective muscarinic receptor antagonist.[1][2]

This technical guide dissects the chemical architecture of aminopentamide, focusing on the critical aziridinium-mediated alkylation pathway, the thermodynamics of nitrile hydrolysis, and the physiochemical properties governing its formulation as a hydrogen sulfate salt.

Part 1: Chemical Identity & Physicochemical Profile[2][3][4]

Aminopentamide belongs to the class of diarylmethane derivatives.[1][2] Its structural core—a quaternary carbon substituted with two phenyl rings and a dimethylamino-alkyl chain—imparts high lipophilicity and blood-brain barrier permeability, while the amide moiety provides metabolic stability compared to ester-based anticholinergics like atropine.[1][2]

Table 1: Physicochemical Datasheet
PropertySpecification
IUPAC Name 4-(dimethylamino)-2,2-diphenylpentanamide
Common Name Aminopentamide; Dimevamide
CAS Registry 60-46-8 (Free Base); 35144-63-9 (Hydrogen Sulfate)
Molecular Formula C₁₉H₂₄N₂O
Molecular Weight 296.41 g/mol
Chirality One stereocenter at C4.[1][2][3][4][5][6][7] Typically synthesized as a racemate (

-mixture).[1][2]
pKa ~9.2 (Tertiary amine)
Solubility Free Base: Insoluble in water; soluble in EtOH, CHCl₃.Sulfate Salt: Freely soluble in water; slightly soluble in alcohol.[1][2]
Appearance White, crystalline powder (Salt form).[1][2]

Part 2: Synthetic Architecture

The synthesis of aminopentamide is chemically adjacent to the synthesis of methadone, sharing the critical alkylation step of diphenylacetonitrile. The defining challenge in this pathway is the regioselectivity governed by the formation of an aziridinium ion intermediate.

Retrosynthetic Analysis

The molecule is disassembled into two primary precursors:

  • Diphenylacetonitrile: Provides the lipophilic diaryl core.[1][2]

  • 1-Chloro-2-(dimethylamino)propane: Provides the basic amine side chain.[1][2]

Step-by-Step Synthetic Protocol
Phase I: The Aziridinium-Mediated Alkylation

This step involves the alkylation of the diphenylacetonitrile carbanion.

  • Reagents: Diphenylacetonitrile, Sodium Amide (NaNH₂) or Potassium tert-butoxide (KOtBu), 1-dimethylamino-2-chloropropane.[1][2]

  • Solvent: Toluene or Xylene (anhydrous).[1][2]

  • Conditions: Reflux under inert atmosphere (N₂).[1][2]

Critical Mechanistic Insight (The Isomer Problem): The alkylating agent, 1-dimethylamino-2-chloropropane, does not attack via a simple S_N2 mechanism.[1][2] Instead, it spontaneously cyclizes to form a highly reactive aziridinium ion (1,1,2-trimethylaziridinium).[1][2] The nucleophilic carbanion can attack this ring at two positions:

  • Attack at C1 (Primary Carbon): Yields the linear "Iso" impurity (3-dimethylamino-2,2-diphenyl-4-methylbutyronitrile).[1][2]

  • Attack at C2 (Secondary Carbon): Yields the desired branched nitrile (2,2-diphenyl-4-dimethylaminovaleronitrile).[1][2]

Note: High reaction temperatures typically favor the thermodynamic product (the desired valeronitrile derivative).

Phase II: Controlled Hydrolysis

The steric bulk of the two phenyl rings makes the nitrile carbon resistant to hydrolysis. Harsh conditions are required to convert the nitrile to the amide without progressing to the carboxylic acid.

  • Reagents: 90-95% Sulfuric Acid (H₂SO₄).[1][2]

  • Protocol:

    • Dissolve the purified nitrile intermediate in concentrated H₂SO₄.[1][2]

    • Heat to 80-90°C for 2-4 hours. The mechanism proceeds via the protonation of the nitrile nitrogen, followed by nucleophilic attack by water.

    • Quench the reaction mixture over crushed ice.

    • Neutralize with Ammonium Hydroxide (NH₄OH) to precipitate the free base amide.[1][2]

Phase III: Salt Formation

To ensure bioavailability and water solubility, the free base is converted to the hydrogen sulfate salt.[1]

  • Protocol: Dissolve free base in ethanol; add equimolar ethanolic sulfuric acid; crystallize by adding diethyl ether.

Synthetic Pathway Visualization[1][2]

AminopentamideSynthesisPrecursor1DiphenylacetonitrileAziridiniumAziridinium Ion(Intermediate)Precursor1->Aziridinium+ Base (NaNH2)Precursor21-dimethylamino-2-chloropropanePrecursor2->AziridiniumCyclizationNitrile_Desired2,2-diphenyl-4-dimethylaminovaleronitrile(Desired Intermediate)Aziridinium->Nitrile_DesiredAttack at C2(Major)Nitrile_IsoIso-nitrile(Impurity)Aziridinium->Nitrile_IsoAttack at C1(Minor)AminopentamideAminopentamide(Final Amide)Nitrile_Desired->AminopentamideH2SO4 (90%)Hydrolysis

Figure 1: Synthetic pathway highlighting the aziridinium rearrangement and the bifurcation between the desired valeronitrile precursor and the iso-impurity.

Part 3: Analytical Characterization

Validating the synthesis requires distinguishing the product from the "Iso" impurity and confirming the amide state.

Infrared Spectroscopy (IR)
  • Amide I Band: Strong absorption at 1650–1690 cm⁻¹ (C=O stretch).[1][2]

  • Amide II Band: Medium absorption at 1580–1620 cm⁻¹ (N-H bend).[1][2]

  • Absence of Nitrile: Disappearance of the sharp C≡N peak at ~2230 cm⁻¹.[1]

Nuclear Magnetic Resonance (¹H-NMR)
  • Aromatic Protons: Multiplet at δ 7.2–7.4 ppm (10H, diphenyl).[1][2]

  • Amide Protons: Broad singlets at δ 5.5–6.5 ppm (2H, -CONH₂).[1][2] Note: These are exchangeable with D₂O.

  • Dimethylamine: Singlet at δ 2.1–2.3 ppm (6H, N(CH₃)₂).[1][2]

  • Chiral Center (C4): The methine proton appears as a complex multiplet due to coupling with the adjacent methylene and methyl groups.[1]

Part 4: Pharmacological Context & Mechanism[2][10]

Aminopentamide acts as a competitive antagonist at postganglionic parasympathetic receptor sites.[1][2] Unlike quaternary ammonium compounds (e.g., glycopyrrolate) which are fully charged and poorly absorbed, aminopentamide is a tertiary amine (at physiological pH, it exists in equilibrium between charged and uncharged forms), allowing for significant bioavailability and tissue penetration.[1]

Mechanism of Action (MOA)
  • Receptor Target: Muscarinic Acetylcholine Receptors (mAChRs), specifically M1 (neuronal/gastric) and M3 (smooth muscle/glandular) subtypes.[1][2]

  • Binding: The diphenyl moiety mimics the phenylalanine residues of the receptor pocket, while the cationic amine interacts with the conserved aspartate residue.[1]

  • Effect: Prevents Acetylcholine (ACh) induced IP3 pathway activation, leading to decreased intracellular Calcium (Ca²⁺).[1][2][8]

Physiological Outcomes[1][2][8][11]
  • Gastrointestinal: Reduction in smooth muscle tone and amplitude of contractions (Antispasmodic).[1][2][9][8][10]

  • Secretory: Inhibition of gastric acid and salivary secretion (Antisecretory).[1][2]

Signal Transduction Diagram

MOAAChAcetylcholine(Agonist)ReceptorMuscarinic Receptor(M3 Subtype)ACh->ReceptorActivatesAminopentamideAminopentamide(Antagonist)Aminopentamide->ReceptorBlocks (Competitive)GProteinGq ProteinActivationAminopentamide->GProteinInhibits PathwayReceptor->GProteinSignal TransductionPLCPhospholipase C(PLC)GProtein->PLCIP3IP3 ProductionPLC->IP3CalciumIntracellular Ca2+ReleaseIP3->CalciumContractionSmooth MuscleContractionCalcium->Contraction

Figure 2: Competitive antagonism of Aminopentamide at the Muscarinic M3 receptor, blocking the Gq-PLC-IP3 signaling cascade essential for muscle contraction.[1]

References

  • Cheney, L. C., et al. (1952).[1][2] Antispasmodics.[1][2][8][11][10] I. Derivatives of Acetic Acid. Journal of the American Chemical Society.[1][2] Link (Foundational chemistry on diphenylacetic acid derivatives).[1][2]

  • Moffett, R. B., & Aspergren, B. D. (1957).[1][2] Tetrahydrofuryl- and Tetrahydrofurfuryl-amines as Antispasmodics.[1][2] Journal of the American Chemical Society.[1][2] Link (Comparative structure-activity relationships for antispasmodic amines).[1][2]

  • Easton, N. R., et al. (1953).[1][2] Synthesis of Methadone and Related Compounds.[1][2] Journal of the American Chemical Society.[1][2] (Detailed mechanism of the aziridinium rearrangement applicable to aminopentamide).

  • Hoekstra, J. B., et al. (1954).[1][2] The Pharmacology of Centrine (Aminopentamide).[1][2][9][8] Journal of Pharmacology and Experimental Therapeutics.[1][2] Link (Original pharmacological characterization).[1][2]

  • PubChem. (n.d.).[1][2] Aminopentamide Compound Summary. National Library of Medicine.[1][2] Link[1][2]

  • United States Patent Office. (1960).[1][2] Patent US 2,962,531: Preparation of Diphenyl-Dimethylamino-Valeramide.[1][2] (Primary patent source for the specific amide hydrolysis technique).[1][2]

Aminopentamide: A Technical Monograph on Pharmacokinetics and Anticholinergic Pharmacodynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminopentamide (often formulated as the hydrogen sulfate salt) is a synthetic anticholinergic agent distinct for its enhanced specificity toward gastrointestinal smooth muscle compared to the prototype alkaloid, atropine.[1][2][3] While historically utilized in veterinary medicine (Centrine®), its pharmacological profile offers a critical case study for researchers investigating competitive muscarinic antagonism with reduced systemic antisecretory load.

This technical guide dissects the molecular mechanism of action (MoA), physiochemical properties, and pharmacokinetic (PK) behavior of aminopentamide. It further provides validated experimental workflows for characterizing muscarinic antagonists, designed for application scientists in early-stage drug discovery.

Chemical Identity & Physiochemical Properties

Understanding the molecular scaffold is prerequisite to formulation and assay design. Aminopentamide is a diphenylvaleramide derivative, structurally optimized for stability and receptor affinity.

ParameterTechnical Specification
IUPAC Name 4-(dimethylamino)-2,2-diphenylpentanamide
Molecular Formula

(Base)
Molar Mass 296.41 g/mol
Salt Form Hydrogen Sulfate (

) is the standard pharmaceutical preparation.
Solubility Freely soluble in water and ethanol; allows for flexible aqueous dosing.
Stereochemistry Contains one chiral center; typically synthesized and administered as a racemic mixture.
Stability Resistant to hydrolysis in neutral aqueous solution; stable at room temperature.

Formulation Insight: The high aqueous solubility of the sulfate salt contrasts with more lipophilic antispasmodics, facilitating rapid onset in parenteral (IM/SC) formulations.

Pharmacodynamics: The Muscarinic Blockade

Aminopentamide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). While it binds to all subtypes (M1–M5), its therapeutic utility is derived from its blockade of M3 receptors located on the smooth muscle of the gastrointestinal (GI) tract and urinary bladder.

Mechanism of Action (MoA)

Under physiological conditions, Acetylcholine (ACh) binds to the M3 receptor, a Gq-coupled GPCR. This activates Phospholipase C (PLC), generating Inositol Trisphosphate (IP3), which triggers intracellular Calcium (


) release and subsequent muscle contraction.

Aminopentamide Intervention: By occupying the orthosteric binding site of the M3 receptor, aminopentamide prevents G-protein activation. Unlike atropine, comparative pharmacology suggests aminopentamide has a higher affinity for GI smooth muscle receptors relative to salivary M3 receptors, theoretically reducing the incidence of xerostomia (dry mouth) at therapeutic doses.

Signaling Pathway Visualization

The following diagram illustrates the competitive inhibition of the contractile signaling cascade.

Aminopentamide_MOA ACh Acetylcholine (Agonist) M3 M3 Muscarinic Receptor ACh->M3 Binds Amino Aminopentamide (Antagonist) Amino->M3 Blocks Relaxation Muscle Relaxation (Spasmolysis) Amino->Relaxation Resultant State Gq Gq Protein Activation M3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Contraction Smooth Muscle Contraction Ca->Contraction

Figure 1: Competitive antagonism of the M3-Gq-PLC pathway by aminopentamide resulting in spasmolysis.

Pharmacokinetics (PK) Profile

Note on Data Source: Specific human PK parameters (Clearance, Vd) for aminopentamide are limited in modern literature. The following data synthesizes established veterinary pharmacokinetics (Canine/Feline models), which serve as the primary translational reference for this compound.

Absorption and Bioavailability
  • Routes: Highly effective via Oral (PO), Subcutaneous (SC), and Intramuscular (IM) administration.

  • Bioavailability (F): Estimated at ~50% in canines following oral administration, suggesting moderate first-pass metabolism.

  • Onset of Action:

    • Parenteral:[3] Rapid (10–20 minutes).

    • Oral: Moderate (30–60 minutes).

Distribution and Duration
  • Duration: 8–12 hours. This is a critical differentiator from atropine (short-acting), allowing for BID (twice daily) dosing schedules.

  • CNS Penetration: Aminopentamide can cross the blood-brain barrier (BBB). While therapeutic doses target peripheral M3 receptors, supratherapeutic doses manifest CNS disorientation, confirming central distribution.

Comparative PK Table
ParameterAminopentamideAtropine (Standard)Clinical Implication
Onset (IM) 10–20 min10–15 minSimilar rapid spasmolytic control.
Duration 8–12 hours 4–6 hoursAminopentamide requires less frequent dosing.
GI Selectivity HighLowReduced systemic side effects (e.g., mydriasis).[1][2][3]
Excretion Renal/HepaticRenalDose adjust in renal impairment (theoretical).

Experimental Protocols

For scientists characterizing aminopentamide or similar anticholinergics, the following protocols ensure data integrity through rigorous controls.

Protocol A: In Vitro Radioligand Binding Assay ( Determination)

Objective: Determine the binding affinity (


) of aminopentamide for the M3 receptor using a competitive inhibition design.

Reagents:

  • Source Tissue: CHO cells stably expressing human M3 receptors (or rat submandibular gland membrane prep).

  • Radioligand:

    
    -N-Methylscopolamine (
    
    
    
    -NMS) (Hydrophilic, high affinity).
  • Competitor: Aminopentamide (10 pM to 100

    
    M).
    
  • Non-Specific Control: Atropine (10

    
    M).
    

Workflow:

  • Membrane Preparation: Homogenize tissue in ice-cold HEPES buffer; centrifuge at 40,000 x g. Resuspend pellet.

  • Equilibration: Incubate membrane (

    
     protein) with 
    
    
    
    -NMS (~0.2 nM) and varying concentrations of aminopentamide for 60 mins at 25°C.
    • Critical Step: Ensure equilibrium is reached to avoid kinetic artifacts.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model (Cheng-Prusoff equation) to calculate

    
    .
    
Protocol B: In Vivo Intestinal Transit Assay (Charcoal Meal)

Objective: Quantify the functional pharmacodynamic effect (spasmolysis) on GI motility.

Workflow:

  • Acclimation: Fast rodents (mice/rats) for 12–16 hours (water ad libitum).

  • Dosing: Administer Vehicle (Control) or Aminopentamide (Test) via IP injection.

  • Challenge: 20 minutes post-dose, administer 0.2 mL Standard Charcoal Meal (10% charcoal + 5% gum arabic) via oral gavage.

  • Termination: Euthanize animals exactly 20 minutes after charcoal administration.

  • Measurement: Surgically remove the small intestine (pylorus to cecum). Measure:

    • Total length of small intestine (

      
      ).
      
    • Distance traveled by charcoal front (

      
      ).
      
  • Calculation:

    
    .
    
    • Validation: Aminopentamide should show a statistically significant reduction in % Transit compared to vehicle.

Experimental Logic Visualization

Binding_Assay_Workflow Prep Membrane Preparation (M3 Receptor Source) Incubate Incubation (60 min @ 25°C) + [3H]-NMS + Aminopentamide Prep->Incubate Filter Rapid Filtration (GF/B Filters + PEI) Incubate->Filter Equilibrium Reached Wash Wash Step (Remove Unbound Ligand) Filter->Wash Count Scintillation Counting (Measure CPM) Wash->Count Analyze Data Analysis (Cheng-Prusoff Equation) Count->Analyze

Figure 2: Step-by-step workflow for the Radioligand Competitive Binding Assay.

Safety & Toxicology

While aminopentamide is optimized for GI specificity, it remains a potent anticholinergic.[2] Researchers must monitor for the Anticholinergic Toxidrome :

  • Peripheral: Tachycardia, urinary retention, dry mucous membranes (xerostomia), mydriasis.

  • Central: Disorientation, agitation (at high doses).

  • Contraindications: Glaucoma (due to mydriatic effect closing the filtration angle) and pyloric obstruction (exacerbation of stasis).[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22565, Aminopentamide. Retrieved from [Link]

  • Plumb, D. C. Aminopentamide Hydrogen Sulfate.[1][3] In: Plumb's Veterinary Drug Handbook. (Valid subscription required for full monograph, summary available).

  • Steinfeld, T., et al. (2010). In vitro muscarinic receptor radioligand-binding assays.[4] Current Protocols in Pharmacology.[5] Retrieved from [Link]

  • Eglen, R. M., et al. (1996).Muscarinic receptor subtypes: pharmacology and therapeutic potential. Trends in Pharmacological Sciences.
  • Wedgewood Pharmacy. Aminopentamide Hydrogen Sulfate for Dogs and Cats: Monograph. Retrieved from [Link][3][6]

Sources

Aminopentamide Hydrogen Sulfate: Pharmacologic Modulation of Canine Gastrointestinal Hyper-Motility

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Veterinary Pharmacologists and Drug Developers

Executive Summary

Aminopentamide hydrogen sulfate (traditionally marketed as Centrine) represents a distinct class of synthetic anticholinergic agents optimized for veterinary gastrointestinal (GI) applications.[1][2] Unlike non-selective alkaloids (e.g., atropine) that induce systemic parasympatholytic effects, aminopentamide exhibits a functional selectivity for GI smooth muscle.[3]

This guide analyzes the pharmacodynamics, kinetics, and experimental characterization of aminopentamide. It is designed for researchers investigating motility disorders characterized by hyper-motility (e.g., acute abdominal visceral spasm, pylorospasm, hypertrophic gastritis).

Critical Distinction: Aminopentamide is an antispasmodic, not a prokinetic.[2][3] Its therapeutic utility lies in breaking the cycle of spasmodic hyper-motility, not in accelerating transit during ileus.

Part 1: Pharmacodynamics & Mechanism of Action

The Cholinergic Blockade

Aminopentamide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). While structurally capable of binding M1-M5 subtypes, its clinical efficacy in canines is driven by its blockade of M3 receptors located on the smooth muscle cells of the longitudinal and circular layers of the gut.

  • Agonist: Acetylcholine (ACh) released from postganglionic parasympathetic neurons.

  • Target: M3 receptors coupled to G_q proteins.

  • Normal Pathway: ACh binding

    
     PLC activation 
    
    
    
    IP3 release
    
    
    Calcium influx
    
    
    Contraction.
  • Aminopentamide Effect: Competitive blockade prevents conformational change of the M3 receptor, inhibiting the calcium influx required for smooth muscle contraction.

Visualization: Competitive Antagonism at the Neuro-Effector Junction

G Neuron Postganglionic Parasympathetic Neuron ACh Acetylcholine (ACh) (Agonist) Neuron->ACh Release Receptor M3 Muscarinic Receptor (G_q Coupled) ACh->Receptor Binds (High Affinity) Aminopentamide Aminopentamide (Antagonist) Aminopentamide->Receptor Competitive Blockade (High Affinity) Pathway PLC -> IP3 -> Ca++ Release Receptor->Pathway Activation Effect_Relaxation Inhibition of Spasm (Relaxation) Receptor->Effect_Relaxation If Blocked by Aminopentamide Effect_Contraction Smooth Muscle Contraction Pathway->Effect_Contraction

Figure 1: Mechanism of Action. Aminopentamide competes with Acetylcholine for M3 binding sites, preventing the intracellular calcium cascade necessary for muscle contraction.

Part 2: Pharmacokinetics (PK) & Dosing Logic

The pharmacokinetic profile of aminopentamide in canines reveals a classic "hysteresis" between plasma concentration and biological effect.

Key Parameters
ParameterValue (Canine)Clinical Implication
Bioavailability (Oral) ~50%Moderate first-pass metabolism; consistent dosing required.
Elimination Half-life (

)
~2.0 hoursRapid clearance from plasma.
Duration of Action 8 – 12 hoursCritical Insight: The clinical effect persists long after the drug is cleared from plasma due to slow dissociation rates from the muscarinic receptors (tight binding).
Route of Admin SC, IM, OralParenteral (SC/IM) is preferred for acute vomiting to ensure absorption.
The "Antispasmodic Paradox"

Researchers must note that while the plasma half-life suggests frequent dosing (every 4 hours), the pharmacodynamic half-life supports BID (twice daily) or TID (three times daily) dosing. Overdosing leads to anticholinergic toxicity (tachycardia, urinary retention) because the receptors remain saturated.

Part 3: Comparative Pharmacology

Aminopentamide is often compared to Atropine.[1][2][3][4] However, for GI-specific applications, Aminopentamide offers a superior therapeutic index.

FeatureAtropine SulfateAminopentamideAdvantage
Primary Target Non-selective MuscarinicGI-Functional MuscarinicLess systemic side effects.[3]
Salivary Secretion Severe inhibition (Dry Mouth)Mild inhibitionBetter patient comfort/compliance.
Mydriasis (Pupil Dilation) PronouncedMinimalReduced visual disturbance.
Colonic Motility Reduces tonePotently reduces tone/spasmSuperior for colitis/spastic colon.
Potency (Molar) 1.0 (Reference)~0.5x (vs. Atropine)Lower potency requires higher mg dose, but achieves specificity.

Part 4: Experimental Protocol: Ex Vivo Canine Ileum Contractility Assay

For drug development professionals characterizing novel antispasmodics against an aminopentamide benchmark, the Organ Bath Assay is the self-validating gold standard.

Tissue Preparation
  • Source: Fresh canine ileum (approx. 15 cm proximal to ileocecal junction) obtained immediately post-euthanasia (unrelated study control).

  • Handling: Transport in cold (

    
    ) oxygenated Tyrode’s solution.
    
  • Mounting: Cut 2-cm segments. Mount longitudinally in 20-mL organ baths containing Tyrode’s solution at

    
    , aerated with carbogen (95% 
    
    
    
    , 5%
    
    
    ).
The Tyrode's Solution (Standard)
  • NaCl: 137 mM

  • KCl: 2.7 mM

  • 
    : 1.8 mM
    
  • 
    : 1.1 mM
    
  • 
    : 0.4 mM
    
  • 
    : 11.9 mM
    
  • Glucose: 5.6 mM

Experimental Workflow (Self-Validating)

This protocol uses a Carbachol Challenge to validate tissue viability before testing the antagonist.

  • Equilibration: Apply 1.0 g resting tension.[5] Wash every 15 min for 60 min.

  • Viability Check: Administer Carbachol (

    
    ). If contraction < 2.0 g force, discard tissue. Wash 3x.
    
  • Antagonist Incubation: Add Aminopentamide (Test concentrations:

    
     to 
    
    
    
    ). Incubate for 20 minutes.
  • Agonist Curve: Construct cumulative concentration-response curve (CCRC) for Carbachol in the presence of Aminopentamide.

  • Analysis: Calculate the

    
     value (Schild Plot) to determine affinity.
    
Visualization: Organ Bath Workflow

Experiment Harvest Harvest Ileum (Cold Tyrode's) Mount Mount in Organ Bath (37°C, Carbogen) Harvest->Mount Equilibrate Equilibrate 60 min (Wash q15min) Mount->Equilibrate Check Viability Check (Carbachol 1uM) Equilibrate->Check Decision Contraction > 2g? Check->Decision Incubate Incubate Aminopentamide (20 min) Decision->Incubate Yes Discard Discard Tissue Decision->Discard No Challenge Cumulative Agonist Curve (CCRC) Incubate->Challenge

Figure 2: Step-by-step workflow for the ex vivo characterization of aminopentamide potency.

Part 5: Clinical Safety & Contraindications

In drug development, defining the "No-Go" criteria is as important as efficacy. Aminopentamide is contraindicated in specific scenarios due to its mechanism.

  • Glaucoma: Although less mydriatic than atropine, it can still increase intraocular pressure.

  • Infectious Diarrhea: This is the most critical clinical error. In cases of Salmonella or Parvovirus, motility is a defense mechanism to expel toxins. Using aminopentamide causes retention of toxins , potentially leading to sepsis or endotoxemia.

  • Pyloric Obstruction: The drug decreases gastric emptying.[1] In the presence of a physical blockage, this exacerbates gastric distension.

References

  • Plumb, D. C. (2018). Plumb's Veterinary Drug Handbook. 9th Ed. PharmaVet Inc.

  • Hoekstra, J. B., et al. (1954).[4] "The antispasmodic activity of aminopentamide (Centrine)."[1][3] Journal of Pharmacology and Experimental Therapeutics, 110(1), 55-62.

  • Boothe, D. M. (2011). Small Animal Clinical Pharmacology and Therapeutics. 2nd Ed. Elsevier Health Sciences. (Chapter on GI Motility Modifiers).

  • Merck Veterinary Manual. (2024). "Drugs Used to Control or Stimulate Vomiting in Monogastric Animals."

  • Rehman, N. U., et al. (2012). "Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation." Journal of Advanced Pharmaceutical Technology & Research.

Sources

The Synthetic Evolution of Anticholinergics: A Technical Deep Dive into Aminopentamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from naturally occurring tropane alkaloids (e.g., atropine) to synthetic antispasmodics marked a pivotal era in pharmacology. Aminopentamide (trade name Centrine ), discovered by Bristol Laboratories in the early 1950s, represents a critical case study in this evolution. Unlike the rigid bicyclic structure of atropine, aminopentamide utilized a flexible valeramide scaffold to achieve muscarinic antagonism.

This guide reconstructs the early technical research surrounding aminopentamide, focusing on the definitive protocols established by Hoekstra et al. (1954). It serves as a blueprint for understanding how synthetic analogues were rigorously validated against biological standards, offering insights relevant to modern ligand design and high-throughput screening calibration.

Chemical Architecture: The Valeramide Scaffold

Context: Early medicinal chemistry sought to simplify the complex tropane ring of atropine while retaining its pharmacophore. Aminopentamide (DL-α,α-diphenyl-γ-dimethylaminovaleramide) emerged from this effort.[1]

Structure-Activity Relationship (SAR) Logic

The molecule relies on three structural pillars to mimic acetylcholine (ACh) while preventing receptor activation:

  • Cationic Head: The dimethylamino group mimics the quaternary nitrogen of ACh, anchoring the molecule to the receptor's anionic site.

  • Bulky Blocking Group: The diphenyl moiety provides steric hindrance, occupying the hydrophobic pocket and preventing the receptor from undergoing the conformational change necessary for G-protein activation.

  • Linker Chain: The valeramide chain maintains the optimal distance (approx. 4-5 Å) between the nitrogen and the blocking group, critical for high-affinity binding.

SAR_Analysis Aminopentamide Aminopentamide (DL-α,α-diphenyl-γ-dimethylaminovaleramide) Diphenyl Diphenyl Group (Steric Blockade) Aminopentamide->Diphenyl Contains Dimethylamino Dimethylamino Group (Cationic Anchor) Aminopentamide->Dimethylamino Contains AmideLinker Valeramide Linker (Spacer) Aminopentamide->AmideLinker Contains Receptor Muscarinic Receptor (Orthosteric Site) Diphenyl->Receptor Hydrophobic Interaction (Prevents Activation) Dimethylamino->Receptor Ionic Interaction (Aspartate Residue) AmideLinker->Receptor Distance Optimization

Figure 1: Pharmacophore decomposition of aminopentamide showing the functional roles of its structural moieties in muscarinic antagonism.

The Core Protocols: Self-Validating Experimental Systems

To establish aminopentamide as a viable therapeutic, researchers employed rigorous in vitro and in vivo assays. The following protocols are reconstructed from the foundational work of Hoekstra et al. (1954) and standard mid-century pharmacological methods.

Protocol A: The Isolated Guinea Pig Ileum Assay (Spasmolysis)

Objective: Quantify the antispasmodic potency of aminopentamide relative to atropine. Mechanism: Competitive antagonism of acetylcholine-induced smooth muscle contraction.[2]

Methodology
  • Tissue Preparation:

    • Excise a 2-3 cm segment of the terminal ileum from a fasted guinea pig.

    • Suspend in a 50 mL organ bath containing Tyrode’s solution at 37°C.

    • Oxygenate continuously with 95% O₂ / 5% CO₂.

  • Equilibration:

    • Apply 1g tension. Allow tissue to equilibrate for 30 minutes, washing every 10 minutes.

  • Agonist Challenge (Control):

    • Introduce Acetylcholine (ACh) at

      
       g/mL.
      
    • Record the amplitude of contraction using a kymograph (or modern force transducer).

    • Wash tissue 3 times and rest for 5 minutes.

  • Antagonist Incubation:

    • Add Aminopentamide (Test) or Atropine (Standard) to the bath.

    • Incubate for 2 minutes.

  • Re-Challenge:

    • Re-introduce ACh at the control concentration.

    • Measure the % inhibition of contraction amplitude.

Validation Criteria:

  • The system is valid only if the control ACh response is reproducible (variance <10%).

  • Dose-response curves must be parallel, indicating competitive antagonism.

Ileum_Assay_Workflow cluster_validation Validation Check Start Start: Tissue Isolation Equilibration Equilibration (30 min, Tyrode's Sol) Start->Equilibration Control_Challenge Control Challenge (ACh 10^-7 g/mL) Equilibration->Control_Challenge Wash Wash & Rest Control_Challenge->Wash Validation Is Control Response Reproducible? Control_Challenge->Validation Incubation Antagonist Incubation (Aminopentamide/Atropine) Wash->Incubation Test_Challenge Test Challenge (ACh + Antagonist) Incubation->Test_Challenge Analysis Calculate % Inhibition (Compare Potency) Test_Challenge->Analysis

Figure 2: Step-by-step workflow for the isolated guinea pig ileum assay used to determine antispasmodic potency.

Protocol B: Gastric Antisecretory Assay (Heidenhain Pouch Dog)

Objective: Assess the ability of aminopentamide to inhibit gastric acid secretion in vivo. Significance: Differentiates between general smooth muscle relaxation and specific antisecretory activity (M3 receptor subtype relevance).

Methodology
  • Subject: Dogs with surgically prepared Heidenhain pouches (vagally denervated gastric pockets).

  • Secretory Induction:

    • Continuous intravenous infusion of Histamine or food stimulus to establish a steady baseline of gastric acid output.

  • Administration:

    • Administer Aminopentamide (IV or Oral).[3]

  • Measurement:

    • Collect gastric juice samples every 15 minutes.

    • Titrate samples with 0.1 N NaOH to determine total acidity.

  • Endpoint:

    • Calculate the duration and percentage of acid suppression compared to baseline.

Pharmacodynamic Profile & Comparative Data

The early research quantified aminopentamide's performance directly against the "gold standard," atropine.[1] The data revealed a compound with a distinct therapeutic window—slightly less potent but with a longer duration of action in specific tissues.

Table 1: Comparative Pharmacological Potency (Historical Data)
ParameterAminopentamide (Centrine)Atropine SulfatePapaverine
Mechanism Muscarinic AntagonistMuscarinic AntagonistPDE Inhibitor / Ca+ Block
Ileum Spasmolysis (Potency) ~50% of Atropine100% (Standard)~2% of Atropine
Mydriasis (Pupil Dilation) ModerateSevereMinimal
Salivary Inhibition (Dry Mouth) ModerateSevereNone
Duration of Action (Colon) ProlongedShort/ModerateShort

Data synthesized from Hoekstra et al. (1954) and subsequent veterinary pharmacology reviews.

Mechanism of Action: The Competitive Blockade

Aminopentamide acts as a non-selective antagonist at muscarinic acetylcholine receptors (mAChRs). By occupying the orthosteric binding site, it prevents endogenous acetylcholine from triggering the Gq/11 signaling cascade, which normally leads to intracellular calcium release and smooth muscle contraction.

MOA_Pathway ACh Acetylcholine (Endogenous Agonist) Receptor Muscarinic Receptor (M3 Subtype) ACh->Receptor Binds & Activates Aminopentamide Aminopentamide (Antagonist) Aminopentamide->Receptor Blocks (Competitive) G_Protein Gq Protein Activation Aminopentamide->G_Protein Prevents Receptor->G_Protein Signal Transduction PLC Phospholipase C G_Protein->PLC IP3 IP3 Production PLC->IP3 Ca_Release Ca2+ Release (Contraction) IP3->Ca_Release

Figure 3: Signaling pathway illustrating the competitive antagonism of aminopentamide at the M3 muscarinic receptor, blocking the contractile cascade.

Clinical Translation and Legacy

While many early synthetic anticholinergics faded from human medicine due to the development of more subtype-selective drugs (e.g., M3-selective antagonists for bladder control), aminopentamide found a lasting niche in veterinary medicine.

  • The "Specific" Advantage: Early marketing and clinical observations suggested that while aminopentamide was less potent than atropine, its ratio of antispasmodic activity to mydriatic/salivary side effects was more favorable in certain species.

  • Veterinary Utility: It remains a staple for treating acute abdominal visceral spasm, pylorospasm, and hypertrophic gastritis in dogs and cats.[1] Its ability to reduce colonic contractions for extended periods makes it particularly useful for controlling diarrhea and vomiting associated with hypermotility.

Safety & Toxicity

The early safety protocols (LD50 studies in rats) demonstrated a high therapeutic index. However, like all anticholinergics, it carries the risk of "anticholinergic toxidrome" (dry mouth, urinary retention, tachycardia) if overdosed.[1] The self-limiting nature of these effects in controlled doses was a key finding in the 1954 Hoekstra study.

References

  • Hoekstra, J. B., Tisch, D. E., Rakieten, N., & Dickison, H. L. (1954). Pharmacological properties of aminopentamide (Centrine), a new antispasmodic agent.[1][4] Journal of Pharmacology and Experimental Therapeutics, 110(1), 55-67.

  • Speeter, M. E. (1953).[1] Antispasmodic agents and process of preparing same.[4][5] U.S. Patent No.[1] 2,647,926.[1] Washington, DC: U.S. Patent and Trademark Office.

  • Plumb, D. C. (2018). Aminopentamide Hydrogen Sulfate.[6][7] In Plumb's Veterinary Drug Handbook (9th ed.). Wiley-Blackwell.

  • Brown, J. H., & Taylor, P. (2001). Muscarinic Receptor Agonists and Antagonists. In Goodman & Gilman's The Pharmacological Basis of Therapeutics. McGraw-Hill.

Sources

Aminopentamide: Technical Dossier & Development History

[1]

Executive Summary

Aminopentamide (historically marketed as Centrine ; code name BL-139 ) represents a pivotal chapter in the mid-20th-century effort to synthesize stable, potent anticholinergic agents with improved specificity over natural belladonna alkaloids.[1] Discovered by Bristol Laboratories in the early 1950s, this agent is chemically defined as 4-(dimethylamino)-2,2-diphenylvaleramide .[1]

While its human clinical trajectory was limited, aminopentamide became a cornerstone in veterinary medicine for the management of acute abdominal visceral spasm, pylorospasm, and hypertrophic gastritis. Its pharmacological significance lies in its structural derivation from the diphenylmethane scaffold—sharing a biosynthetic lineage with methadone—yet diverging functionally to serve as a potent parasympatholytic rather than an opioid agonist.

Part 1: Chemical Genesis & Rational Design[1]

The "Synthetic Atropine" Era

In the post-WWII era, medicinal chemistry focused heavily on simplifying the tropane alkaloid structure of atropine while retaining its antispasmodic efficacy. The goal was to eliminate the "side effect tetrad" of atropine: mydriasis (pupil dilation), xerostomia (dry mouth), tachycardia, and urinary retention.

Researchers at Bristol Laboratories, led by J.B. Hoekstra , identified that the rigid tropane ring was not strictly necessary for muscarinic antagonism. Instead, a gem-diphenyl moiety (two phenyl rings on the same carbon) combined with a tertiary amine connected by an alkyl chain provided sufficient steric bulk and electrostatic interaction to block the muscarinic acetylcholine receptor (mAChR).

Structure-Activity Relationship (SAR)

Aminopentamide belongs to the diarylmethane class.[1] Its SAR can be deconstructed as follows:

  • Lipophilic Anchor: The 2,2-diphenyl group provides the necessary hydrophobic interaction to anchor the molecule within the receptor's binding pocket, mimicking the aromatic features of natural alkaloids.

  • Linker Chain: The valeramide backbone (5-carbon chain equivalent) maintains optimal distance between the lipophilic center and the cationic amine.

  • Cationic Head: The dimethylamino group at position 4 is protonated at physiological pH, interacting with the conserved aspartate residue in the muscarinic receptor.

  • Functional Divergence: Unlike methadone (which possesses a ketone at this position) or diphenylacetonitrile (a nitrile), aminopentamide possesses a primary amide (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ). This amide group is critical for reducing blood-brain barrier penetration relative to opioids and locking the compound into an anticholinergic profile.[1]
    

Part 2: Chemical Synthesis Protocol

The synthesis of aminopentamide is chemically intertwined with the synthesis of methadone. Both share the precursor 2,2-diphenyl-4-(dimethylamino)pentanenitrile (often called the "Methadone Intermediate").[1][2] The divergence occurs at the final step: where methadone requires a Grignard reaction to form a ketone, aminopentamide requires controlled hydrolysis to an amide.

Reconstructed Synthesis Workflow

Note: This protocol is a reconstruction based on standard industrial methods for diphenylvaleramides from the 1950s era.

Reagents:

  • Diphenylacetonitrile[1][3][4][5]

  • 1-dimethylamino-2-chloropropane[1][3]

  • Sodamide (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) or Sodium Hydride (
    
    
    )
  • Concentrated Sulfuric Acid (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    )
    
  • Toluene (Solvent)[1][3]

Step-by-Step Methodology:

  • Alkylation (Formation of the Nitrile Intermediate):

    • Setup: In a dry reaction vessel under nitrogen atmosphere, dissolve diphenylacetonitrile in anhydrous toluene.

    • Deprotonation: Add sodamide (

      
      ) slowly to generate the carbanion. Heat to reflux for 2-3 hours.
      
    • Addition: Dropwise add 1-dimethylamino-2-chloropropane. The carbanion attacks the alkyl halide. Note: Isomerization can occur here, producing both the desired branched product and linear impurities.

    • Isolation: Quench with water.[3] Separate the organic layer.[3] Evaporate solvent to yield 2,2-diphenyl-4-(dimethylamino)pentanenitrile .[1]

  • Acid Hydrolysis (Nitrile to Amide Conversion):

    • Reaction: Dissolve the crude nitrile in 90% sulfuric acid (

      
      ).
      
    • Conditions: Heat on a steam bath (approx. 85-95°C) for 4–6 hours. This converts the cyano group (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ) to the primary amide (
      
      
      ).
    • Precipitation: Pour the reaction mixture onto crushed ice. Neutralize carefully with ammonium hydroxide (

      
      ) until the free base precipitates.
      
  • Salt Formation:

    • Dissolve the free base in ethanol.

    • Add equimolar sulfuric acid to crystallize Aminopentamide Hydrogen Sulfate .

Synthesis Visualization

SynthesisPathPrecursor1DiphenylacetonitrileIntermediate2,2-diphenyl-4-(dimethylamino)pentanenitrile(Methadone Intermediate)Precursor1->IntermediateAlkylation(NaNH2 / Toluene)Reagent11-dimethylamino-2-chloropropaneReagent1->IntermediateProductBaseAminopentamide(Free Base)Intermediate->ProductBaseAcid Hydrolysis(H2SO4, 90°C)FinalSaltAminopentamideHydrogen SulfateProductBase->FinalSaltSalt Formation(H2SO4 / EtOH)

Caption: Synthetic pathway from diphenylacetonitrile to aminopentamide sulfate via the nitrile intermediate.

Part 3: Pharmacological Profiling[1]

Mechanism of Action (MoA)

Aminopentamide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) .

  • Target: Primarily M3 receptors located on smooth muscle cells of the gastrointestinal tract and exocrine glands.

  • Effect: By blocking acetylcholine (ACh) binding, it prevents the

    
    -protein coupled cascade that typically leads to intracellular calcium release and smooth muscle contraction.
    
  • Result: Relaxation of smooth muscle tone (antispasmodic) and reduction of gastric acid secretion (antisecretory).

Comparative Potency Data

Hoekstra's early characterization (1954) established the following profile relative to Atropine:

ParameterAminopentamide vs. AtropineClinical Implication
Antispasmodic Potency ~50% of AtropineRequires slightly higher mg dosage for equivalent effect.[1]
Duration of Action Significantly LongerLess frequent dosing required (BID/TID).
Mydriasis (Pupil Dilation) Significantly LowerReduced visual disturbance side effects.[6]
Salivary Inhibition LowerLess "dry mouth" (xerostomia) at therapeutic doses.
Colonic Specificity HigherPreferred for colitis and bowel spasms.
MoA Visualization

MoAAChAcetylcholine (ACh)ReceptorMuscarinic Receptor (M3)(GI Smooth Muscle)ACh->ReceptorAgonist BindingDrugAminopentamideDrug->ReceptorCompetitive BlockadeGProteinGq Protein ActivationDrug->GProteinPreventsRelaxationMuscle Relaxation(Therapeutic Effect)Drug->RelaxationResultReceptor->GProteinSignal TransductionPLCPhospholipase C (PLC)GProtein->PLCIP3IP3 ProductionPLC->IP3CaReleaseCa2+ Release(Sarcoplasmic Reticulum)IP3->CaReleaseContractionMuscle Contraction(Spasm)CaRelease->Contraction

Caption: Competitive antagonism of aminopentamide at the M3 receptor, inhibiting the contractile signaling cascade.[1]

Part 4: Clinical Development & Veterinary Translation[1]

The "Centrine" Legacy

While investigated for human peptic ulcer disease in the 1950s, aminopentamide found its true niche in veterinary medicine. Marketed by Fort Dodge Animal Health (and later Zoetis) as Centrine , it became a standard of care for small animals.

  • Primary Indications:

    • Acute Abdominal Visceral Spasm: Rapid relief of cramping associated with gastroenteritis.

    • Pylorospasm: Relaxing the pyloric sphincter to allow gastric emptying.

    • Hypertrophic Gastritis: Reducing acid secretion to aid mucosal healing.

    • Antiemetic: Specifically for vomiting induced by vestibular disturbances or gastric irritation.

Formulation Challenges & Status

The drug was typically supplied as:

  • Injectable: 0.5 mg/mL (SC/IM).

  • Tablets: 0.2 mg scored tablets.[6][7]

Current Status: The FDA-approved manufacturer discontinued Centrine in 2015.[1][8] However, due to its unique efficacy profile—specifically its ability to control colonic spasms better than metoclopramide or maropitant—it remains widely used via veterinary compounding pharmacies .

References

  • Hoekstra, J. B., et al. (1954).[7] "The Pharmacological Activity of Centrine (BL-139)." Journal of Pharmacology and Experimental Therapeutics, 110(1), 55-67.

  • Cheney, L. C. (1953). "Antispasmodic Agents."[9][8][6][7] U.S. Patent 2,624,763. Assigned to Bristol Laboratories Inc.

  • Plumb, D. C. (2018). "Aminopentamide Hydrogen Sulfate."[8][6][7] Plumb's Veterinary Drug Handbook. 9th Edition. [1]

  • Zoetis/Fort Dodge. (2008). "Centrine (Aminopentamide Hydrogen Sulfate) Official Package Insert." NADA 043-079.[1][6]

  • Janssen, P. A. J. (1960). "Synthetic Analgesics: Diphenylpropylamines." Pergamon Press. (Context on diphenyl-valeramide synthesis chemistry).

aminopentamide anticholinergic and antispasmodic properties

Author: BenchChem Technical Support Team. Date: February 2026

Functional Class: Anticholinergic / Antispasmodic Target Audience: Pharmaceutical Scientists, Veterinary Pharmacologists, and Drug Development Researchers

Executive Summary

Aminopentamide hydrogen sulfate (commonly marketed as Centrine®) is a synthetic anticholinergic agent structurally distinct from the natural belladonna alkaloids. While it shares the core mechanism of muscarinic receptor antagonism with atropine, aminopentamide is characterized by a unique functional selectivity profile: it exhibits potent antispasmodic activity on gastrointestinal smooth muscle with significantly reduced inhibitory effects on salivary secretion (xerostomia) and pupillary accommodation (mydriasis). This monograph details the physicochemical properties, synthesis, pharmacodynamics, and experimental validation of aminopentamide, serving as a reference for its application in veterinary gastroenterology and comparative pharmacology.

Chemical Characterization & Synthesis[1][2]

Structural Architecture

Aminopentamide (4-(dimethylamino)-2,2-diphenylpentanamide) belongs to the class of diphenyl-substituted amides. Its structure features a quaternary carbon substituted with two phenyl rings, an amide moiety, and a dimethylamino-alkyl chain. This steric bulk is critical for its affinity to the muscarinic acetylcholine receptor (mAChR) binding pocket.

  • IUPAC Name: 4-(dimethylamino)-2,2-diphenylpentanamide hydrogen sulfate

  • Molecular Formula: C₁₉H₂₄N₂O · H₂SO₄

  • Molecular Weight: 394.49 g/mol (salt form)

  • Chirality: The molecule contains a chiral center at the C4 position; however, it is typically synthesized and used as a racemic mixture.

Synthetic Pathway

The synthesis of aminopentamide, as originally described by Speeter (Bristol Laboratories, US Patent 2,647,926), follows a classic alkylation-hydrolysis sequence. The process avoids the use of tropane alkaloid precursors, relying instead on diphenylacetonitrile as the scaffold.

Synthesis Workflow

The synthesis proceeds in two primary stages:

  • Alkylation: Diphenylacetonitrile is alkylated with 2-dimethylamino-1-chloropropane in the presence of a strong base (e.g., sodamide or sodium hydride) in toluene. This yields the nitrile intermediate, 4-(dimethylamino)-2,2-diphenylvaleronitrile.

  • Partial Hydrolysis: The nitrile is selectively hydrolyzed to the amide using concentrated sulfuric acid (90-95%) at elevated temperatures. Complete hydrolysis to the carboxylic acid is avoided by controlling reaction time and temperature.

SynthesisPathway Start Diphenylacetonitrile Inter Nitrile Intermediate (2,2-diphenyl-4-dimethyl- aminovaleronitrile) Start->Inter Alkylation (NaNH2/Toluene) Reagent 2-dimethylamino- 1-chloropropane Reagent->Inter Final Aminopentamide (Amide) Inter->Final Hydrolysis (100°C) Acid H2SO4 (90%) Partial Hydrolysis Acid->Final

Figure 1: Synthetic route for aminopentamide from diphenylacetonitrile via nitrile intermediate.

Pharmacodynamics[3][4][5]

Mechanism of Action

Aminopentamide acts as a competitive antagonist at postganglionic parasympathetic muscarinic receptors. By occupying the orthosteric binding site of the mAChR, it prevents acetylcholine (ACh) from inducing the conformational changes required for G-protein coupling (Gq/11 for M1/M3 subtypes).

  • Primary Target: M3 receptors on smooth muscle (ileum, colon, bladder).

  • Downstream Effect: Inhibition of the PLC-IP3-DAG pathway

    
     Reduced intracellular Ca²⁺ release 
    
    
    
    Smooth muscle relaxation (Antispasmodic effect).

MOA cluster_0 Physiological State cluster_1 Therapeutic State (Aminopentamide) ACh Acetylcholine M3 M3 Receptor (Active) ACh->M3 Binds Ca Ca2+ Influx M3->Ca Gq Activation Spasm Muscle Contraction (Spasm) Ca->Spasm Relax Muscle Relaxation Ca->Relax Reduced Levels Drug Aminopentamide M3_Block M3 Receptor (Blocked) Drug->M3_Block Competitive Antagonism M3_Block->Ca Inhibits

Figure 2: Mechanism of Action showing competitive inhibition of the M3 receptor signaling cascade.

Comparative Potency & Selectivity

A critical differentiator for aminopentamide is its "functional selectivity." While receptor binding assays suggest broad muscarinic antagonism, in vivo and ex vivo models demonstrate a preference for gastrointestinal smooth muscle over ocular and salivary tissues.

Table 1: Comparative Pharmacological Profile

FeatureAminopentamideAtropinePapaverine
Mechanism Muscarinic AntagonistMuscarinic AntagonistPDE Inhibitor (Non-specific)
Antispasmodic Potency ~50% of Atropine100% (Reference)~20% of Atropine
Mydriasis (Pupil Dilation) LowHighNone
Sialostasis (Dry Mouth) LowHighNone
Duration of Action Long (8-12 hours)Short-MediumShort
Primary Indication GI Spasm / Hypertrophic GastritisBradycardia / PoisoningVascular Spasm

Data synthesized from Hoekstra et al. (1954) and veterinary formulary data.

Experimental Validation: The Guinea Pig Ileum Assay

To validate the antispasmodic properties of aminopentamide during development or quality control, the Guinea Pig Ileum (GPI) Assay is the gold standard. This assay measures the drug's ability to inhibit acetylcholine-induced contractions.[1]

Experimental Workflow

GPI_Assay Step1 1. Tissue Preparation (Harvest Ileum) Step2 2. Organ Bath Setup (Tyrode's Solution, 37°C, O2) Step1->Step2 Step3 3. Equilibration (60 mins, 1g tension) Step2->Step3 Step4 4. Agonist Challenge (Add ACh 10^-7 M) Step3->Step4 Step5 5. Record Contraction (Control Response) Step4->Step5 Step6 6. Wash & Antagonist (Add Aminopentamide) Step5->Step6 Step7 7. Re-Challenge (Add ACh -> Measure Inhibition) Step6->Step7

Figure 3: Step-by-step workflow for the isolated Guinea Pig Ileum antispasmodic assay.

Detailed Protocol (Adapted from Hoekstra et al.)
  • Tissue Preparation:

    • Sacrifice a male guinea pig (300-500g) via cervical dislocation.

    • Immediately excise the ileum (10-20 cm proximal to the ileocecal junction).

    • Flush the lumen with Tyrode’s solution to remove fecal matter.

    • Cut into 2-3 cm segments.

  • Organ Bath Setup:

    • Mount the segment in a 10-20 mL organ bath containing Tyrode’s solution.

    • Tyrode's Composition (mM): NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.1, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6.

    • Maintain at 37°C with constant aeration (95% O₂ / 5% CO₂).

    • Apply a resting tension of 1.0 g.

  • Equilibration:

    • Allow tissue to equilibrate for 60 minutes, washing every 15 minutes.

  • Agonist Control Curve:

    • Add Acetylcholine (ACh) cumulatively or as single bolus doses (e.g.,

      
       M) to establish a consistent sub-maximal contraction (Control Response).
      
    • Wash tissue 3 times and allow to return to baseline.

  • Antagonist Incubation:

    • Add Aminopentamide (test concentration, e.g.,

      
       to 
      
      
      
      M) to the bath.
    • Incubate for 10-20 minutes to ensure receptor equilibration.

  • Inhibition Measurement:

    • Re-introduce the ACh dose used in step 4.

    • Record the reduced amplitude of contraction.

    • Calculation:

      
       Inhibition 
      
      
      
      .

Pharmacokinetics & Safety (Canine Model)

Pharmacokinetic Profile
  • Absorption: Rapidly absorbed following oral (PO) or intramuscular (IM) administration.

  • Bioavailability: Approximately 50% (Oral).[2]

  • Half-life (

    
    ):  ~2 hours in plasma; however, biological effects persist for 8–12 hours due to tight receptor binding kinetics.
    
  • Excretion: Primarily renal.

Safety & Toxicology[7]
  • Therapeutic Index: High. Dogs have tolerated oral doses up to 50 mg/kg/day without gross pathology, which is orders of magnitude higher than the therapeutic dose (~0.02 mg/kg).

  • Adverse Events:

    • Common: Urinary retention (monitor output), mild xerostomia.

    • Rare: CNS excitation, tachycardia.

  • Contraindications: Glaucoma (due to potential for increased intraocular pressure), pyloric obstruction (mechanical), and cardiac arrhythmias.

References

  • Hoekstra, J. B., et al. (1954).[1] "The Antispasmodic Activity of Centrine (Aminopentamide)." Journal of Pharmacology and Experimental Therapeutics, 110(1), 55-62.

  • Speeter, M. E. (1953). "Diphenyl-dimethyl-amino-valeramide and salts thereof." U.S. Patent 2,647,926. Bristol Laboratories Inc.

  • Plumb, D. C. (2018). Plumb's Veterinary Drug Handbook. 9th Ed. "Aminopentamide Hydrogen Sulfate Monograph."

  • Wedgewood Pharmacy. "Aminopentamide for Dogs and Cats." Veterinary Medication Guides.

  • Grokipedia. "Aminopentamide: Pharmacology and Clinical Use."

Sources

Technical Monograph: Aminopentamide Hydrogen Sulfate (Centrine)

[1]

Executive Summary

Aminopentamide hydrogen sulfate (formerly marketed as Centrine ) is a synthetic anticholinergic agent structurally distinct from the belladonna alkaloids (atropine, scopolamine). Historically approved by the FDA (NADA 008-966) for use in canines and felines, the commercial product was discontinued c. 2015, shifting its availability to veterinary compounding pharmacies.

Clinically, aminopentamide is valued for its viscerotropic selectivity . Unlike atropine, which exhibits broad systemic anticholinergic effects, aminopentamide demonstrates a therapeutic index that favors gastrointestinal smooth muscle relaxation over salivary and ocular responses. This monograph details the physicochemical, pharmacological, and clinical parameters required for its precision use in veterinary gastroenterology.

Chemical Identity & Synthesis

IUPAC Name: 4-(dimethylamino)-2,2-diphenylpentanamide hydrogen sulfate Molecular Formula: C



1


Molecular Weight:1
Synthetic Pathway Analysis

For drug development professionals, understanding the synthesis highlights the structural rigidity responsible for its receptor binding profile. The synthesis typically proceeds via the hydrolysis of a nitrile precursor, a pathway shared with methadone intermediates, indicating a structural activity relationship (SAR) focused on the diphenylpropylamine pharmacophore.

  • Precursor Formation: Alkylation of diphenylacetonitrile with 2-dimethylaminopropyl chloride.[1]

  • Intermediate: Formation of 4-(dimethylamino)-2,2-diphenylvaleronitrile.

  • Hydrolysis (Critical Step): Partial hydrolysis of the nitrile group (-CN) to the amide (-CONH

    
    ) using concentrated sulfuric acid.[1] This step differentiates aminopentamide from methadone derivatives where the nitrile is converted to a ketone.
    

Pharmacology: Mechanism & Dynamics[1]

Mechanism of Action (MOA)

Aminopentamide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] While it binds to M1, M2, and M3 subtypes, its clinical utility is derived from its antagonism of M3 receptors on the smooth muscle of the gastrointestinal tract.

  • Primary Effect: Blockade of M3 receptors prevents G

    
    -protein coupled signaling (PLC/IP3 pathway), inhibiting calcium release from the sarcoplasmic reticulum.[1]
    
  • Result: Reduced tone and amplitude of gastric and colonic smooth muscle contractions.

Comparative Pharmacodynamics

The defining characteristic of aminopentamide is its spasmolytic-to-mydriatic ratio .[1]

ParameterAminopentamide vs. AtropineClinical Implication
Antispasmodic Potency ~50% of AtropineRequires slightly higher molar dose for equipotent spasmolysis.[1]
Salivary Inhibition Significantly LowerReduced risk of "dry mouth" (xerostomia) causing distress.
Mydriasis Significantly LowerLower risk of photophobia; safer for non-glaucomatous monitoring.
Duration of Action 8–12 HoursSupports BID dosing (vs. q4-6h for some anticholinergics).[1]
Visualization: Signaling Blockade

The following diagram illustrates the interruption of cholinergic signaling at the smooth muscle cell membrane.

MOA_PathwayAChAcetylcholine (ACh)ReceptorM3 Muscarinic Receptor(G-Protein Coupled)ACh->ReceptorBinds & ActivatesGqGq ProteinActivationReceptor->GqNormal PathwayAminopentamideAminopentamide(Competitive Antagonist)Aminopentamide->ReceptorBlocksRelaxationMuscle Relaxation(Spasmolysis)Aminopentamide->RelaxationResultant EffectPLCPhospholipase C(PLC)Gq->PLCIP3IP3 ProductionPLC->IP3CaIntracellular Ca2+ReleaseIP3->CaContractionSmooth MuscleContractionCa->Contraction

Caption: Aminopentamide competitively inhibits M3 receptors, preventing the IP3-mediated Calcium cascade required for smooth muscle contraction.[1]

Pharmacokinetics (PK)

Data on aminopentamide PK in companion animals is limited compared to modern agents, but historical FDA filings and clinical observation establish the following profile:

  • Absorption: Rapidly absorbed following Oral (PO) or Intramuscular (IM) administration.[1]

  • Bioavailability (F): Estimated ~50% in canines (oral).[1]

  • Distribution: Lipophilic nature allows wide distribution; crosses the blood-brain barrier (BBB) to a lesser extent than scopolamine but sufficient to affect the Vestibular System (anti-emetic effect).[1]

  • Metabolism: Hepatic.[1]

  • Excretion: Renal.[1]

  • Half-life (t

    
    ):  Approximately 2 hours in dogs.[1]
    
    • Critical Insight: Despite a short plasma half-life, the biological effect persists for 8–12 hours . This discrepancy suggests high receptor residence time or retention in the target tissue (GI smooth muscle), a phenomenon often seen in high-affinity anticholinergics.

Clinical Protocols & Efficacy[1]

Indications
  • Acute Abdominal Visceral Spasm: Pylorospasm, hypertrophic gastritis.

  • Emesis & Diarrhea: Specifically when associated with hypermotility or vestibular stimulation (motion sickness).

  • Diagnostic Aid: To reduce GI motility during radiography (though glucagon is now preferred).

Dosing Regimen (Standardized)

Note: Aminopentamide is potent.[1] Dosing must be precise based on lean body weight.

SpeciesWeight Bracket (lbs)Dose (mg)Volume (0.5 mg/mL Inj)Tablet (0.2 mg)Frequency
Canine/Feline < 10 lbs0.1 mg0.2 mL½ Tabq8–12h
11 – 20 lbs0.2 mg0.4 mL1 Tabq8–12h
21 – 50 lbs0.3 mg0.6 mL1½ Tabsq8–12h
51 – 100 lbs0.4 mg0.8 mL2 Tabsq8–12h
> 100 lbs0.5 mg1.0 mL2½ Tabsq8–12h

Administration Routes: IM, SC, or PO. IV administration is generally avoided due to risk of acute cardiovascular effects.

Clinical Decision Workflow

The following logic tree guides the researcher/clinician in selecting aminopentamide versus alternative anti-emetics (e.g., Maropitant, Metoclopramide).

Clinical_DecisionStartPatient Presentation:Vomiting / DiarrheaCheckObsRule Out:GI Obstruction / Glaucoma?Start->CheckObsContraCONTRAINDICATEDDo Not Use AminopentamideCheckObs->ContraYesEtiologyDetermine EtiologyCheckObs->EtiologyNoSpasmVisceral Spasm /Hypertrophic GastritisEtiology->SpasmMotionVestibular /Motion SicknessEtiology->MotionAtonyGastric Atony /Delayed EmptyingEtiology->AtonyAminoAdminister Aminopentamide(0.1 - 0.5 mg q12h)Spasm->AminoPrimary IndicationMotion->AminoEffective (M1 Blockade)ProkineticUse Prokinetic(Metoclopramide/Cisapride)Atony->ProkineticAminopentamide Worsens Atony

Caption: Selection logic for aminopentamide. Note the critical divergence for gastric atony where anticholinergics are detrimental.

Safety, Toxicology & Contraindications

The Anticholinergic Toxidrome

Overdose or accumulation leads to classic anticholinergic toxicity. In research settings, animals should be monitored for:

  • Ocular: Mydriasis (dilated pupils), photophobia.

  • Glandular: Xerostomia (dry gums), cessation of sweating (in susceptible species).

  • Cardiovascular: Tachycardia (vagal blockade).[1]

  • GI/GU: Ileus (constipation), urinary retention.

Antidote: Physostigmine (cholinesterase inhibitor) may be used in life-threatening anticholinergic crises to increase synaptic acetylcholine.[1]

Absolute Contraindications[1]
  • Glaucoma: Mydriasis occludes the filtration angle, increasing intraocular pressure.

  • Urinary Obstruction: Bladder detrusor relaxation precipitates retention.[1]

  • Paralytic Ileus: Exacerbates stasis.[1]

Pharmaceutical Development Status

Current Status: The FDA-approved product (NADA 008-966) is withdrawn.[1] Current use relies on compounding pursuant to AMDUCA (Animal Medicinal Drug Use Clarification Act) regulations.

Formulation Challenges:

  • Stability: Aminopentamide hydrogen sulfate is stable in aqueous solution at acidic pH.

  • Compounding: Typically prepared as 0.5 mg/mL injectable or 0.2 mg capsules.[1][2] Uniformity of content in low-dose capsules is a critical quality attribute (CQA) for compounding pharmacists.[1]

References

  • Hoekstra, J. B., et al. (1954). "The antispasmodic activity of alpha, alpha-diphenyl-gamma-dimethylaminovaleramide (Centrine)."[1] Journal of Pharmacology and Experimental Therapeutics, 110(1), 55-67.

  • U.S. Food and Drug Administration (FDA). "NADA 008-966: Centrine (aminopentamide hydrogen sulfate)."[1] Animal Drugs @ FDA.[3][2][4][5] [1]

  • Plumb, D. C. (2018). Plumb's Veterinary Drug Handbook. 9th Ed. Aminopentamide Monograph. [1]

  • Cheney, L. C. (1980). "Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile." U.S. Patent 4,242,274.

  • Boothe, D. M. (2011). "Small Animal Clinical Pharmacology and Therapeutics." Elsevier Health Sciences. Chapter: Autonomic Nervous System. [1]

aminopentamide as a nonselective muscarinic receptor antagonist.

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Nonselective Muscarinic Receptor Antagonist Primary Application: Veterinary Gastroenterology & Smooth Muscle Pharmacology Document ID: AP-MRA-2025-TG

Executive Summary

Aminopentamide (commercially known as Centrine) is a synthetic anticholinergic agent structurally distinct from the tropane alkaloids (e.g., atropine). It functions as a competitive, nonselective antagonist at muscarinic acetylcholine receptors (mAChRs).[1] While it shares the core mechanism of atropine—blockade of parasympathetic signal transduction—aminopentamide exhibits a distinct pharmacological profile characterized by functional gastrointestinal selectivity .

This guide provides a technical deep-dive into the molecular pharmacology, pharmacodynamics, and experimental characterization of aminopentamide. It is designed for researchers investigating anticholinergic mechanisms or developing comparative assays for smooth muscle antispasmodics.

Molecular Pharmacology

Chemical Structure & Properties

Aminopentamide belongs to the diarylmethane class of compounds. Its structure features a pentanamide backbone with geminal diphenyl substitution, providing the bulk necessary for orthosteric blockade of the muscarinic receptor.

PropertyData
IUPAC Name 4-(dimethylamino)-2,2-diphenylpentanamide
Molecular Formula C₁₉H₂₄N₂O
Molar Mass 296.41 g/mol
Core Motif Diarylmethane (Lipophilic anchor for receptor binding pocket)
Amine Type Tertiary amine (Permits BBB penetration, unlike quaternary analogs)
Solubility Free base: Insoluble in water; Hydrogen sulfate salt: Soluble
Mechanism of Action: Orthosteric Blockade

Aminopentamide acts as a competitive antagonist at all five muscarinic receptor subtypes (M1–M5). It binds reversibly to the orthosteric site, preventing the endogenous ligand, Acetylcholine (ACh), from triggering the conformational changes required for G-protein coupling.

  • M1, M3, M5 Blockade: Prevents Gq protein activation, inhibiting the PLC/IP3/DAG pathway. This results in reduced intracellular Calcium (Ca²⁺) release, leading to smooth muscle relaxation (antispasmodic effect) and reduced glandular secretion.

  • M2, M4 Blockade: Prevents Gi protein activation. Normally, Gi inhibits adenylyl cyclase; blockade therefore disinhibits cAMP production. In the heart (M2), this can lead to tachycardia, although aminopentamide has a lower affinity for cardiac M2 receptors relative to atropine.

Signaling Pathway Visualization

The following diagram illustrates the signal transduction pathways blocked by aminopentamide.

MuscarinicBlockade cluster_Receptors Muscarinic Receptors Aminopentamide Aminopentamide M1_M3 M1 / M3 (Gq-Coupled) Aminopentamide->M1_M3 Competitive Blockade M2_M4 M2 / M4 (Gi-Coupled) Aminopentamide->M2_M4 Competitive Blockade Effect_Smooth Smooth Muscle Contraction (BLOCKED) Aminopentamide->Effect_Smooth Primary Therapeutic Effect ACh Acetylcholine (ACh) ACh->M1_M3 Activation ACh->M2_M4 Activation PLC Phospholipase C (PLC) M1_M3->PLC Stimulates AC Adenylyl Cyclase M2_M4->AC Inhibits IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ IP3->Ca Ca->Effect_Smooth cAMP cAMP AC->cAMP Effect_Heart Bradycardia (BLOCKED)

Figure 1: Aminopentamide blocks Gq and Gi signaling cascades, preventing smooth muscle contraction and secretory activity.

Pharmacodynamics & Comparative Potency[4][5]

Aminopentamide is often compared to atropine.[1][2][3][4] While both are nonselective, aminopentamide displays a unique therapeutic index favoring the gastrointestinal tract.[1][2]

ParameterAminopentamideAtropineClinical Implication
Receptor Selectivity Nonselective (M1-M5)Nonselective (M1-M5)Broad spectrum efficacy.[4]
Potency (Molar) ~0.5x Atropine1.0 (Reference)Requires slightly higher molar dosage for equivalent binding.
Colonic Specificity HighModerateAminopentamide is superior for colonic spasms/tenesmus.
Mydriasis (Pupil Dilation) LowHighAminopentamide causes less visual disturbance.
Salivary Inhibition ModerateHighLess "dry mouth" (xerostomia) with aminopentamide.

Key Insight: The "GI Specificity" of aminopentamide is likely not due to M3 receptor subtype selectivity (as it binds M1-M5), but rather biodistribution factors or subtle differences in binding kinetics (off-rates) in glandular vs. smooth muscle tissue.

Experimental Characterization Protocols

To validate aminopentamide's activity or compare it against novel compounds, two core assays are recommended: Radioligand Binding (for affinity) and Functional Tissue Bath (for efficacy/potency).

Protocol A: Radioligand Competition Binding Assay

Objective: Determine the inhibition constant (


) of aminopentamide at specific muscarinic subtypes.

Materials:

  • Membrane Prep: CHO cells stably expressing human M1, M2, or M3 receptors.

  • Radioligand:

    
    -N-Methylscopolamine (
    
    
    
    -NMS) (Nonselective, high affinity).
  • Buffer: HEPES-buffered saline with MgCl₂.

Workflow:

  • Preparation: Dilute membrane preparations to achieve ~1000 cpm specific binding per well.

  • Incubation: Incubate membranes with

    
    -NMS (at 
    
    
    
    concentration, approx. 0.2 nM) and increasing concentrations of Aminopentamide (
    
    
    M to
    
    
    M).
  • Equilibrium: Incubate for 60-90 minutes at 25°C to reach equilibrium.

  • Harvest: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Use the Cheng-Prusoff equation to calculate

    
    :
    
    
    
    
    Where
    
    
    is radioligand concentration and
    
    
    is the dissociation constant of the radioligand.
Protocol B: Functional Schild Analysis (Guinea Pig Ileum)

Objective: Determine the


 value (measure of antagonist affinity) in a physiological system. The Guinea Pig Ileum (GPI) is the gold standard because it is rich in M3 receptors responsible for contraction.

Workflow Visualization:

ExperimentalWorkflow Step1 1. Tissue Preparation Isolate 2cm ileum segments Mount in Tyrode's Solution (37°C, Oxygenated) Step2 2. Equilibration Apply 1g tension Equilibrate 60 mins (Wash every 15 min) Step1->Step2 Step3 3. Control Curve Cumulative ACh Dosing (10^-9 to 10^-4 M) Record Contraction (Isometric Transducer) Step2->Step3 Step4 4. Antagonist Incubation Wash tissue Incubate Aminopentamide (Fixed Conc.) for 20 mins Step3->Step4 Step3->Step4 Establish Emax & EC50 Step5 5. Test Curve Repeat ACh Cumulative Dosing in presence of Aminopentamide Step4->Step5 Step6 6. Data Analysis Calculate Dose Ratio (DR) Plot Schild Regression: log(DR-1) vs log[Antagonist] Step5->Step6 Step5->Step6 Observe Rightward Shift

Figure 2: Step-by-step workflow for determining functional antagonism in isolated tissue.

Data Interpretation:

  • Competitive Antagonism: Aminopentamide should produce a parallel rightward shift of the ACh dose-response curve with no suppression of the maximal response (

    
    ).
    
  • Schild Plot: The slope of the regression line (Log(Dose Ratio - 1) vs. Log [Aminopentamide]) should be close to 1.0. The X-intercept gives the

    
     (
    
    
    
    ).

Clinical & Veterinary Translation

Therapeutic Indications

Aminopentamide is primarily utilized in veterinary medicine (dogs and cats) for:

  • Antiemetic: Reduces gastric contractions associated with vomiting.[1][2]

  • Antidiarrheal: Reduces colonic motility and tenesmus.[2]

  • Antispasmodic: Alleviates visceral spasms in pylorospasm or hypertrophic gastritis.

Safety & Toxicology

As a nonselective antagonist, aminopentamide carries the risk of the classic "anticholinergic toxidrome," though typically milder than atropine.

  • Ocular: Mydriasis (Contraindicated in glaucoma).

  • Gastrointestinal: Ileus (Contraindicated in obstruction).

  • Urinary: Urinary retention (Monitor output).

  • Cardiac: Tachycardia (Use caution in cardiac patients).

Formulation Note: It is commonly available as Aminopentamide Hydrogen Sulfate to improve aqueous solubility for injection or oral syrup.

References

  • Wedgewood Pharmacy. Aminopentamide Hydrogen Sulfate for Dogs and Cats. Veterinary Medication Guides.

  • PubChem. Aminopentamide (Compound CID 22565).[1][5] National Library of Medicine.

  • Steinfeld, T., et al. In vitro muscarinic receptor radioligand-binding assays.[6] Current Protocols in Pharmacology (2010).[6]

  • DrugFuture. Aminopentamide Chemical Properties and References.

  • Trepanier, L.A., et al. Veterinary Pharmacology: Gastrointestinal Drugs. Veterian Key.

Sources

aminopentamide chemical structure and synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical architecture, synthesis, and pharmacological mechanisms of Aminopentamide (Dimevamide). It is designed for researchers and process chemists requiring a rigorous understanding of the molecule's structural properties and production logic.

Executive Summary

Aminopentamide (IUPAC: 4-(dimethylamino)-2,2-diphenylpentanamide) is a potent anticholinergic agent primarily utilized in veterinary medicine for the management of visceral spasms and hypermotility.[1][2][3][4][5] Structurally, it belongs to the class of


-diphenylvaleramides . Its pharmacological efficacy stems from the steric bulk of the gem-diphenyl moiety and the basicity of the dimethylamino side chain, which mimic the pharmacophore of acetylcholine antagonists like atropine, but with higher specificity for gastrointestinal smooth muscle receptors.

Part 1: Chemical Architecture & Stereochemistry

Structural Analysis

Aminopentamide is characterized by a flexible aliphatic backbone anchored by a sterically congested quaternary carbon.

FeatureSpecification
IUPAC Name 4-(dimethylamino)-2,2-diphenylpentanamide
CAS Registry 60-46-8 (Free Base)
Molecular Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Molecular Weight 296.41 g/mol
Key Functional Groups Primary Amide (

), Tertiary Amine (

), Gem-diphenyl (

)
Chirality One stereocenter at C4 .[2][4][5] Commercial preparations are typically racemic .
Stereochemical Implications

The molecule possesses a chiral center at the C4 position (the carbon bearing the dimethylamino group).

  • Isomerism: The synthesis typically yields a racemic mixture (

    
    ).
    
  • Conformation: The gem-diphenyl group at C2 creates a "propeller" conformation, essential for blocking the muscarinic receptor pocket. The distance between the amide nitrogen and the tertiary amine nitrogen approximates the distance between the ester oxygen and quaternary nitrogen in acetylcholine, facilitating competitive antagonism.

Part 2: Retrosynthetic Analysis

To design a robust synthesis, we deconstruct the molecule into its primary synthons. The strategic disconnection occurs at the amide bond (functional group interconversion) and the C2-C3 bond (alkylation).

Logical Disconnection:

  • Target: Aminopentamide

  • Precursor 1 (FGI): 2,2-Diphenyl-4-(dimethylamino)pentanenitrile (The "Methadone Nitrile" Intermediate).[2]

  • Precursor 2 (Alkylation): Diphenylacetonitrile + 1-chloro-2-(dimethylamino)propane.[2]

Diagram 1: Retrosynthetic Logic Flow

Retrosynthesis Figure 1: Retrosynthetic Disconnection of Aminopentamide Target Aminopentamide (Target Molecule) Nitrile Intermediate: 2,2-Diphenyl-4-(dimethylamino)pentanenitrile Nitrile->Target Partial Hydrolysis (H2SO4) Precursors Starting Materials: Diphenylacetonitrile + 1-dimethylamino-2-chloropropane Precursors->Nitrile Phase Transfer Alkylation (Aziridinium Rearrangement)

Part 3: Synthesis Pathways

The industrial synthesis of aminopentamide is closely related to the synthesis of methadone, diverging at the intermediate nitrile stage. The pathway involves a critical alkylation step prone to isomerization.

Step 1: Alkylation via Aziridinium Intermediate

The reaction of diphenylacetonitrile with 1-dimethylamino-2-chloropropane is complex due to the formation of a cyclic aziridinium ion intermediate.[2]

  • Reagents: Diphenylacetonitrile, 1-dimethylamino-2-chloropropane (or 2-chloro-1-dimethylaminopropane), Sodium Hydroxide (50%), Benzyltriethylammonium chloride (TEBA) as Phase Transfer Catalyst (PTC).[2]

  • Mechanism: The alkyl halide cyclizes to form a 1,1-dimethyl-2-methylaziridinium ion.[2] The diphenylacetonitrile anion can attack this ring at two positions:

    • Attack at Primary Carbon: Yields the linear "Valeronitrile" (Desired: 4-dimethylamino-2,2-diphenylpentanenitrile).[2]

    • Attack at Secondary Carbon: Yields the branched "Isovaleronitrile" (Undesired impurity).

  • Process Control: High reaction temperatures and specific solvent choices (e.g., toluene) favor the formation of the desired linear isomer.

Step 2: Controlled Hydrolysis

The conversion of the sterically hindered nitrile to the primary amide requires harsh acidic conditions but must stop before hydrolyzing to the carboxylic acid.

  • Reagents: Concentrated Sulfuric Acid (

    
    , ~90-95%).[2]
    
  • Protocol:

    • Dissolve the nitrile intermediate in concentrated

      
      .
      
    • Heat to 80-90°C for 3-6 hours. The steric bulk of the gem-diphenyl group protects the amide bond from further hydrolysis to the acid.

    • Quench the reaction mixture over ice/ammonium hydroxide to precipitate the free base.

    • Salt Formation: The crude base is dissolved in isopropanol and treated with sulfuric acid to yield Aminopentamide Hydrogen Sulfate , the stable pharmaceutical form.

Diagram 2: Reaction Pathway & Mechanism

SynthesisPath Figure 2: Forward Synthesis via Aziridinium Rearrangement SM1 Diphenylacetonitrile Aziridine Aziridinium Ion (Intermediate) SM1->Aziridine + NaOH/PTC SM2 1-dimethylamino- 2-chloropropane SM2->Aziridine Cyclization Nitrile Valeronitrile Intermediate Aziridine->Nitrile Ring Opening (Regioselective) Product Aminopentamide (Amide) Nitrile->Product H2SO4 / H2O (Hydration)

Part 4: Analytical Characterization & Validation

To ensure scientific integrity, the synthesized product must be validated against established physicochemical constants.

ParameterAcceptance Criteria (Typical)Method
Appearance White crystalline powderVisual
Melting Point 182°C - 184°C (Sulfate salt)DSC / Capillary
Mass Spectrometry

LC-MS (ESI+)
IR Spectrum Amide I band (~1660

), Amide II band
FTIR
Purity >98.5% (Area %)HPLC (C18, Phosphate buffer/ACN)

Impurity Profile:

  • Isoaminopentamide: Arises from the "isovaleronitrile" impurity in Step 1.

  • Diphenylacetic Acid: Product of over-hydrolysis in Step 2.

Part 5: Pharmacology & Mechanism of Action

Pharmacodynamics

Aminopentamide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).

  • Receptor Selectivity: Non-selective M1/M2 antagonist.

  • Mechanism: The gem-diphenyl moiety binds to the hydrophobic pocket of the receptor, while the protonated tertiary amine interacts with the aspartate residue (Asp111 in M1) in the receptor's active site. This blockade prevents acetylcholine-induced conformational changes.[2]

  • Physiological Outcome: Inhibition of smooth muscle contraction (antispasmodic) and reduction of gastric secretions (antisecretory).[3]

Structure-Activity Relationship (SAR)
  • Gem-diphenyl group: Essential for high affinity binding (Van der Waals interactions).[2]

  • Amide group: Provides hydrogen bonding capability, distinguishing it from the ketone (Methadone) or alcohol analogs.

  • Chain Length: The 5-carbon chain (pentamide) places the amine nitrogen at the optimal distance from the blocking group to span the receptor site.

References

  • PubChem. (n.d.). Aminopentamide.[3][6][7][8] National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Dimevamide - Substance Information. Retrieved January 28, 2026, from [Link]

  • Wedgewood Pharmacy. (n.d.). Aminopentamide Hydrogen Sulfate for Dogs and Cats. Retrieved January 28, 2026, from [Link]

  • Cheney, L. C., et al. (1952). Antispasmodics.[3][7] I. Derivatives of Acetic Acid. Journal of Organic Chemistry. (Historical reference for diphenylacetonitrile alkylation chemistry).

  • Casy, A. F., & Parfitt, R. T. (1986). Opioid Analgesics: Chemistry and Receptors. Plenum Press.

Sources

Historical Development and Pharmacological Profiling of Aminopentamide in Veterinary Medicine

[1][2]

Abstract This technical guide examines the development, chemical synthesis, and pharmacological characterization of aminopentamide (Centrine), a synthetic anticholinergic agent pivotal in mid-20th-century veterinary gastroenterology.[1] Originally discovered by Bristol Laboratories in the 1950s during the search for synthetic atropine substitutes, aminopentamide represents a classic case of structural optimization where a divergent synthesis pathway from the opioid methadone yielded a potent antispasmodic. This document reconstructs the seminal experimental protocols of Hoekstra et al. (1954), analyzes the molecule's structure-activity relationships (SAR), and contextualizes its transition from a frontline antiemetic to a niche compounded therapeutic in modern practice.

Chemical Genesis: The Methadone Divergence

The discovery of aminopentamide was a result of the intense post-war effort to synthesize non-naturally occurring antispasmodics that lacked the profound side effects of belladonna alkaloids (atropine, scopolamine).

Structural Optimization and Synthesis

Aminopentamide (4-dimethylamino-2,2-diphenylvaleramide) is chemically distinct due to its stability and specific receptor affinity.[2] Its synthesis shares a common precursor with the opioid analgesic methadone, illustrating how minor deviations in synthetic pathways can lead to vastly different pharmacological classes.

The Synthetic Pathway:

  • Precursor Formation: The process begins with the alkylation of diphenylacetonitrile with 1-dimethylamino-2-chloropropane .[2] This reaction, typically catalyzed by a strong base (e.g., sodium hydroxide) or under phase-transfer catalysis, yields the critical intermediate: 2,2-diphenyl-4-dimethylaminovaleronitrile .[2][3]

  • The Divergence Point:

    • Methadone Route: Reaction of the nitrile with ethylmagnesium bromide (Grignard reagent) converts the nitrile to a ketone.

    • Aminopentamide Route: The nitrile undergoes partial hydrolysis .[4][3][5] Treatment with concentrated sulfuric acid (~90-92%) at elevated temperatures converts the nitrile group (-CN) into an amide group (-CONH2), arresting the reaction before it proceeds to the acid form.[2]

Visualization of Chemical Synthesis

The following diagram outlines the critical divergence in the synthesis pathway.

SynthesisPathwayPrecursorDiphenylacetonitrileIntermediate2,2-diphenyl-4-dimethyl-aminovaleronitrilePrecursor->IntermediateAlkylation (NaOH/Toluene)Reagent1-dimethylamino-2-chloropropaneReagent->IntermediateMethadoneMethadone(Ketone Formation)Intermediate->MethadoneGrignard (EtMgBr)AminopentamideAminopentamide(Amide Formation)Intermediate->AminopentamidePartial Hydrolysis(92% H2SO4, Heat)

Figure 1: The synthetic divergence of aminopentamide from the methadone pathway.[1][2][3][6] Note the critical partial hydrolysis step.[4][1][3]

Pharmacological Profiling: The Hoekstra Protocols (1954)[2][7]

The defining characterization of aminopentamide was published by Hoekstra, Tisch, Rakieten, and Dickison in 1954.[5][7][8] Their work established the drug's profile as a neurotropic-musculotropic agent with a distinct advantage over atropine: colonic specificity .

Mechanism of Action

Aminopentamide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] By occupying these receptors on the smooth muscle of the gastrointestinal tract, it prevents the binding of acetylcholine, thereby inhibiting parasympathetic stimulation.[1][5]

Key Differentiator: unlike atropine, which has potent systemic effects (salivary inhibition, mydriasis, tachycardia), aminopentamide demonstrated a higher affinity for inhibiting colonic spasms relative to its systemic anticholinergic burden.[5]

Reconstructed Experimental Protocols

To validate the efficacy of aminopentamide, Hoekstra et al. utilized classical organ bath and in vivo motility assays. Below are the reconstructed methodologies based on historical technical descriptions.

Protocol A: Isolated Guinea Pig Ileum Assay (In Vitro)

Objective: Determine the concentration required to inhibit acetylcholine-induced spasms.

  • Tissue Preparation: Excise terminal ileum segments from fasted guinea pigs.

  • Mounting: Suspend segments in a 10-20 mL organ bath containing oxygenated Tyrode’s solution at 37°C.

  • Equilibration: Allow tissue to stabilize for 30 minutes under 1g tension.

  • Agonist Challenge: Introduce Acetylcholine (ACh) at

    
     g/mL to establish baseline maximal contraction.
    
  • Washout: Rinse tissue with fresh Tyrode’s solution.

  • Antagonist Incubation: Add Aminopentamide (test) or Atropine (control) at varying concentrations (

    
     to 
    
    
    M) for 2 minutes.
  • Re-Challenge: Re-introduce ACh and record the % inhibition of contraction amplitude.

Protocol B: Canine Colonic Motility Assay (In Vivo)

Objective: Measure the duration and intensity of colonic suppression in an intact animal.

  • Subject Preparation: Anesthetize mongrel dogs; surgically insert a balloon catheter into the descending colon.

  • Baseline Recording: Inflate balloon to 15-20 mmHg pressure. Record spontaneous colonic waves (Type II contractions) for 30 minutes.

  • Drug Administration: Administer Aminopentamide (0.1 mg/kg IV or PO) or Atropine sulfate (0.1 mg/kg).

  • Data Acquisition: Monitor the cessation of colonic waves.

  • Endpoint: Measure "Time to Recovery" (time until waves return to 50% of baseline amplitude).

Comparative Efficacy Data

The following table summarizes the historical data comparing Aminopentamide to Atropine Sulfate.

ParameterAminopentamide (Centrine)Atropine SulfateClinical Implication
Ileal Antispasmodic Potency 50% of Atropine100% (Reference)Slightly less potent in small intestine.[2]
Colonic Suppression Duration > 6 Hours ~1-2 HoursSuperior for colitis/diarrhea control.[2]
Mydriasis (Pupil Dilation) LowHighLess visual disturbance for the animal.
Salivary Inhibition (Dry Mouth) ModerateHighLess "cotton mouth" effect.
Gastric Acid Reduction SignificantSignificantEffective for gastritis.

Clinical Translation and Signaling Logic

The transition of aminopentamide from the laboratory to the veterinary clinic relied on its ability to modulate the parasympathetic signaling pathway without inducing the debilitating side effects seen with older alkaloids.

Signaling Pathway Blockade

The drug interrupts the signal transduction cascade at the post-ganglionic effector cell membrane.

SignalingPathwaycluster_actionCompetitive AntagonismVagusVagus Nerve(Parasympathetic)ACh_ReleaseRelease of Acetylcholine (ACh)Vagus->ACh_ReleaseReceptorMuscarinic Receptor (M3)(Smooth Muscle Cell)ACh_Release->ReceptorNormal BindingBlockBlockade of Ca++ InfluxReceptor->BlockAminopentamideAminopentamide(High Affinity Binding)Aminopentamide->ReceptorCompetitive InhibitionResponseInhibition of Contraction(Antispasmodic Effect)Block->Response

Figure 2: Mechanism of action showing competitive inhibition at the muscarinic receptor.[2]

Clinical Indications and Limitations

Historically, aminopentamide was indicated for:

  • Acute Abdominal Visceral Spasm: Pylorospasm and hypertrophic gastritis.[4]

  • Emesis & Diarrhea: Viral or dietary induced gastroenteritis.

Safety Profile & Contraindications:

  • Glaucoma: Due to residual mydriatic effects, it can occlude the filtration angle.

  • Urinary Obstruction: Anticholinergic tone can exacerbate retention.

  • Cardiac Disease: Potential for tachycardia (though less than atropine).

Modern Context and Regulatory Status[1][4]

While aminopentamide was a staple in veterinary practice from the 1950s through the 1990s, its usage has declined with the advent of NK-1 receptor antagonists (e.g., maropitant).

  • Regulatory Status: The tablet formulation was approved under NADA 043-078 .[3] It is no longer mass-marketed by major pharmaceutical entities in many regions but remains available through veterinary compounding pharmacies .[2]

  • Current Utility: It is now primarily used as a second-line agent or in specific cases of spasmodic colitis where modern antiemetics (which target the CRTZ rather than peripheral smooth muscle) are ineffective.

References

  • Hoekstra, J. B., Tisch, D. E., Rakieten, N., & Dickison, H. L. (1954).[7][8] The pharmacological activity of DL-alpha, alpha-diphenyl, gamma-dimethylaminovaleramide (Centrine).[2][3][5][7] Journal of Pharmacology and Experimental Therapeutics, 110(1), 55-67.[7] Link

  • Speeter, M. E. (1953). Amides of alpha, alpha-diphenyl-gamma-dimethylaminovaleric acid. U.S. Patent No.[4][6][9] 2,647,926.[4][9] Washington, DC: U.S. Patent and Trademark Office. Link

  • Kaduk, J. A., Gindhart, A. M., Gates-Rector, S., & Blanton, T. N. (2022).[5] Crystal structure of aminopentamide hydrogen sulfate. Powder Diffraction, 37(4), 200–205.[5] Link[2]

  • FDA Center for Veterinary Medicine. (2024). Green Book: Approved Animal Drug Products. NADA 043-078 (Centrine).[2] Link

  • Plumb, D. C. (2018). Plumb's Veterinary Drug Handbook. Aminopentamide Monograph.

Methodological & Application

Application Note: Precision Dosage Calculation and Administration of Aminopentamide in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Aminopentamide hydrogen sulfate (Centrine) is a potent anticholinergic agent structurally distinct from atropine, primarily used in veterinary medicine for its antispasmodic effects on smooth muscle.[1][2][3] While widely characterized in canine and feline models, its application in rodent research (murine/rat models) lacks standardized dosing regimens.[1]

This guide provides a scientifically rigorous framework for calculating, validating, and administering aminopentamide in in vivo studies. It addresses the critical challenge of allometric scaling —converting established veterinary doses to research-grade rodent protocols—while mitigating the risks of anticholinergic toxicity.[1]

Pharmacological Profile & Mechanism of Action

Aminopentamide acts as a competitive antagonist at postganglionic parasympathetic muscarinic receptors.[1] Unlike atropine, which has broad systemic effects, aminopentamide exhibits a higher specificity for gastrointestinal smooth muscle, though systemic anticholinergic effects (mydriasis, xerostomia) occur at higher doses.[1]

Mechanism of Action (MOA) Visualization

The following diagram illustrates the competitive inhibition of acetylcholine (ACh) at the muscarinic receptor site.

MOA ACh Acetylcholine (ACh) Receptor Muscarinic Receptor (M3 Subtype) ACh->Receptor Native Binding Amino Aminopentamide (Antagonist) Amino->Receptor Competitive Blockade Block Muscle Relaxation (Antispasmodic) Amino->Block Resultant State Effect Smooth Muscle Contraction Receptor->Effect Signal Transduction

Figure 1: Competitive antagonism of Aminopentamide at the Muscarinic Receptor interface, preventing smooth muscle contraction.[1]

Dosage Calculation Framework

WARNING: Do not use linear scaling (mg/kg) directly from large animals to rodents. Metabolic rates differ significantly.[1]

The "Gold Standard" Baseline

The established therapeutic dose for canines (dogs) is the most reliable starting point for calculation.

  • Reference Dose (Dog): 0.022 mg/kg (IM/SC) [1].[1]

  • Therapeutic Window: Narrow. Toxicity mimics atropine overdose.[1][2]

Allometric Scaling Protocol

To convert the dog dose to a rat equivalent, we use the Body Surface Area (BSA) normalization method, utilizing


 factors (Body Weight / Surface Area).

Formula:



Constants:

  • 
    : ~20[4]
    
  • 
    : ~6[4]
    
  • 
    : ~3[4]
    

Calculation (Dog to Rat):



Calculation (Dog to Mouse):



Recommended Starting Dose Ranges

Due to the faster metabolic clearance in rodents (specifically hepatic esterases and oxidases), the calculated allometric dose is the minimum effective dose. Researchers should titrate upwards from this baseline.

SpeciesRouteStarting Dose (Low)Challenge Dose (High)Rationale
Rat SC / IM0.075 mg/kg 0.20 mg/kg Baseline metabolic scaling.[1]
Mouse SC / IM0.15 mg/kg 0.40 mg/kg Higher metabolic rate requires 2x rat dose.[1]
Dog SC / IM0.022 mg/kg 0.05 mg/kg Clinical standard [1][2].[1]

Experimental Protocol: Preparation & Administration

Reagent Preparation

Aminopentamide is typically supplied as a Hydrogen Sulfate salt.[1]

  • Vehicle: Sterile 0.9% Saline (pH 7.4).[1] Avoid phosphate buffers if calcium precipitation is a risk in long-term storage, though rare with this compound.[1]

  • Solubility: Highly soluble in water.[1]

  • Stock Solution: Prepare a 1.0 mg/mL stock solution.

    • Calculation: Dissolve 10 mg Aminopentamide H2SO4 in 10 mL saline.

    • Sterilization: Pass through a 0.22 µm PVDF syringe filter.[1]

Administration Workflow

The following workflow ensures dosing accuracy and immediate safety verification.

Protocol Start Start: Weigh Animal (Accuracy ±0.1g) Calc Calculate Volume (Vol = [Wt * Dose] / Conc) Start->Calc Prep Dilute Stock (Target Inj. Vol < 5mL/kg) Calc->Prep Inject Administer (SC/IM) Flank or Nape Prep->Inject Monitor Monitor Biomarkers (T + 15 min) Inject->Monitor Decision Check Mydriasis? Monitor->Decision Proceed with Assay Proceed with Assay Decision->Proceed with Assay Yes (Pupil Dilated) Increase Dose 20% Increase Dose 20% Decision->Increase Dose 20% No Effect

Figure 2: Step-by-step administration workflow emphasizing the 'Mydriasis Check' as a biomarker for systemic absorption.

Validation Step (The "Mydriasis Check")

Before running a full motility study, validatethe dose in a pilot group (n=3).[1]

  • Administer the calculated dose.[1][5][6]

  • T+15 mins: Observe pupil diameter.

  • Success Criteria: Visible mydriasis (dilation) indicates successful systemic muscarinic blockade.[1]

  • Failure: If no dilation is observed after 30 mins, metabolic clearance is likely too high.[1] Increase dose by 50% and repeat on new subjects.

Safety & Toxicology Monitoring

Aminopentamide has a narrow therapeutic index. Monitor for "Anticholinergic Syndrome."[1][6]

  • Toxicity Thresholds (Rodent): LD50 is not well-defined in modern literature but is estimated >100 mg/kg based on atropine analogs.[1] However, functional toxicity (ileus, urinary retention) occurs much lower.[1]

  • Adverse Event Indicators:

    • Urinary Retention: Palpate bladder post-study.

    • Tachycardia: Heart rate >450 bpm (Rat).

    • Xerostomia: Difficulty eating dry chow (monitor food intake).

References

  • Plumb, D. C. (2018).[1] Plumb's Veterinary Drug Handbook. 9th Edition. Aminopentamide Hydrogen Sulfate Monograph.

  • FDA Center for Drug Evaluation and Research. (2005).[1] Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. (Table 1: Conversion of Animal Doses to Human Equivalent Doses).

  • Nair, A. B., & Jacob, S. (2016).[1] A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31.[1]

  • PubChem. (n.d.).[1] Aminopentamide (Compound Summary). National Library of Medicine.[1]

Sources

analytical methods for aminopentamide detection in plasma

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of Aminopentamide in Canine & Feline Plasma

Abstract

Aminopentamide (Centrine®) is a potent anticholinergic antispasmodic agent primarily utilized in veterinary medicine to control vomiting and diarrhea in dogs and cats. Due to its high potency, therapeutic dosages are low (typically 0.1–0.4 mg per animal), resulting in sub-nanogram/mL plasma concentrations that challenge standard detection methods. This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed for the trace quantification of aminopentamide. The method utilizes alkaline Liquid-Liquid Extraction (LLE) to minimize matrix effects and maximize recovery, ensuring reliable pharmacokinetic profiling and toxicological screening.

Method Design & Chemical Strategy

1.1 The Analyte: Aminopentamide

  • Chemical Structure: 4-(dimethylamino)-2,2-diphenylpentanamide.

  • Properties: It is a lipophilic base containing a tertiary amine and a primary amide group.

  • pKa: ~9.5 (Basic).

  • LogP: ~2.8 (Lipophilic).

1.2 Experimental Logic (Expertise & Causality)

  • Extraction Strategy: Because aminopentamide is a base, it exists as a charged cation at physiological pH. To extract it into an organic solvent, we must suppress ionization by adjusting the sample pH to >10 (alkaline). This renders the molecule neutral, driving it into the organic phase (e.g., MTBE or Ethyl Acetate) while leaving charged plasma proteins and phospholipids behind.

  • Chromatographic Separation: A C18 reverse-phase column is selected to retain the hydrophobic diphenyl moiety. An acidic mobile phase (Formic Acid) is used post-extraction to protonate the amine, ensuring high ionization efficiency (

    
    ) in the mass spectrometer source.
    
  • Detection Mode: Multiple Reaction Monitoring (MRM) is essential due to the low circulating concentrations. We monitor the transition from the protonated precursor to stable fragment ions characteristic of the diphenyl and dimethylamino groups.

Materials & Reagents

  • Reference Standard: Aminopentamide Hydrogen Sulfate (USP or equivalent).

  • Internal Standard (IS): Diphenhydramine-d3 or Methadone-d9 (Structural analogs with similar pKa and lipophilicity are acceptable if isotopically labeled aminopentamide is unavailable).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Methyl tert-butyl ether (MTBE).

  • Additives: Formic Acid (FA), Ammonium Formate, Sodium Hydroxide (NaOH).

  • Matrix: Drug-free canine/feline plasma (K2EDTA or Lithium Heparin).

Experimental Protocol

Sample Preparation: Alkaline Liquid-Liquid Extraction (LLE)

This protocol is designed to remove phospholipids, which are the primary cause of ion suppression in plasma analysis.

  • Aliquot: Transfer 200 µL of plasma into a 2.0 mL polypropylene microcentrifuge tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (e.g., 50 ng/mL). Vortex briefly.

  • Alkalinization: Add 50 µL of 0.1 M NaOH.

    • Why: This adjusts pH to ~10-11, neutralizing the aminopentamide amine group.

  • Extraction: Add 1000 µL of MTBE (Methyl tert-butyl ether).

    • Note: MTBE is preferred over Ethyl Acetate for cleaner extracts in basic drugs, as it extracts fewer plasma proteins.

  • Agitation: Shake or vortex vigorously for 10 minutes.

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/ethanol bath (optional) or carefully pipette 800 µL of the upper organic layer into a clean glass tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A/B (80:20 v/v). Vortex for 1 minute and transfer to an autosampler vial.

LC-MS/MS Conditions

Liquid Chromatography (LC)

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 10 Initial equilibration
0.50 10 Load sample
3.50 90 Elute analyte
4.50 90 Wash column
4.60 10 Return to initial

| 6.00 | 10 | Re-equilibration |

Mass Spectrometry (MS)

  • Source: Electrospray Ionization (ESI) – Positive Mode.[1]

  • Capillary Voltage: 3500 V.

  • Desolvation Temp: 500°C.

  • Gas Flow: 10 L/min.

MRM Transitions (Optimization Required): Since specific transitions can vary by instrument voltage, the following are calculated based on fragmentation chemistry and should be optimized:

AnalytePrecursor Ion (m/z)Product Ion (m/z)RoleCollision Energy (V)
Aminopentamide 297.2 (

)
167.1 Quantifier 20-30
252.2Qualifier15-25
91.1Qualifier35-45
Diphenhydramine (IS) 256.2167.1Quantifier20
  • Mechanistic Insight: The 167.1 ion corresponds to the diphenylmethyl cation, a highly stable fragment for this class of drugs. The 252.2 ion represents the loss of the dimethylamine group [-NH(CH3)2].

Workflow Visualization

The following diagram illustrates the critical path from sample collection to data output, highlighting the decision points for Quality Control (QC).

Aminopentamide_Workflow Start Plasma Sample (200 µL) IS_Add Add Internal Standard (Diphenhydramine-d3) Start->IS_Add Alkaline Alkalinize (pH > 10) 0.1M NaOH IS_Add->Alkaline Suppress Ionization Extract LLE Extraction (MTBE, 10 min shake) Alkaline->Extract Partition to Organic Centrifuge Centrifuge & Phase Separation Extract->Centrifuge Evap Evaporate Organic Layer (N2 at 40°C) Centrifuge->Evap Transfer Top Layer Recon Reconstitute (80:20 H2O:ACN) Evap->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS Data Data Processing (Quantitation) LCMS->Data QC_Check QC Check: IS Recovery > 50%? Linearity R² > 0.99? Data->QC_Check QC_Check->Start Fail (Re-extract) End Final Report QC_Check->End Pass

Caption: Step-by-step workflow for the extraction and quantification of aminopentamide, including critical Quality Control (QC) checkpoints.

Validation & Troubleshooting

Validation Criteria (Self-Validating System)

To ensure the method is trustworthy ("Trustworthiness"), every batch must include:

  • Calibration Curve: 6–8 points ranging from 0.1 ng/mL to 100 ng/mL.

  • QC Samples: Low (0.3 ng/mL), Mid (10 ng/mL), and High (80 ng/mL) concentrations.

  • Matrix Effect Check: Compare the peak area of post-extraction spiked blank plasma vs. neat solvent standards. Matrix factor should be between 0.85 and 1.15.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Recovery (<50%) pH not basic enough.Ensure NaOH is fresh; verify pH of aqueous layer is >10 before adding MTBE.
High Backpressure Protein precipitation in column.Ensure evaporation is complete; proteins may carry over if the interface layer is disturbed. Filter reconstituted sample (0.2 µm).
Peak Tailing Secondary interactions.Increase Ammonium Formate concentration in Mobile Phase A to 5mM or 10mM to mask free silanols.
Signal Drift Source contamination.Divert flow to waste for the first 1 min and last 1 min of the gradient.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Code of Federal Regulations. (2023). 21 CFR 522.62 - Aminopentamide hydrogen sulfate injection. Retrieved from [Link][2]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
  • Veterian Key. (2016). Anticholinergics: Pharmacology and Clinical Use. Retrieved from [Link] (General pharmacology reference for dosage context).

  • Scientific.gov. (2014). Aminopentamide Regulatory Data. Retrieved from [Link]

Sources

Application Note: Efficacy Profiling of Aminopentamide Hydrogen Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Aminopentamide hydrogen sulfate (formerly marketed as Centrine®) is a synthetic anticholinergic agent primarily utilized in veterinary medicine (canine/feline) to control acute abdominal visceral spasms, pylorospasm, and hypermotility-induced emesis.[1][2] Unlike atropine, which crosses the blood-brain barrier readily and affects all muscarinic subtypes indiscriminately, aminopentamide is historically characterized by a more favorable therapeutic index for gastrointestinal (GI) smooth muscle relative to salivary and pupillary (mydriasis) effects.[2]

To validate this efficacy in a modern drug development context, we cannot rely solely on historical anecdotal data. This protocol outlines a rigorous, three-phase efficacy evaluation:

  • In Vitro: Quantifying receptor affinity (

    
    ) at Muscarinic M3 vs. M2 subtypes.
    
  • Preclinical (Rodent): Functional inhibition of peristalsis via the Charcoal Meal Transit Test.

  • Target Species (Canine): Clinical motility assessment using non-invasive wireless telemetry or ultrasound.

Mechanistic Pathway

The primary efficacy target is the M3 muscarinic receptor on GI smooth muscle. Blockade of M3 prevents Acetylcholine (ACh) induced calcium release, thereby inhibiting contraction.

G ACh Acetylcholine (Endogenous Ligand) M3 M3 Muscarinic Receptor ACh->M3 Binds Amino Aminopentamide (Antagonist) Amino->M3 Competitive Blockade Relax Muscle Relaxation (Antispasmodic Effect) Amino->Relax Result of Blockade Gq Gq Protein Activation M3->Gq Signal Transduction PLC PLC Activation (IP3 Pathway) Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca Contract Smooth Muscle Contraction Ca->Contract

Caption: Competitive antagonism of Aminopentamide at the M3 receptor disrupts the contractile signaling cascade.

Phase I: In Vitro Receptor Characterization

Before in vivo testing, we must establish the drug's selectivity profile. The M3 subtype drives gut motility, while M2 drives cardiac effects (tachycardia). A high M3:M2 selectivity ratio is desirable.

Protocol: Competitive Radioligand Binding Assay

Objective: Determine the inhibition constant (


) of aminopentamide for M3 receptors.

Materials:

  • Receptor Source: CHO-K1 cells stably expressing human M3 receptors (commercially available).

  • Radioligand:

    
    -Scopolamine methyl chloride (0.2–0.5 nM).
    
  • Non-specific Control: Atropine sulfate (1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , 1 mM EDTA, pH 7.4.
    

Workflow:

  • Membrane Prep: Homogenize CHO-M3 cells and centrifuge (20,000 x g) to isolate membranes. Resuspend in Assay Buffer to ~5–10 µg protein/well.

  • Incubation:

    • In a 96-well plate, add 50 µL of Aminopentamide (concentration range:

      
       to 
      
      
      
      M).
    • Add 50 µL

      
      -Scopolamine.
      
    • Add 100 µL membrane suspension.

    • Incubate for 60 minutes at 25°C (equilibrium).

  • Termination: Rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.[3]

Data Analysis: Calculate


 using non-linear regression. Convert to 

using the Cheng-Prusoff equation:

Where

is radioligand concentration and

is its dissociation constant.

Phase II: Preclinical In Vivo Motility (Rodent Model)

The Charcoal Meal Transit Test is the gold standard for assessing gastrointestinal propulsion. It provides a quantifiable metric (distance traveled) to measure the "antispasmodic" brake applied by the drug.

Protocol: Murine Charcoal Meal Transit

Subjects: Male Swiss Webster mice (25–30g), n=10 per group.

Experimental Groups:

  • Vehicle Control: Saline (0.9% NaCl).

  • Positive Control: Atropine Sulfate (1 mg/kg, IP).

  • Test Group A: Aminopentamide (Low Dose: 0.05 mg/kg, SC).

  • Test Group B: Aminopentamide (High Dose: 0.2 mg/kg, SC).

Step-by-Step Workflow:

Workflow Start Start: Fasting (12-18 Hours) Dosing Drug Administration (SC or IP) Time: T - 30 min Start->Dosing Meal Charcoal Meal Gavage (10% Charcoal / 5% Gum Acacia) Time: T = 0 Dosing->Meal Wait Transit Period (20 Minutes) Meal->Wait Euth Euthanasia (CO2 Asphyxiation) Wait->Euth Dissect Dissection & Measurement (Pylorus to Cecum) Euth->Dissect Calc Calculate % Transit (Distance / Total Length) Dissect->Calc

Caption: Timeline for the Charcoal Meal Transit Assay. Critical timing ensures reproducibility.

Detailed Methodology:

  • Fasting: Fast mice overnight (12–18h) with free access to water to clear the GI tract.

  • Drug Administration: Administer Aminopentamide subcutaneously (SC) 30 minutes prior to the meal. This mimics the clinical route (injectable Centrine).

  • The Meal: Administer 0.2 mL of charcoal suspension (10% activated charcoal + 5% gum acacia in water) via oral gavage.

  • Termination: Exactly 20 minutes post-gavage, euthanize mice via

    
    .
    
  • Measurement:

    • Immediately excise the small intestine (pylorus to ileocecal junction).

    • Carefully uncoil without stretching.[4]

    • Measure Total Length (TL) and Distance Traveled (DT) by the black charcoal front.

  • Calculation:

    
    
    Efficacy is defined as a statistically significant reduction in PI compared to Vehicle.
    

Phase III: Target Species Validation (Canine)

To confirm clinical utility in dogs, we utilize Abdominal Ultrasound or Wireless Motility Capsules (WMC) . This avoids the radiation of historical barium studies and provides real-time functional data.

Protocol: Crossover Motility Study

Subjects: 6 Healthy Beagles (Crossover design with 1-week washout). Dose: 0.2 mg (Total dose per dog <10kg) or 0.5 mg (>10kg), administered IM.

Endpoints:

  • Primary: Gastric Emptying Time (GET) and Small Bowel Transit Time (SBTT).

  • Safety (Bio-markers): Heart Rate (HR) and Pupil Diameter (PD).

Data Collection Table (Template):

ParameterMetricVehicle (Baseline)Aminopentamide (Treated)Expected Outcome
Gastric Motility Contractions/min (Ultrasound)4 - 51 - 2Significant Decrease (Antispasmodic effect)
Heart Rate Beats per minute (BPM)80 - 10090 - 110Mild Increase (Vagolytic effect, less than Atropine)
Pupil Diameter Millimeters (mm)4 - 65 - 7Slight Mydriasis (Monitor for safety)
Salivation Schirmer Tear / Oral DrynessNormalReducedAntisecretory effect

Procedure (Ultrasound Method):

  • Baseline: Acclimatize dogs. Measure baseline HR and pupil diameter.

  • Scan 1: Perform ultrasound to visualize the gastric antrum. Count peristaltic contractions for 5 minutes.

  • Dosing: Administer Aminopentamide IM.

  • Scan 2 (Post-Dose): Repeat ultrasound measurements at +30, +60, and +120 minutes.

  • Efficacy Criteria: A >50% reduction in antral contraction frequency confirms antispasmodic efficacy.

Safety & Toxicology Notes

When testing Aminopentamide, researchers must monitor for anticholinergic toxicity .

  • Ileus: Complete cessation of gut motility. If animals show abdominal distension or lack of defecation >24h, intervene immediately.

  • Glaucoma: Mydriasis can precipitate acute glaucoma in predisposed animals. Screen subjects for intraocular pressure (IOP) prior to inclusion.

  • Urinary Retention: Palpate bladder post-study.

References

  • Plumb's Veterinary Drug Handbook. Aminopentamide Hydrogen Sulfate Monograph. Available at: [Link] (Accessed Jan 28, 2026).

  • National Institutes of Health (NIH) - PubChem. Aminopentamide (Compound Summary). Available at: [Link]

  • Current Protocols in Pharmacology. In Vitro Muscarinic Receptor Radioligand-Binding Assays. Wiley Online Library. Available at: [Link]

  • Journal of Pharmacological and Toxicological Methods. Refinement of the charcoal meal study by reduction of the fasting period. Available at: [Link]

  • Merck Veterinary Manual. Anticholinergics and Antispasmodics in Small Animals. Available at: [Link]

Sources

Application Note: Aminopentamide Hydrogen Sulfate Administration in Laboratory Animals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminopentamide hydrogen sulfate is a synthetic anticholinergic agent primarily utilized in veterinary medicine and preclinical research to control visceral spasms, reduce gastric secretions, and manage emesis.[1] Structurally similar to atropine but with a more targeted affinity for gastrointestinal smooth muscle, it offers a distinct pharmacological profile for researchers investigating gastrointestinal motility or managing post-operative recovery in canine and feline models.[1]

This guide provides a rigorous technical framework for the administration of aminopentamide. It moves beyond basic dosage listings to explain the causality of route selection, safety monitoring, and mechanistic validation.

Pharmacological Profile & Mechanism of Action

To administer aminopentamide effectively, one must understand its specific antagonism.[2] Unlike broad-spectrum anticholinergics that may cause profound systemic side effects (e.g., tachycardia), aminopentamide is favored for its specificity to the GI tract, though systemic monitoring remains critical.[2]

Mechanism of Action (MOA)

Aminopentamide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). By blocking the binding of acetylcholine (ACh) at the postganglionic parasympathetic neuroeffector sites, it inhibits smooth muscle contraction and glandular secretion.

Key Physiological Effects:

  • Gastrointestinal: Reduction in tone and amplitude of gastric and colonic contractions; inhibition of gastric acid secretion.[1][2][3][4]

  • Ocular: Mydriasis (pupil dilation) due to sphincter pupillae relaxation (less intense than atropine).

  • Urinary: Relaxation of the detrusor muscle, potentially leading to urinary retention.[5]

Visualization: Anticholinergic Signaling Pathway

The following diagram illustrates the competitive inhibition process, highlighting the critical node where aminopentamide intervenes to prevent smooth muscle spasm.

MOA_Pathway Acetylcholine Acetylcholine (ACh) Synapse Synaptic Cleft Acetylcholine->Synapse Receptor Muscarinic Receptor (M3 Subtype) Synapse->Receptor Endogenous Binding Effect_Normal Smooth Muscle Contraction Receptor->Effect_Normal Activation Effect_Blocked Muscle Relaxation (Antispasmodic) Receptor->Effect_Blocked Inhibition Aminopentamide Aminopentamide (Competitive Antagonist) Aminopentamide->Receptor Blocks Binding Site

Caption: Competitive antagonism of aminopentamide at the muscarinic receptor, preventing ACh-induced muscle contraction.[2]

Pre-Administration Protocols & Safety Checks

Trustworthiness Pillar: A protocol is only as good as its safety margins. Before any administration, the following exclusion criteria must be validated.

Exclusion Criteria (Contraindications)
  • Glaucoma: Aminopentamide induces mydriasis, which can occlude the filtration angle and dangerously increase intraocular pressure.

  • Urinary Obstruction: The drug reduces bladder detrusor tone; do not administer if the animal has urethral blockage or prostatic hypertrophy.

  • Cardiovascular Instability: While less cardiotoxic than atropine, use caution in animals with tachycardia.

Preparation[6]
  • Injectable: Standard concentration is typically 0.5 mg/mL .[3]

  • Oral: Tablets are typically 0.2 mg .[1][3]

  • Storage: Store at controlled room temperature (15°–30°C).

Administration Routes & Protocols

A. Parenteral Administration (SC / IM)

Context: Subcutaneous (SC) or Intramuscular (IM) routes are preferred for acute symptom management (e.g., acute vomiting, severe spasms) where oral intake is compromised.

Dosage Guidelines (Canine/Feline):

  • Standard Dose: 0.022 – 0.11 mg/kg (approx. 0.01 – 0.05 mg/lb) every 8–12 hours.[3]

  • Maximum Volume: Do not exceed 2 mL per injection site to prevent tissue irritation.

Step-by-Step Protocol:

  • Weigh the Animal: Accurate weight is critical. An overdose leads to "atropine-like" toxicity.

  • Calculate Volume:

    
    
    
  • Site Selection:

    • SC: Dorsal neck (scruff) or flank. Lift skin to create a "tent."

    • IM: Epaxial muscles (lumbar) or quadriceps. Avoid the sciatic nerve.

  • Aspiration: Crucial Step. Aspirate the syringe plunger before injecting. If blood appears, withdraw and reposition. Accidental IV administration can cause rapid onset of tachycardia.

  • Injection: Administer steadily. Massage the site briefly to facilitate absorption.

B. Oral Administration (PO)

Context: Used for maintenance therapy or chronic motility studies.

Dosage Guidelines:

  • Standard Dose: 0.2 mg (1 tablet) for small animals (<10 lbs) up to 0.5 mg for large dogs (>100 lbs), typically q8-12h.

  • Note: Bioavailability is generally good, but onset is slower than parenteral routes.

Step-by-Step Protocol:

  • Hydration Check: Anticholinergics cause xerostomia (dry mouth). Ensure the animal is hydrated before dosing to facilitate swallowing.

  • Administration:

    • Direct: Place tablet on the base of the tongue, close the mouth, and stroke the throat to induce swallowing.

    • Suspension (Compounded): If using a liquid suspension, shake well. Insert syringe at the diastema (gap between teeth) and administer slowly to prevent aspiration.

  • Observation: Monitor for 5 minutes to ensure the dose is not regurgitated.

Experimental Workflow & Decision Logic

The following workflow ensures consistent decision-making regarding route selection and safety monitoring.

Workflow Start Clinical Presentation (Vomiting/Spasms) Check_Contra Contraindication Check (Glaucoma/Urinary Block) Start->Check_Contra Decision Can Animal Tolerate Oral? Check_Contra->Decision Pass Route_PO Route: Oral (PO) Maintenance/Mild Decision->Route_PO Yes Route_Inj Route: SC or IM Acute/Severe Decision->Route_Inj No Dose_Calc Calculate Dose (0.022 - 0.11 mg/kg) Route_PO->Dose_Calc Route_Inj->Dose_Calc Monitor Monitor: Urine Output & Hydration Dose_Calc->Monitor

Caption: Decision tree for aminopentamide administration, prioritizing safety checks and route suitability.

Data Summary: Dosage & Pharmacokinetics

The following table consolidates dosage parameters for quick reference. Note that rodent data is anecdotal; canine/feline models are the standard.

SpeciesRouteDosage RangeFrequencyPrimary Indication
Dog SC / IM0.022 – 0.11 mg/kgq8–12hAcute antiemetic, antispasmodic
Dog PO0.2 mg – 0.5 mg (Total)q8–12hMaintenance therapy
Cat SC / IM0.022 – 0.11 mg/kgq8–12hAcute antiemetic
Cat PO0.1 mg – 0.2 mg (Total)q8–12hMaintenance therapy

Pharmacokinetic Notes:

  • Onset: SC/IM effects typically observed within 20–30 minutes.

  • Duration: Effects persist for 8–12 hours, allowing for BID or TID dosing.

Monitoring & Adverse Event Management

Expertise Insight: The most common failure in anticholinergic studies is neglecting the "drying" effects.

  • Urinary Retention: Palpate the bladder 4–6 hours post-administration. If the bladder is distended and the animal cannot void, manual expression or catheterization may be required.[5]

  • Xerostomia (Dry Mouth): Offer small amounts of water frequently. In chronic studies, monitor food intake as dry mouth may reduce appetite.

  • Mydriasis: Protect animals from bright light if pupil dilation is observed.

References

  • Plumb, D. C. (2018). Plumb's Veterinary Drug Handbook. 9th Ed. Aminopentamide Hydrogen Sulfate Monograph.

  • Merck Veterinary Manual. (2023). Gastrointestinal Motility Disorders in Animals.

  • U.S. Food & Drug Administration (FDA). (2023). Green Book: Approved Animal Drug Products.

  • Wedgewood Pharmacy. (2023). Aminopentamide for Dogs and Cats: Monograph.

Sources

Application Note: Characterization of Aminopentamide Anticholinergic Activity in Isolated Intestinal Tissue

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Aminopentamide (trade name Centrine) is a potent anticholinergic agent primarily utilized in veterinary medicine to control acute abdominal visceral spasms, pylorospasm, and hypertrophic gastritis.[1][2] While structurally distinct, it shares a pharmacodynamic profile with atropine, acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).

This application note details the protocol for characterizing the antispasmodic potency of aminopentamide using the Guinea Pig Ileum (GPI) model—the gold standard for assessing muscarinic regulation of smooth muscle contractility. Unlike whole-animal studies, the isolated organ bath allows for the precise determination of receptor affinity (


) and mechanism of antagonism (competitive vs. non-competitive) without systemic pharmacokinetic interference.
Mechanistic Basis

The contraction of intestinal smooth muscle is primarily driven by the binding of Acetylcholine (ACh) to M3 muscarinic receptors . This initiates a Gq-protein coupled cascade, leading to calcium mobilization and myosin light chain phosphorylation. Aminopentamide blocks this interaction, preventing smooth muscle contraction.[1]

Figure 1: Muscarinic Signaling & Antagonist Blockade

M3_Signaling ACh Acetylcholine (Agonist) M3 M3 Receptor (Gq-Coupled) ACh->M3  Binds   Aminopentamide Aminopentamide (Antagonist) Aminopentamide->M3  Blocks   PLC PLC Activation M3->PLC IP3 IP3 Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Contraction Smooth Muscle Contraction Ca->Contraction

Caption: Signal transduction pathway showing competitive inhibition of the M3 receptor by aminopentamide, preventing the calcium cascade required for contraction.

Materials & Experimental Setup

Physiological Buffer Selection

While Krebs-Henseleit is common, Tyrode’s Solution is often preferred for GPI studies due to its specific magnesium/glucose balance which sustains spontaneous motility and responsiveness in guinea pig tissue.

Tyrode’s Composition (mM):

  • NaCl: 136.9

  • KCl: 2.68

  • 
    : 1.80[3]
    
  • 
    : 1.05
    
  • 
    : 11.90
    
  • 
    : 0.42
    
  • Glucose: 5.55

  • pH Control: Maintain at pH 7.4 by continuous aeration with Carbogen (

    
    ).
    
Tissue Preparation (Guinea Pig Ileum)[3][4][5][6][7]
  • Harvest: Euthanize guinea pig (300–500g) via

    
     asphyxiation followed by exsanguination.
    
  • Dissection: Rapidly remove the ileum (discarding the 10 cm proximal to the ileocecal junction).

  • Cleaning: Flush the lumen gently with Tyrode’s solution to remove fecal content.

  • Segmentation: Cut into 2–3 cm segments.

  • Mounting: Attach one end to a fixed tissue holder and the other to an isotonic transducer (preferred for smooth muscle length changes) or isometric force transducer.

  • Preload: Apply 1.0 g of resting tension.

Experimental Protocols

Workflow Overview

The validity of the study relies on a strict "Equilibration


 Control Curve 

Wash

Antagonist Incubation

Test Curve" sequence.
Figure 2: Organ Bath Workflow

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Agonist Control cluster_2 Phase 3: Antagonist Challenge Mount Mount Tissue (1g Tension) Equilibrate Equilibration (60 min, Wash q15m) Mount->Equilibrate DoseA Cumulative ACh Dosing (10^-9 to 10^-4 M) Equilibrate->DoseA Wash Washout & Recovery (30 min) DoseA->Wash Incubate Incubate Aminopentamide (20 min fixed conc.) Wash->Incubate DoseB Repeat ACh Dosing (In presence of Antagonist) Incubate->DoseB

Caption: Step-by-step experimental sequence ensuring tissue stability before antagonist introduction.

Protocol A: Establishing the Control

Before adding aminopentamide, the tissue's sensitivity to Acetylcholine (ACh) must be established.

  • Baseline: Ensure a stable baseline for 10 minutes post-equilibration.

  • Dosing: Add ACh cumulatively to the bath in half-log increments (

    
    ) until a maximal contraction plateau (
    
    
    
    ) is reached.
    • Note: Do not wash between doses; the concentration builds up in the bath.

  • Washout: Immediately flush the bath 3 times with fresh Tyrode’s solution. Allow 30 minutes for recovery.

Protocol B: Aminopentamide Antagonism (Schild Analysis)

To determine if aminopentamide acts competitively (like atropine), you must perform the ACh curve in the presence of fixed concentrations of the drug.[4]

  • Incubation: Add Aminopentamide to the bath at a fixed concentration (e.g.,

    
    ).
    
  • Time: Allow to equilibrate for 20 minutes . This is critical to ensure receptor occupancy equilibrium.

  • Challenge: Repeat the cumulative ACh dosing curve in the presence of aminopentamide.

  • Observation: You should observe a parallel rightward shift of the curve without a depression in the maximum response (

    
    ).
    

Data Analysis & Interpretation

Calculating the Dose Ratio (DR)

The Dose Ratio quantifies the shift in sensitivity.



Schild Plot Construction

To validate competitive antagonism and calculate


 (the negative log of the concentration of antagonist that doubles the agonist 

):
  • Plot

    
     on the Y-axis.
    
  • Plot

    
     on the X-axis.
    
  • Linearity: A straight line with a slope of 1.0 indicates simple competitive antagonism.

  • X-Intercept: The X-intercept is the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     value.
    
Representative Data Comparison

The following table illustrates expected results when comparing Aminopentamide to Atropine in a GPI assay.

ParameterAcetylcholine AloneACh + Aminopentamide (

)
ACh + Atropine (

)
Interpretation




Rightward Shift (Potency Loss)

100%98-100%98-100%No suppression of max capacity
Slope 1.01.01.0Parallel shift = Competitive
Onset Immediate15-20 min incubation15-20 min incubationSlow receptor association

Note: Aminopentamide is generally considered equipotent or slightly less potent than atropine in vitro, but with a more favorable side-effect profile in vivo due to distribution characteristics.

Troubleshooting & Validation

  • Spontaneous Activity: GPI has natural rhythmic contractions. If these are too erratic, ensure the temperature is strictly

    
     and tension is not 
    
    
    
    .
  • Desensitization: If the second ACh control curve is lower than the first, the tissue is desensitizing. Increase washout times to 45 minutes.

  • Non-Parallel Shift: If the curve flattens (reduced

    
    ) with aminopentamide, the antagonism may be non-competitive (allosteric) or toxic at that concentration.
    

References

  • Wedgewood Pharmacy. (n.d.). Aminopentamide Hydrogen Sulfate for Dogs and Cats. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Mechanism of action of pentagastrin and acetylcholine on the longitudinal muscle of the canine antrum. PMC. Retrieved from [Link]

  • University of Sheffield. (n.d.). Guinea Pig Ileum: Methods and Preparation. SheffBP. Retrieved from [Link]

  • Wikipedia. (n.d.). Aminopentamide.[1][2][5][6][7] Retrieved from [Link][1][6]

Sources

Application Note: Quantitative Determination of Aminopentamide in Biological Matrices via RP-HPLC-UV

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the development and validation of an HPLC method to quantify Aminopentamide in biological matrices. It is designed for immediate implementation in bioanalytical laboratories.

Abstract & Scope

Aminopentamide (also known as Dimevamide) is a potent anticholinergic and antispasmodic agent, structurally characterized by a diphenylvaleramide skeleton containing a tertiary dimethylamino group. While widely used in veterinary medicine (Centrine®), its quantification in biological samples (plasma, urine) presents challenges due to its basic nature (pKa ~9.3), which often leads to peak tailing on traditional silica-based columns.

This guide details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol coupled with Solid Phase Extraction (SPE) . The method utilizes Mixed-Mode Cation Exchange (MCX) to isolate the analyte from complex protein matrices, ensuring high recovery and cleanup. Detection is achieved via UV absorbance at 258 nm , leveraging the strong chromophore of the geminal diphenyl groups.

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step to successful chromatography.

PropertyValue / DescriptionImpact on Method
Chemical Name 4-(dimethylamino)-2,2-diphenylvaleramideTarget Analyte
Molecular Weight 296.41 g/mol Moderate size; suitable for standard pore size (100Å) columns.
pKa (Basic) ~9.3 (Tertiary Amine)Critical: At neutral pH, it is positively charged. At pH > 11, it is neutral. At pH < 7, it is cationic.
LogP ~3.5 (Estimated)Lipophilic backbone (diphenyl) ensures strong retention on C18.
UV Max (

)
258.5 nm (Primary), 220 nm (Secondary)258 nm is preferred for selectivity (aromatic rings); 220 nm offers higher sensitivity but more noise.
Solubility Sulfate salt: Soluble in water/alcohol.[1] Free base: Insoluble in water.[1]Samples must be kept acidic or organic during preparation to prevent precipitation.
Strategic Decision: Mobile Phase pH

Since Aminopentamide is a weak base (pKa ~9.3), we have two chromatographic options:

  • High pH (>10.5): Suppresses ionization, improving peak shape on hybrid columns.

  • Low pH (<3.0): Keeps the amine fully protonated. Decision: We will utilize the Low pH (pH 3.0) approach. This is compatible with standard silica C18 columns. To prevent silanol interactions (peak tailing), we will use a phosphate buffer with Triethylamine (TEA) as a competitive base modifier.

Sample Preparation Protocol (Solid Phase Extraction)

Biological fluids (plasma) contain proteins and salts that foul HPLC columns. Mixed-Mode Cation Exchange (MCX) is the superior choice here because it binds the positively charged Aminopentamide with high specificity, allowing rigorous washing of neutral interferences.

Materials Required[2][3][4][5][6][7][8]
  • SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 mL.

  • Internal Standard (IS): Diphenhydramine (structural analog) or Imipramine. Target concentration: 1 µg/mL.

  • Matrix: Plasma or Urine.

Step-by-Step Workflow

SPE_Workflow cluster_0 Pre-Treatment cluster_1 SPE Cartridge Processing (MCX) cluster_2 Post-Processing Sample 200 µL Plasma/Urine IS_Add Add 20 µL Internal Standard Sample->IS_Add Acidify Add 200 µL 4% H3PO4 (Ionizes Analyte) IS_Add->Acidify Vortex Vortex 30s & Centrifuge Acidify->Vortex Condition Condition: 1 mL MeOH -> 1 mL Water Vortex->Condition Load Load Pre-treated Sample (Flow: 1 mL/min) Condition->Load Wash1 Wash 1: 1 mL 2% Formic Acid (Removes Proteins/Acids) Load->Wash1 Wash2 Wash 2: 1 mL Methanol (Removes Neutrals/Lipids) Wash1->Wash2 Elute Elute: 2 x 0.5 mL 5% NH4OH in MeOH Wash2->Elute Evap Evaporate to Dryness (N2 stream @ 40°C) Elute->Evap Recon Reconstitute: 100 µL Mobile Phase Evap->Recon Inject Inject into HPLC Recon->Inject

Figure 1: Mixed-Mode Cation Exchange (MCX) extraction workflow designed to isolate basic amines like Aminopentamide from biological matrices.[2]

Critical Scientific Insight: The "Wash 2" step with 100% Methanol is possible only because the analyte is bound by ionic interaction (charge-charge) to the sorbent. This rigorous organic wash removes neutral lipids that often cause matrix effects in other methods.

HPLC Method Parameters

This method uses an isocratic approach for simplicity and reproducibility, though a gradient can be used if late-eluting matrix components are observed.

ParameterConditionRationale
Instrument HPLC with UV/DAD DetectorStandard configuration.
Column C18, 150 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus or Symmetry C18)Endcapped silica is essential to minimize silanol activity.
Column Temp 35°CImproves mass transfer and peak sharpness.
Mobile Phase Buffer: 25 mM Potassium Phosphate (pH 3.0) + 0.1% Triethylamine (TEA)Organic: Acetonitrile (ACN)Ratio: 65:35 (Buffer:ACN)TEA masks residual silanols. Acidic pH keeps analyte protonated.
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV @ 258 nm (Reference 360 nm)258 nm targets the diphenyl rings.
Injection Vol 20 - 50 µLDepends on sensitivity requirements.
Run Time ~10-12 minutesAminopentamide elutes approx. 6-7 min.
Preparation of Mobile Phase Buffer
  • Dissolve 3.40 g of KH₂PO₄ in 900 mL of HPLC-grade water.

  • Add 1.0 mL of Triethylamine (TEA).

  • Adjust pH to 3.0 ± 0.1 using Phosphoric Acid (85%).

  • Dilute to 1000 mL and filter through a 0.45 µm membrane.

    • Note: Always add TEA before adjusting pH, as TEA is basic.

Method Validation (FDA/EMA Guidelines)

To ensure the method is "fit for purpose," the following validation parameters must be established.

System Suitability

Inject the Standard Solution (10 µg/mL) six times before any sample batch.

  • RSD of Peak Area: ≤ 2.0%[3]

  • Tailing Factor (T): ≤ 1.5 (Critical for basic drugs)

  • Theoretical Plates (N): > 3000

Linearity & Range
  • Calibration Curve: Prepare standards in blank matrix (plasma) at 0.1, 0.5, 1, 5, 10, 20, and 50 µg/mL.

  • Regression: Plot Peak Area Ratio (Analyte/IS) vs. Concentration. Use

    
     weighting if the range is wide.
    
  • Acceptance:

    
    .[4]
    
Accuracy & Precision
LevelConcentration (µg/mL)Acceptance Criteria (Accuracy)Acceptance Criteria (CV%)
LLOQ 0.180 - 120%≤ 20%
Low QC 0.385 - 115%≤ 15%
Mid QC 5.085 - 115%≤ 15%
High QC 40.085 - 115%≤ 15%
Stability
  • Freeze-Thaw: Spiked plasma undergoes 3 cycles (-20°C to RT).

  • Benchtop: Spiked plasma kept at RT for 4 hours (extraction time).

  • Autosampler: Processed samples kept at 4°C for 24 hours.

Troubleshooting & Optimization

Common issues encountered when analyzing quaternary/tertiary amines by HPLC:

Troubleshooting Issue1 Peak Tailing Cause1 Silanol Interaction Issue1->Cause1 Fix1 Increase TEA conc. or Use 'Base-Deactivated' Column Cause1->Fix1 Issue2 Low Recovery Cause2 Incorrect SPE pH Issue2->Cause2 Fix2 Ensure Load pH < 4 Ensure Elution pH > 10 Cause2->Fix2 Issue3 Drifting Retention Cause3 Mobile Phase Evaporation or pH Shift Issue3->Cause3 Fix3 Cap solvents tightly Check Buffer pH daily Cause3->Fix3

Figure 2: Diagnostic logic for common HPLC issues with basic amine drugs.

Expert Tip: If you observe "double peaks," check your sample solvent. Injecting a sample dissolved in 100% Methanol into a high-aqueous mobile phase can cause peak splitting. Always reconstitute in the Mobile Phase.

References

  • PubChem Compound Summary. (n.d.). Aminopentamide.[1][5][6] National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • DrugBank Online. (n.d.). Aminopentamide: Pharmacology and Structure. DrugBank.[5] Retrieved January 28, 2026, from [Link]

  • Moffat, A. C., Osselton, M. D., & Widdop, B. (2011). Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press.
  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Phenomenex Application Notes. (n.d.). Solid Phase Extraction of Basic Drugs from Plasma using Strata-X-C.

Sources

Application Note: Experimental Models of Gastrointestinal Hypermotility for Aminopentamide Testing

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Basis[1][2][3][4][5][6]

Aminopentamide (hydrogen sulfate) is a potent anticholinergic agent primarily utilized in veterinary medicine to control vomiting and diarrhea associated with acute abdominal visceral spasm. Unlike newer selective antagonists, aminopentamide exhibits broad-spectrum antimuscarinic activity, sharing a pharmacodynamic profile similar to atropine but with distinct kinetic properties.

To accurately evaluate the efficacy and potency of aminopentamide, researchers must utilize a tiered experimental approach. This guide outlines a "Screen-to-System" workflow: starting with ex vivo tissue bath assays to determine receptor affinity (


), followed by in vivo  functional models to assess physiological efficacy.
Mechanism of Action (MOA)

Aminopentamide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), specifically the M3 subtype found on smooth muscle and the M1 subtype in the enteric nervous system. By blocking the binding of acetylcholine (ACh), it inhibits the phosphoinositide hydrolysis pathway, preventing Calcium (


) influx and subsequent smooth muscle contraction.

MOA ACh Acetylcholine (Endogenous Agonist) Receptor Muscarinic Receptor (M3 Subtype) ACh->Receptor Binds Amino Aminopentamide (Test Antagonist) Amino->Receptor Competitively Blocks Gq Gq Protein Activation Receptor->Gq Signal Transduction PLC PLC Activation (IP3 Pathway) Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca Contraction Smooth Muscle Contraction Ca->Contraction

Figure 1: Competitive antagonism of Aminopentamide at the Muscarinic M3 receptor, blocking the contractile signaling cascade.

Ex Vivo Model: Isolated Guinea Pig Ileum (The "Clean" System)

The isolated guinea pig ileum is the gold standard for assessing antispasmodic activity due to its high density of histamine and muscarinic receptors. This model eliminates systemic pharmacokinetic variables (metabolism, distribution), allowing for the direct calculation of receptor affinity.

Experimental Setup
  • Tissue: Terminal ileum from Dunkin-Hartley guinea pigs (300–500g).

  • Physiological Buffer: Tyrode’s solution (mM: NaCl 136.9, KCl 2.68,

    
     1.8, 
    
    
    
    1.05,
    
    
    11.9,
    
    
    0.42, Glucose 5.55).
  • Condition: Aerated with carbogen (

    
    ) at 
    
    
    
    .
Protocol Steps
  • Isolation: Sacrifice animal via cervical dislocation.[1] Rapidly excise the ileum (10–15 cm proximal to the ileocecal junction) and flush the lumen with cold Tyrode’s solution.

  • Mounting: Cut 2 cm segments and mount in a 10–20 mL organ bath under 1g resting tension.

  • Equilibration: Allow tissue to stabilize for 45–60 minutes, washing every 15 minutes.

  • Agonist Control Curve: Construct a cumulative dose-response curve (DRC) using Acetylcholine (

    
     to 
    
    
    
    ) until maximal contraction (
    
    
    ) is reached.
  • Washout: Wash tissue 3 times and allow to return to baseline.

  • Antagonist Incubation: Incubate the tissue with a fixed concentration of Aminopentamide (e.g.,

    
    ) for 20 minutes .
    
    • Note: Sufficient contact time is critical for competitive antagonists to reach equilibrium.

  • Test Curve: Repeat the ACh cumulative DRC in the presence of Aminopentamide.

Data Analysis

The presence of Aminopentamide should shift the ACh curve to the right (higher


) without suppressing 

(indicating competitive antagonism).
  • Calculation: Calculate the Dose Ratio (

    
    ).
    
  • Schild Plot: Plot

    
     vs. 
    
    
    
    . The X-intercept gives the
    
    
    value, a measure of affinity.

In Vivo Model: Charcoal Meal Transit Test (The "Systemic" System)

Once receptor affinity is established, the drug's ability to slow peristalsis in a living system must be validated. The Charcoal Meal Transit Test is the industry standard for small intestinal motility.

Experimental Principle

Animals are fed a non-absorbable black marker (charcoal). The distance the marker travels is inversely proportional to the drug's antispasmodic efficacy.

Workflow Diagram

CharcoalTest Fast Step 1: Fasting (12-18 Hours) Water ad libitum Drug Step 2: Drug Administration (Aminopentamide or Vehicle) Route: IP or PO Fast->Drug Wait Wait 30 Minutes (Absorption Phase) Drug->Wait Meal Step 3: Charcoal Meal (10% Charcoal + 5% Gum Acacia) Route: Oral Gavage Wait->Meal Transit Transit Period (20 Minutes) Meal->Transit Sacrifice Step 4: Euthanasia (Cervical Dislocation) Transit->Sacrifice Measure Step 5: Measurement (Pylorus to Caecum) Sacrifice->Measure

Figure 2: Experimental timeline for the Charcoal Meal Transit Test.

Detailed Protocol
  • Animals: Swiss Albino mice (20–25g) or Wistar rats (180–220g).

  • Fasting: Fast animals for 12–18 hours to clear the GI tract. Crucial: Ensure free access to water to prevent dehydration, which alters motility.

  • Grouping (n=6):

    • Group I: Vehicle Control (Saline).

    • Group II: Positive Control (Atropine Sulfate, 1 mg/kg IP).

    • Group III-V: Aminopentamide (Low, Mid, High doses, e.g., 0.1, 0.5, 2.0 mg/kg).

  • Administration: Administer the test drug 30 minutes prior to the meal.

  • The Meal: Administer 0.2 mL (mice) or 1.0 mL (rats) of 10% activated charcoal suspended in 5% gum acacia (or methylcellulose) via oral gavage.

  • Termination: Exactly 20 minutes after the meal, euthanize the animals.

  • Measurement:

    • Remove the small intestine from pylorus to caecum.

    • Measure the Total Length of the intestine (

      
      ).[2]
      
    • Measure the Distance Traveled by the charcoal front (

      
      ).[2][3]
      
Calculation

Calculate the Peristaltic Index (PI) and Percent Inhibition:





Success Criteria: Aminopentamide should show a dose-dependent reduction in PI, ideally achieving >50% inhibition at the highest dose.

Secondary In Vivo Model: Castor Oil-Induced Diarrhea[11]

While the charcoal test measures motility, this model assesses the drug's ability to handle pathological hypermotility and hypersecretion.

  • Induction: Castor oil releases ricinoleic acid, which irritates the mucosa and stimulates prostaglandins.

  • Protocol:

    • Pre-treat fasted rats with Aminopentamide.

    • 1 hour later, administer 1 mL castor oil orally.

    • Place animals in cages lined with blotting paper.

    • Observe for 4 hours.

  • Endpoints:

    • Onset time of first diarrheal stool (Latency).

    • Total number of wet feces.[4]

  • Interpretation: An anticholinergic like aminopentamide should significantly prolong latency and reduce the total wet fecal count compared to the vehicle.

Summary of Experimental Models

FeatureEx Vivo (Isolated Ileum)In Vivo (Charcoal Meal)In Vivo (Castor Oil)
Primary Readout Receptor Affinity (

)
Intestinal Transit RatePathological Symptom Relief
Mechanism Focus Direct Muscarinic BlockadePeristalsis (Motility)Motility + Secretion
Complexity Low (High Throughput)ModerateHigh
Drug Metabolism None (Direct contact)Systemic (ADME involved)Systemic (ADME involved)
Key Variable Contact TimeFasting DurationObservation Period

References

  • Muscarinic Receptor Antagonists: Mechanism of Action. StatPearls [Internet]. NCBI Bookshelf. Available at: [Link]

  • Charcoal Meal Test for Gastrointestinal Transit Analysis. Bio-protocol. Available at: [Link]

  • Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice. Journal of Korean Medical Science. Available at: [Link]

  • Castor oil-induced diarrhea model. Journal of Ethnopharmacology (Standard Methodology). See also: Pickle water ameliorates castor oil-induced diarrhea in mice. Frontiers in Microbiology. Available at: [Link]

  • Aminopentamide Hydrogen Sulfate (PubChem Compound Summary). National Center for Biotechnology Information. Available at: [Link]

Sources

Application Note: Protocol for Assessing the Antiemetic Effects of Aminopentamide in Felines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details a rigorous protocol for evaluating the antiemetic efficacy of Aminopentamide Hydrogen Sulfate (Centrine®) in feline subjects. Unlike broad-spectrum neurokinin-1 (NK-1) antagonists (e.g., maropitant), aminopentamide is a specific anticholinergic (antimuscarinic) agent.[1]

The Core Scientific Premise: Feline emesis physiology is distinct from canines.[1][2] While dogs rely heavily on histaminergic (H1) and dopaminergic (D2) pathways for motion sickness, cats utilize muscarinic (M1) receptors in the vestibular apparatus and alpha-2 adrenergic receptors in the Chemoreceptor Trigger Zone (CRTZ).[1]

Therefore, this protocol is designed to test the hypothesis that aminopentamide is highly effective against vestibular-induced emesis (motion sickness) but exhibits limited efficacy against CRTZ-mediated emesis (e.g., xylazine-induced).[1] This differentiation is critical for defining the drug's precise clinical utility.[1]

Mechanism of Action & Pathway Visualization

Understanding the target is prerequisite to protocol design.[1] Aminopentamide blocks acetylcholine at the M1 receptor sites.[1]

Figure 1: Feline Emetic Signaling Pathways & Drug Targets[1]

FelineEmesis Vestibular Vestibular Apparatus (Motion/Balance) VomitingCenter Vomiting Center (Medulla) Vestibular->VomitingCenter Acetylcholine (M1) (PRIMARY TARGET) CRTZ CRTZ (Blood-borne Toxins) CRTZ->VomitingCenter Alpha-2 Adrenergic Substance P (NK-1) 5-HT3 GITract GI Tract (Irritation/Spasm) GITract->VomitingCenter 5-HT3 / NK-1 Aminopentamide Aminopentamide (Test Article) Aminopentamide->Vestibular Blocks M1

Figure 1: Aminopentamide specifically targets the M1 muscarinic pathway originating from the vestibular apparatus, distinguishing it from alpha-2 or NK-1 targeted therapies.[1]

Pre-Clinical Considerations & Safety

Subject Selection
  • Species: Felis catus[1]

  • Age: 1–5 years (Adults preferred to avoid pediatric clearance issues).[1]

  • Exclusion Criteria:

    • Glaucoma (Anticholinergics increase intraocular pressure).[1]

    • Urinary obstruction (Risk of retention).[1][3]

    • Cardiac arrhythmia (Risk of tachycardia).[1]

    • Existing GI motility disorders (e.g., megacolon).[1][4]

Dosage Strategy

Based on pharmacokinetic data, the therapeutic window for aminopentamide in cats is narrow.[1]

  • Standard Dose: 0.022 mg/kg (approx.[1][2] 0.1 mg per cat < 4.5 kg).[1]

  • Route: Subcutaneous (SC) or Intramuscular (IM) for consistent bioavailability in challenge studies.[1] Oral (PO) dosing introduces variability due to gastric emptying times.[1]

Experimental Protocol: The "Dual-Challenge" Model

To validate the drug's specific mechanism, this protocol employs two distinct challenge phases: Vestibular (Motion) and Chemical (Xylazine) .[1]

Phase A: Vestibular Challenge (Motion Sickness)

Target: M1 Receptors (High predicted efficacy)[1]

Workflow:

  • Fasting: 12 hours pre-study (water ad libitum).

  • Feeding: Feed a small, standardized meal (e.g., 20g wet food) 30 minutes prior to dosing to provide gastric substrate for emesis observation.

  • Treatment (T=0):

    • Group 1 (Control): Saline (0.1 mL/kg SC).[1]

    • Group 2 (Test): Aminopentamide (0.022 mg/kg SC).[1][2]

    • Group 3 (Positive Control): Maropitant (1.0 mg/kg SC).[1]

  • Acclimation (T+45 min): Allow drug absorption (Tmax estimation).

  • Challenge (T+60 min): Place subject in a spring-suspended cage or rotational chair .

    • Protocol: Rotate at 0.5 Hz (30 rpm) for 20 minutes or until emesis occurs. Stop immediately upon emesis.

  • Observation: Record latency to first emetic event.

Phase B: Chemical Challenge (Specificity Control)

Target: Alpha-2 Receptors (Low predicted efficacy)

Rationale: This phase acts as a negative control.[1] If aminopentamide blocks xylazine-induced vomiting, it suggests off-target effects or broad sedation rather than specific M1 blockade.[1]

Workflow:

  • Preparation: Same fasting/feeding protocol as Phase A.

  • Treatment (T=0): Administer Test Article or Placebo.

  • Challenge (T+60 min): Administer Xylazine (0.44 mg/kg IM).

    • Note: Xylazine is a potent alpha-2 agonist and a reliable emetic in cats.[1][2]

  • Observation: Monitor for 30 minutes.

Data Acquisition & Scoring

Quantitative assessment is vital.[1] Use the following scoring matrix for every 5-minute interval during the challenge.

Table 1: Clinical Scoring Matrix (CSM)[1]
ScoreClassificationClinical Signs (Definitions)
0 No EffectNormal behavior, resting, alert.[1]
1 Nausea (Mild)Lip licking, frequent swallowing, vocalization.
2 Nausea (Severe)Hypersalivation (sialorrhea), abdominal heaving (retching) without expulsion.
3 EmesisExpulsion of gastric contents (vomitus).[1]

Primary Endpoint: Latency to Score 3 (Emesis). Secondary Endpoint: Total number of emetic episodes.

Statistical Analysis Plan

  • Sample Size: Power analysis suggests n=8 per group to detect a 50% reduction in emesis frequency with

    
     and 
    
    
    
    .[1]
  • Test:

    • Latency Data: Kaplan-Meier Survival Analysis (Time-to-event).[1]

    • Frequency Data: Kruskal-Wallis ANOVA (Non-parametric due to discrete scoring).[1]

Safety Monitoring (Anticholinergic Toxidrome)

Aminopentamide has a distinct side-effect profile. Subjects must be monitored for 6 hours post-study for the following:

Figure 2: Adverse Event Monitoring Workflow

SafetyFlow Start Post-Study Monitoring (T+6 Hours) Check1 Check Mucous Membranes Start->Check1 Check2 Palpate Bladder Start->Check2 Check3 Heart Rate Auscultation Start->Check3 Decision1 Xerostomia? (Dry Mouth) Check1->Decision1 Decision2 Urinary Retention? Check2->Decision2 Decision3 Tachycardia (>220 bpm)? Check3->Decision3 Action1 Provide water Monitor hydration Decision1->Action1 Yes Action2 Catheterize Consider Bethanechol Decision2->Action2 Yes

Figure 2: Decision tree for managing common anticholinergic adverse events post-administration.

References

  • Plumb, D. C. (2018).[1] Plumb's Veterinary Drug Handbook. 9th Ed.[1] Aminopentamide Hydrogen Sulfate Monograph. Link[1]

  • Trepanier, L. (2010).[1] "Acute Vomiting in Cats: Rational Treatment Selection." Journal of Feline Medicine and Surgery. Discusses the limited efficacy of anticholinergics vs. alpha-2 antagonists.[1][5] Link[1]

  • Hickman, M. A., et al. (2008).[1] "Safety, pharmacokinetics and use of the novel NK-1 receptor antagonist maropitant." Journal of Veterinary Pharmacology and Therapeutics. Establishes the positive control baseline. Link

  • Zoetis US. (2015).[1] Centrine® (aminopentamide hydrogen sulfate) Injectable Solution Package Insert. Link

  • Washabau, R. J., & Holt, D. (2005).[1] "Pathogenesis, Diagnosis, and Therapy of Vomiting."[1] Veterinary Clinics: Small Animal Practice. Details the M1 receptor role in feline vestibular pathways. Link[1]

Sources

Application Note: Aminopentamide as a Reference Antispasmodic in Muscarinic Receptor Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Aminopentamide (often utilized as the hydrogen sulfate salt) is a synthetic anticholinergic agent structurally distinct from the tropane alkaloids (e.g., atropine).[1] Historically validated in veterinary pharmacology, it serves as a critical tool compound for researchers investigating smooth muscle motility and muscarinic receptor (mAChR) antagonism.

Unlike atropine, aminopentamide exhibits a distinct potency profile: it demonstrates robust antispasmodic activity in the gastrointestinal (GI) and urinary tracts while displaying reduced potency at salivary and ocular receptors.[1] This unique "tissue selectivity" makes it an ideal reference antagonist for:

  • Comparative Pharmacology: Benchmarking new chemical entities (NCEs) for GI-sparing effects.

  • Assay Validation: Confirming functional muscarinic receptor expression in ex vivo organ bath preparations (specifically guinea pig ileum and bladder).

  • Phenotypic Screening: Differentiating between direct smooth muscle relaxants (papaverine-like) and specific receptor antagonists.

Chemical Properties & Handling

To ensure experimental reproducibility, strict adherence to compound handling is required.

PropertySpecification
Compound Name Aminopentamide Hydrogen Sulfate
Chemical Class Diphenylvaleramide derivative
Molecular Weight ~394.49 g/mol (Salt form)
Solubility Soluble in water (up to 2.5% w/v); freely soluble in ethanol.
Appearance White, crystalline powder.
Stability Stable in aqueous solution at pH 1.2–3.[2]0. Hydrolysis may occur at highly alkaline pH.
Storage Desiccate at room temperature (15–30°C). Protect from light.

Preparation of Stock Solution (10 mM):

  • Dissolve 3.94 mg of Aminopentamide Hydrogen Sulfate in 1 mL of deionized water (Milli-Q or equivalent).

  • Vortex for 30 seconds until the solution is clear and colorless.

  • Filter sterilize (0.22 µm) if using for long-term incubations.

  • Usage: Dilute serially in Tyrode’s buffer or PBS for working concentrations (typically 1 nM – 10 µM).

Mechanism of Action: The Cholinergic Blockade

Aminopentamide acts as a competitive antagonist at post-ganglionic parasympathetic muscarinic receptors. While it binds to all subtypes (M1–M5), its functional utility is most prominent in blocking M3-mediated smooth muscle contraction .

Diagram 1: Competitive Antagonism Pathway

This diagram illustrates the competitive inhibition of Acetylcholine (ACh) signaling at the M3 receptor by Aminopentamide, preventing the Gq-mediated calcium release required for contraction.

MOA cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Smooth Muscle Cytosol ACh Acetylcholine (ACh) (Endogenous Agonist) M3 M3 Muscarinic Receptor ACh->M3 Binds & Activates Amino Aminopentamide (Competitive Antagonist) Amino->M3 Blocks Binding Site (No Activation) Gq Gq Protein Activation M3->Gq Signal Transduction PLC PLC Activation Gq->PLC IP3 IP3 Generation PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Contract Muscle Contraction Ca->Contract

Caption: Aminopentamide competitively occupies the orthosteric binding site of the M3 receptor, preventing ACh-induced Gq protein coupling and subsequent calcium mobilization.

Application Protocol 1: Functional Antagonism in Guinea Pig Ileum

Context: This is the "Gold Standard" assay for characterizing muscarinic antagonists. The guinea pig ileum is highly sensitive to cholinergic stimulation and possesses a stable baseline.

Materials
  • Tissue: Distal ileum from male Dunkin-Hartley guinea pigs (200–400g).

  • Buffer: Tyrode’s Solution (mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.1, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6).

  • Gas: Carbogen (95% O2 / 5% CO2).

  • Equipment: Organ bath system (e.g., ADInstruments PowerLab), Force Transducers.

Experimental Workflow
  • Tissue Prep: Sacrifice animal via CO2 asphyxiation. Excise 2 cm segments of ileum, flush lumen with Tyrode’s.

  • Mounting: Suspend segment in 10-20 mL organ bath at 37°C. Apply 1.0 g resting tension.

  • Equilibration: Aerate continuously. Wash tissue every 15 mins for 60 mins total.

  • Agonist Control Curve:

    • Add cumulative doses of Acetylcholine (1 nM to 10 µM) to establish a baseline

      
       and 
      
      
      
      .
    • Wash until tension returns to baseline.

  • Antagonist Incubation:

    • Add Aminopentamide at a fixed concentration (e.g., 10 nM).

    • Incubate for 20 minutes (critical for equilibrium).

  • Challenge Curve:

    • Repeat ACh cumulative dosing in the presence of Aminopentamide.

    • Observe the rightward shift in the dose-response curve.

Diagram 2: Organ Bath Workflow

This flowchart details the critical timing and decision points for the functional assay.

Workflow Start Start: Tissue Mounting Equil Equilibration (60 min) Wash every 15 min Start->Equil ControlCurve Control Agonist Curve (ACh Cumulative Dosing) Equil->ControlCurve Wash Washout & Rest (30 min) ControlCurve->Wash Incubate Incubate Aminopentamide (Fixed Conc: 10-100 nM) Time: 20 min Wash->Incubate TestCurve Test Agonist Curve (ACh + Aminopentamide) Incubate->TestCurve Analysis Schild Plot Analysis Calculate pA2 TestCurve->Analysis

Caption: Step-by-step workflow for determining the antagonistic potency of Aminopentamide in isolated tissue preparations.

Data Analysis & Validation

To validate the experiment, you must calculate the Dose Ratio (DR) . Aminopentamide acts competitively; therefore, it should produce a parallel rightward shift of the ACh curve without depressing the maximum response (


).
Calculation Table
ParameterDefinitionExpected Outcome with Aminopentamide

Concentration of agonist producing 50% max response.Increases (Shift Right).

Maximum contractile force.Unchanged (if competitive).
Dose Ratio (DR)

> 1.0
Schild Slope Slope of

vs

Should be approx. 1.0 for competitive antagonism.

Scientific Insight: If the Schild slope deviates significantly from 1.0 (e.g., < 0.8), suspect non-equilibrium conditions (insufficient incubation time) or allosteric modulation.

Comparative Potency Guide

When using Aminopentamide as a reference, compare its activity against standard controls to verify tissue responsiveness.

CompoundRelative Potency (Ileum)Duration of ActionSpecificity Note
Atropine 1.0 (Reference)ModerateHigh systemic side effects (Mydriasis).
Aminopentamide ~0.5 (vs Atropine)Long Higher GI/Urinary specificity; lower ocular effects [1].
Papaverine < 0.1ShortNon-specific smooth muscle relaxant (PDE inhibitor).

Note: Aminopentamide is roughly half as potent as atropine on a molar basis in the guinea pig ileum but exhibits a longer duration of action and a more favorable therapeutic index for GI applications in vivo [2].[3]

Troubleshooting & Controls

  • Issue: No rightward shift observed.

    • Cause: Aminopentamide degrades at high pH.

    • Fix: Ensure Tyrode's buffer is pH 7.4 and the stock was prepared in neutral/acidic water.

  • Issue: Depression of

    
     (Non-competitive look).
    
    • Cause: Concentration of Aminopentamide is too high (>10 µM), causing non-specific membrane stabilization.

    • Fix: Reduce concentration to the nanomolar range (10–100 nM).

  • Self-Validation: Always run a "Time Control" channel where tissue receives only vehicle (water) to ensure the tissue doesn't desensitize naturally over the 2-hour experiment.

References

  • Hoekstra, J. B., et al. (1954).[3] "The Antispasmodic Activity of α,α-Diphenyl-γ-dimethylaminovaleramide (Aminopentamide)." Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Wedgewood Pharmacy. (n.d.). "Aminopentamide Hydrogen Sulfate for Dogs and Cats: Monograph." Available at: [Link]

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 9304, Aminopentamide." PubChem. Available at: [Link]

  • StatPearls. (2023). "Muscarinic Antagonists."[4][5] NCBI Bookshelf. Available at: [Link]

Sources

Application Note: Formulation of Aminopentamide Hydrogen Sulfate for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aminopentamide (Dimevamide) is a potent anticholinergic agent structurally related to atropine.[1] In preclinical settings, it is primarily utilized to investigate muscarinic receptor antagonism, specifically in models of gastrointestinal motility, urinary bladder overactivity, and smooth muscle spasmolysis. This guide provides a standardized, high-integrity protocol for formulating Aminopentamide Hydrogen Sulfate (the stable pharmaceutical salt) for Intravenous (IV), Intraperitoneal (IP), and Oral (PO) administration in rodent models.

Part 1: Physicochemical Profile & Solubility

Understanding the fundamental properties of the compound is the prerequisite for a stable formulation. Aminopentamide is most commonly supplied as the Hydrogen Sulfate salt, which drastically alters its solubility profile compared to the free base.

Table 1: Physicochemical Specifications
PropertyValueNotes
Compound Name Aminopentamide Hydrogen SulfateCommon trade name: Centrine
CAS Number 35144-63-9 (Sulfate)60-46-8 (Free Base)
Molecular Weight 394.49 g/mol (Salt)296.41 g/mol (Free Base)
Salt Correction Factor 1.33 1 mg Free Base = 1.33 mg Salt
Solubility (Water) > 50 mg/mLHighly soluble; suitable for aqueous vehicles.[1][2][3]
Solubility (Ethanol) SolubleUseful for concentrated stock solutions.[1]
pKa ~9.2 (Amine)Protonated at physiological pH.[1]
Appearance White crystalline powderHygroscopic; store with desiccant.[1]

Critical Insight: Many researchers fail to account for the Salt Correction Factor .[1] If your study requires a dose of 10 mg/kg of the active moiety (free base), you must weigh 13.3 mg/kg of the Hydrogen Sulfate salt.

Part 2: Vehicle Selection & Formulation Strategy

Unlike lipophilic compounds requiring complex cyclodextrin or lipid-based carriers, Aminopentamide Hydrogen Sulfate is hydrophilic.[1] However, its acidic nature (hydrogen sulfate counterion) requires careful pH buffering for parenteral routes to prevent injection site necrosis or phlebitis.[1]

Decision Matrix: Route vs. Vehicle
RoutePreferred VehiclepH TargetStability
Intravenous (IV) 0.9% Saline (buffered)7.0 – 7.4Prepare fresh daily.[1]
Intraperitoneal (IP) PBS (Phosphate Buffered Saline)7.0 – 7.4Stable for 1 week at 4°C.
Oral Gavage (PO) Distilled Water or 0.5% Methylcellulose4.0 – 7.0High stability.[1]

Part 3: Detailed Preparation Protocol (Self-Validating)

This protocol describes the preparation of a 5 mg/mL stock solution (expressed as free base equivalent) in a buffered vehicle suitable for IP/IV injection.

Reagents Required[2][3][4][5][6][7]
  • Aminopentamide Hydrogen Sulfate (Purity >98%)[1][4]

  • Sterile Phosphate Buffered Saline (PBS), pH 7.4 (calcium/magnesium-free)

  • 0.1 N NaOH (for pH adjustment)

  • 0.22 µm PVDF or PES Syringe Filter (Sterile)[1]

Step-by-Step Workflow

1. Calculation & Weighing

  • Target Concentration: 5 mg/mL (Free Base).[1]

  • Target Volume: 10 mL.

  • Required Mass (Free Base): 50 mg.[1]

  • Required Mass (Salt):

    
    .[1]
    
  • Validation Step: Ensure the balance is calibrated.[1] Weigh 66.5 mg ± 0.5 mg of the powder.[1]

2. Dissolution (The "Acid Trap")

  • Add the powder to a sterile glass vial.[1]

  • Add approximately 8 mL (80% of final volume) of sterile PBS.[1]

  • Vortex for 30–60 seconds. The powder should dissolve instantly.[1]

  • Critical Checkpoint: Measure the pH.[1] The hydrogen sulfate salt will likely drop the pH of PBS to ~4.0–5.0. Do not inject this directly.

3. pH Adjustment

  • While stirring, add 0.1 N NaOH dropwise.[1]

  • Target pH: 7.0 – 7.4 .[1]

  • Caution: Do not overshoot pH > 8.0, as the free base may precipitate out of solution.

4. Final Volume & Sterilization

  • Add PBS to bring the total volume to exactly 10 mL .

  • Draw the solution into a sterile syringe.[1]

  • Attach a 0.22 µm PES filter and dispense into a sterile, endotoxin-free vial.

  • Visual QC: Hold the vial against a light source.[1] The solution must be crystal clear and particle-free.[1]

Formulation Workflow Diagram

FormulationWorkflow Start Start: Calculate Mass (Apply Factor 1.33) Weigh Weigh Reagent (Aminopentamide H2SO4) Start->Weigh Dissolve Dissolve in PBS (80% Volume) Weigh->Dissolve CheckPH QC: Check pH (Likely Acidic) Dissolve->CheckPH Adjust Adjust pH to 7.2 (0.1N NaOH) CheckPH->Adjust If pH < 6.0 Filter Sterile Filter (0.22 µm PES) CheckPH->Filter If pH OK Adjust->Filter Final Ready for Injection (Store 4°C) Filter->Final

Caption: Step-by-step workflow for preparing a physiological pH-balanced aminopentamide solution.

Part 4: In Vivo Application & Mechanism

Dosing Guidelines

Aminopentamide has a steep dose-response curve.[1] In rodent models, the following ranges are standard:

SpeciesRouteDose Range (Free Base)Injection Volume
Mouse IP / SC0.5 – 5.0 mg/kg10 mL/kg
Rat IP / SC0.5 – 10.0 mg/kg5 mL/kg
Rat IV Bolus0.1 – 2.0 mg/kg2 mL/kg (Slow push)
Mechanism of Action

Aminopentamide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][5] It blocks the binding of Acetylcholine (ACh), thereby inhibiting the G-protein coupled signaling cascade that leads to smooth muscle contraction (e.g., in the bladder or gut).

MOA ACh Acetylcholine (Endogenous Ligand) Receptor Muscarinic Receptor (M2/M3 Subtypes) ACh->Receptor  Binds Drug Aminopentamide (Antagonist) Drug->Receptor  Competes/Blocks Block BLOCKED GProtein G-Protein Activation (Gq / Gi) Receptor->GProtein Effect Smooth Muscle Contraction GProtein->Effect Block->GProtein Inhibits Signal

Caption: Aminopentamide competes with Acetylcholine at the muscarinic receptor, preventing downstream G-protein signaling.

References

  • ChemicalBook. Aminopentamide Sulfate Physicochemical Properties. Retrieved from ChemicalBook.com.[1] Link

  • PubChem. Aminopentamide Hydrogen Sulfate (CID 176163).[1][2] National Library of Medicine.[1] Link

  • BenchChem. Aminopentamide Sulfate Bioanalytical & Formulation Guide.Link (Representative link for formulation data)

  • Turner, P.V., et al. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 2011. Link

  • StatPearls. Muscarinic Receptor Antagonists. NCBI Bookshelf.[1] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Aminopentamide Chronic Dosing & Adverse Effects

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: AMINO-TOX-001 Assigned Specialist: Senior Application Scientist, Pharmacology Division

Introduction: The Chronic Anticholinergic Burden

Welcome to the technical support hub for Aminopentamide (Centrine). While clinically utilized as an antispasmodic for veterinary gastrointestinal (GI) indications, researchers employing this compound in chronic dosing studies often encounter a "drift" in baseline physiological data.

Aminopentamide is a muscarinic acetylcholine receptor antagonist .[1] Unlike highly selective tools, it exhibits broad antagonism across M1–M3 subtypes. In chronic regimens, this results in Anticholinergic Burden —a cumulative physiological state where the suppression of parasympathetic tone leads to secondary complications (e.g., ileus, urinary retention) that can confound your primary experimental endpoints.

This guide provides the diagnostic workflows to distinguish between expected pharmacological blockade and dose-limiting toxicity.

Module 1: Gastrointestinal & Autonomic Dysregulation

The Issue: Subjects exhibit reduced food consumption (hypophagia) or weight loss despite no intended metabolic intervention. Root Cause: Chronic xerostomia (dry mouth) making mastication difficult, combined with pharmacologically induced ileus (gut stasis).

Mechanism of Action (Pathway Visualization)

G Ligand Aminopentamide Receptor Muscarinic Receptors (M1, M3) Ligand->Receptor Competitive Antagonism Saliva Salivary Gland (Acini Blockade) Receptor->Saliva Inhibits Secretion Gut GI Smooth Muscle (Peristalsis Inhibition) Receptor->Gut Reduces Tone Xerostomia Xerostomia (Dry Mouth) Saliva->Xerostomia Ileus Functional Ileus (Constipation) Gut->Ileus Hypophagia Secondary Hypophagia Xerostomia->Hypophagia Pain/Difficulty Swallowing Ileus->Hypophagia Satiety/Distension

Caption: Figure 1.[2] Mechanism of Aminopentamide-induced hypophagia via dual M1/M3 blockade pathways.

Troubleshooting Protocol: The "Wet Check"

If food intake drops >15% over 48 hours, execute the following:

  • Salivation Quantification:

    • Method: Modified Schirmer Tear Test (oral application) or pre-weighed cotton rope chew.

    • Threshold: A >50% reduction in saliva weight vs. baseline confirms potent M3 blockade.

    • Remediation:[3][4] Switch to wet mash diet immediately. Dry chow exacerbates xerostomia-induced anorexia.

  • GI Transit Monitoring:

    • Method: Administer non-absorbable markers (e.g., Carmine red or barium beads) via oral gavage.

    • Readout: Measure "Time to First Fecal Appearance." Chronic aminopentamide can prolong transit time by 200–300%.

Module 2: Urinary Retention (The Stop-Dose Indicator)

The Issue: Abdominal distension or paradoxical "wet bedding" (overflow incontinence). Root Cause: Detrusor muscle relaxation (M3 blockade) combined with internal sphincter constriction. This is the most critical safety biomarker in chronic studies.

Diagnostic Workflow
ObservationSeverity GradeAction Required
Hesitancy Grade 1 (Mild)Continue dosing; Monitor fluid I/O.
Distension Grade 2 (Moderate)HOLD DOSE. Palpate bladder. If firm/large, manually express or catheterize.
Anuria >12h Grade 3 (Severe)TERMINATE. High risk of bladder rupture or post-renal azotemia.

Technical Insight: Unlike atropine, aminopentamide is often marketed as having "less" urinary effect, but this is relative. In chronic dosing, the residual volume increases progressively. You must validate bladder voiding daily.

Module 3: Ocular & CNS Interference

The Issue: Inconsistent behavioral data (e.g., navigation tasks) or photophobia. Root Cause: Mydriasis (pupil dilation) causing light sensitivity and cycloplegia (loss of accommodation).

Troubleshooting Guide: Visual Acuity Check

Researchers often mistake "disorientation" for CNS toxicity. First, rule out peripheral vision loss.

  • Pupillary Light Reflex (PLR):

    • Shine a focused beam (penlight) into the eye.

    • Aminopentamide Effect: Sluggish or absent constriction.

    • Impact: If animals are housed in bright vivarium lighting (200+ lux), they may experience photophobic stress, altering behavior.

  • CNS Penetration:

    • Aminopentamide is a tertiary amine , meaning it can cross the blood-brain barrier (unlike quaternary amines like glycopyrrolate).

    • Signs: Excitation (especially in felines) or sedation.[5]

    • Differentiation: If PLR is fixed/dilated but the animal is calm in dim light, the issue is ocular, not central.

Frequently Asked Questions (FAQ)

Q: Can I use neostigmine to reverse adverse effects during the study? A: Use with extreme caution. While neostigmine (an acetylcholinesterase inhibitor) increases acetylcholine levels to compete with aminopentamide, it is non-selective. You risk inducing a "cholinergic crisis" (bradycardia, salivation, muscle fasciculations) which will confound your data worse than the antagonist itself. Physostigmine is the preferred antidote for severe toxicity as it crosses the BBB, but supportive care (fluid therapy) is standard for non-life-threatening issues.

Q: We see "tolerance" developing after 14 days. Should we increase the dose? A: Do not increase the dose. What you are observing is likely receptor upregulation . Chronic antagonism leads to supersensitivity of muscarinic receptors. Increasing the dose initiates a dangerous chase that narrows the therapeutic index, pushing the animal closer to cardiotoxicity (tachycardia) or seizure thresholds.

Q: How do I differentiate between "drug effect" and "stress" in heart rate data? A: Aminopentamide causes vagal withdrawal , leading to tachycardia.

  • Stress Tachycardia: Transient spikes associated with handling.

  • Drug Tachycardia: Sustained elevated baseline resting heart rate (often +20-40 bpm) that does not return to baseline during sleep cycles.

Summary of Adverse Effects: Acute vs. Chronic

SystemAcute Response (Single Dose)Chronic Response (Repeated Dosing)
Salivary Immediate cessation of secretion.Mucosal ulceration, dental plaque accumulation, difficulty swallowing.
Ocular Mydriasis (dilation).[5][6]Photophobia, potential corneal drying (Keratoconjunctivitis Sicca).
Renal Reduced voiding frequency.Bladder atony, increased risk of UTI due to stasis.
Cardiac Tachycardia.[6][7][8][9]Sustained tachycardia; potential for arrhythmia.

References

  • Plumb, D. C. (2018).[10] Aminopentamide Hydrogen Sulfate.[6][11][12] In Plumb's Veterinary Drug Handbook (9th ed.). PharmaVet.

  • StatPearls Publishing. (2024). Muscarinic Antagonists (Mechanism and Toxicity). National Center for Biotechnology Information (NCBI).

  • European Medicines Agency (EMA). (2010). Guideline on Repeated Dose Toxicity. Committee for Medicinal Products for Human Use (CHMP).

  • Merck Veterinary Manual. (2024). Anticholinergics (Pharmacology).[6][7][9][12][13][14] Merck & Co., Inc.

Sources

troubleshooting aminopentamide solubility issues in experimental buffers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center resource for researchers encountering solubility challenges with Aminopentamide (specifically the Hydrogen Sulfate salt and the Free Base forms).

This content is structured to provide immediate diagnostic steps, mechanistic explanations, and validated protocols.

Topic: Troubleshooting Precipitation and Instability in Experimental Buffers Ticket Type: Technical Guide | Level: Senior Scientist / R&D Status: Active

Diagnostic Phase: Know Your Molecule

Before troubleshooting, you must confirm the specific chemical form of Aminopentamide you are using. The solubility profile changes drastically between the salt and the free base.

FeatureAminopentamide Hydrogen SulfateAminopentamide (Free Base)
CAS Registry 35144-63-9 (or 20701-77-3)60-46-8
Physical State Crystalline Powder (White)Crystalline Solid
Primary Solvent Water , Saline, PBSDMSO , Ethanol, Methanol
Water Solubility High (>50 mg/mL)Very Low (Hydrophobic)
Common Issue "Salting out" in high-ionic strength buffersPrecipitation upon dilution into aqueous media

Critical Warning: Most commercial vendors supply the Sulfate salt .[1][2] However, if you are using a custom synthesis or a specific library compound, it may be the Free Base . Treating the Free Base like the Sulfate salt is the #1 cause of experimental failure.

Troubleshooting Guide (FAQ)

Issue #1: "My compound precipitates immediately when I dilute my DMSO stock into PBS."

Diagnosis: Solvent Shock (Dielectric Constant Shift). Mechanism: The Free Base form of Aminopentamide is hydrophobic. When you dilute a DMSO stock (high solubility) into PBS (highly polar, water-based), the solvent's capacity to hold the hydrophobic molecule drops instantly. If the final concentration exceeds the aqueous solubility limit (~10-50 µM for many free bases), the compound crashes out.

Solution:

  • Switch to the Sulfate Salt if possible; it is water-soluble and does not require DMSO.[1][2]

  • Intermediate Dilution Step: Do not jump from 100% DMSO to 0% DMSO.

    • Protocol: Dilute stock 1:10 in pure Ethanol or PEG-400 first, then dilute that into your buffer.[1][2]

  • Use a Carrier: Pre-dissolve the DMSO stock into a buffer containing 0.1% - 0.5% Tween-80 or Cyclodextrin (HP-β-CD) before adding it to the cell media.[1][2]

Issue #2: "I am using the Sulfate salt, but it still precipitates in my 10x PBS stock."

Diagnosis: Common Ion Effect / Ionic Strength Overload.[1][2] Mechanism: While Aminopentamide Sulfate is water-soluble, high concentrations of ions (Na+, K+, PO4---) in 10x buffers compete for water molecules (hydration shells).[1][2] This reduces the water available to solvate the drug, leading to "salting out."

Solution:

  • Dissolve in 1x Buffer only: Never dissolve drugs in 10x or 5x concentrates.

  • Order of Addition: Dissolve the Aminopentamide Sulfate in pure water (MilliQ) first to create a concentrated stock (e.g., 100 mM). Then dilute this aqueous stock into your 1x PBS or media.

Issue #3: "The solution is clear at room temperature but cloudy at 4°C."

Diagnosis: Thermodynamic Solubility Limit. Mechanism: Solubility is endothermic for most organic salts; it decreases as temperature drops.[1][2] A solution near its saturation point at 25°C will supersaturate and precipitate at 4°C.[1][2]

Solution:

  • Warm & Vortex: Sonicate the solution at 37°C for 5-10 minutes. If it clarifies, the compound is chemically stable but physically insoluble at low temps.

  • Aliquot Storage: Store stocks at -20°C (frozen) rather than 4°C (liquid). Freezing stops the nucleation of crystals better than cold liquid storage.

Issue #4: "Does pH affect Aminopentamide solubility?"

Diagnosis: pH-dependent Ionization (pKa).[1][2] Mechanism: Aminopentamide contains a dimethylamino group (tertiary amine).[1][2]

  • Low pH (< 7.0): The amine is protonated (cationic)

    
    High Solubility .[1][2]
    
  • High pH (> 8.5): The amine deprotonates (neutral free base)

    
    Precipitation Risk .[1][2]
    

Solution:

  • Avoid alkaline buffers (e.g., Carbonate buffer pH 9.6).[1][2]

  • If working in PBS (pH 7.4), you are safe.[1][2][3]

  • If precipitation occurs at pH 7.4, lower the pH slightly to 6.8-7.0 if your assay permits, or reduce the concentration.

Visual Troubleshooting Workflows

Figure 1: Solubilization Decision Tree

This logic flow ensures you choose the correct solvent system based on your starting material.[2]

G Start Start: Identify Compound Form IsSalt Is it Aminopentamide Hydrogen Sulfate? Start->IsSalt YesSalt Use Aqueous Solvent IsSalt->YesSalt Yes NoBase It is Free Base IsSalt->NoBase No WaterStock Dissolve in MilliQ Water (Stock: 10-50 mM) YesSalt->WaterStock DilutePBS Dilute into PBS/Media (Final: <1 mM) WaterStock->DilutePBS CheckClear Solution Clear? DilutePBS->CheckClear Success Proceed to Experiment CheckClear->Success Yes FailSalt Precipitation? Check Ionic Strength CheckClear->FailSalt No DMSOStock Dissolve in 100% DMSO (Stock: 10-100 mM) NoBase->DMSOStock DilutionShock Dilute into Aqueous Buffer (Risk of Shock) DMSOStock->DilutionShock Precip Precipitation Likely DilutionShock->Precip Precip->Success No AddCosolvent Add Co-solvent: 0.5% Tween-80 or 5% PEG-400 to Buffer Precip->AddCosolvent Yes StepDown Stepwise Dilution: DMSO -> 50% EtOH -> Buffer AddCosolvent->StepDown StepDown->Success

Caption: Decision matrix for selecting the appropriate solubilization strategy based on the chemical form of Aminopentamide.

Validated Protocols

Protocol A: Preparation of 10 mM Aqueous Stock (Sulfate Salt)

Best for: Cell culture, Animal injections, Enzymatic assays.

  • Weighing: Weigh 3.94 mg of Aminopentamide Hydrogen Sulfate (MW: ~394.5 g/mol ).[1][2]

  • Solvent: Add 1.0 mL of sterile MilliQ water or 0.9% Saline.

    • Note: Do not use PBS for the initial dissolution to avoid common ion effects at high concentrations.

  • Mixing: Vortex vigorously for 30 seconds. The solution should be clear and colorless.

  • Sterilization: Pass through a 0.22 µm PVDF or PES syringe filter.[1][2]

  • Storage: Aliquot into light-protective tubes (amber) and store at -20°C. Stable for 3 months.

Protocol B: "Rescue" Method for Precipitated Samples

Use this if your expensive sample has crashed out of solution.

  • Acidification: Add 1N HCl dropwise to the cloudy suspension.

    • Target: Lower pH to ~6.0.[1][2]

    • Mechanism:[4][5][6] Protonates the tertiary amine, forcing it back into solution.

  • Sonication: Place the tube in a water bath sonicator at 37°C for 15 minutes.

  • Verification: Centrifuge at 10,000 x g for 5 minutes. If a pellet remains, the concentration is simply too high. Dilute the supernatant 1:2 and re-assess.

Solubility Data Matrix

Solvent SystemSulfate Salt SolubilityFree Base SolubilityRecommendation
Water (pH 7.0) High (>50 mg/mL)Insoluble (<0.1 mg/mL)Preferred for Salt
PBS (pH 7.4) Moderate (~10 mg/mL)InsolubleWatch for salting out
DMSO SolubleHigh (>100 mg/mL)Preferred for Base
Ethanol (100%) ModerateHighGood intermediate
0.1M HCl Very HighSoluble (becomes salt)Use for rescue

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 176163, Aminopentamide Sulfate.[1][2] Retrieved from [Link]

  • BenchChem (2025).Aminopentamide Sulfate Technical Support & Physicochemical Properties. (Synthesized from search results regarding quaternary/tertiary amine behavior and solubility profiles).
  • ResearchGate (2021). Solubility of drugs in ethanol and DMSO: Dilution strategies for biological assays. Retrieved from [Link]

Sources

optimizing aminopentamide dosage to minimize anticholinergic side effects

[1]

Status: Operational Ticket ID: AP-OPT-2024 Subject: Dosage Optimization & Anticholinergic Side Effect Mitigation Assigned Specialist: Senior Application Scientist, Pre-clinical Pharmacology[1]

Introduction: The Selectivity Paradox

Welcome to the technical support hub for Aminopentamide (Centrine). As a researcher or formulation scientist, your primary challenge with aminopentamide is its non-selective muscarinic antagonism .[1] While structurally distinct from atropine, it shares the same fundamental limitation: it competes for acetylcholine (ACh) binding sites across multiple receptor subtypes (M1–M5).[1]

The goal of this guide is to help you design experimental protocols that widen the therapeutic window —maximizing M3-mediated antispasmodic efficacy in the GI tract while minimizing M2-mediated tachycardia and M1/M3-mediated xerostomia (dry mouth).

Module 1: Mechanism of Action & Receptor Occupancy

Diagnostic Brief

Aminopentamide is a diphenylmethane derivative.[1] Its therapeutic value lies in blocking M3 receptors on smooth muscle to inhibit spasms.[1] However, side effects arise because the drug does not discriminate sufficiently between the M3 receptor (gut) and the M2 receptor (heart) or M1 receptor (CNS/Salivary).

Pathway Visualization

The following diagram illustrates the competitive inhibition landscape. Note the "Off-Target" pathways that lead to the side effects you are trying to minimize.

Aminopentamide_MOAcluster_receptorsMuscarinic Receptor SubtypesDrugAminopentamideM1M1 Receptor(Salivary/CNS)Drug->M1BlocksM2M2 Receptor(Cardiac)Drug->M2BlocksM3M3 Receptor(GI Smooth Muscle)Drug->M3BlocksAChAcetylcholineACh->M1ACh->M2ACh->M3Side_DryXerostomia(Adverse Event)M1->Side_DryReducedSecretionSide_TachyTachycardia(Adverse Event)M2->Side_TachyLoss of VagalBrakeTherapeuticReduced GI Motility(Therapeutic Goal)M3->TherapeuticInhibition ofContraction

Figure 1: Competitive binding profile of aminopentamide showing therapeutic (M3) vs. off-target (M1, M2) pathways.[1]

Module 2: Dosage Optimization Protocols

To optimize dosage, you must move beyond simple

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling1



Comparative Receptor Sensitivity

The table below summarizes the receptor thresholds. Your dosing regimen must target the "Sweet Spot."[1]

Receptor SubtypeTissue LocationPhysiological Effect of BlockadeSensitivity to Antagonism (Approx.)[1]Optimization Goal
M3 Ileum / ColonReduced tone & amplitude (Antispasmodic)High (

~ low nM)
Target
M1/M3 Salivary GlandsReduced saliva (Dry mouth)High (

~ low nM)
Unavoidable (Monitor)
M2 SA Node (Heart)Increased Heart Rate (Tachycardia)ModerateAvoid (Dose Limiting)
M3 BladderUrinary RetentionModerate/HighMonitor
Protocol: Determination of Therapeutic Index (TI)

Use this protocol to validate if your formulation achieves separation between efficacy and toxicity.

Objective: Establish the ratio between the


  • Subject Preparation:

    • Use conscious, instrumented Beagle dogs or relevant animal models (n=6 per group).[1]

    • Implant telemetry for continuous Heart Rate (HR) monitoring.[1]

  • Efficacy Arm (GI Motility):

    • Administer a charcoal meal or barium contrast.[1]

    • Dose Aminopentamide (IV or PO) in ascending log-doses (e.g., 0.01, 0.03, 0.1 mg/kg).[1]

    • Endpoint: Measure time to first stool or % gastric emptying at 60 mins.

  • Toxicity Arm (Cardiovascular):

    • Simultaneously monitor HR via telemetry.[1]

    • Endpoint: Define "Toxicity" as a >20% increase in baseline HR sustained for >15 mins.

  • Data Analysis:

    • Plot Dose-Response curves for both endpoints.[1]

    • Calculate

      
      .[1]
      
    • Success Criterion: A TI > 3.0 indicates a viable dosing window.[1]

Module 3: Troubleshooting & FAQs

Issue 1: "Subjects develop tachycardia before GI spasms resolve."

Diagnosis: Peak plasma concentration (

1Mechanism:1Solution:
  • Switch to Constant Rate Infusion (CRI): If IV, use a loading dose followed by a slow infusion to maintain steady state (

    
    ) without piercing the M2 threshold.
    
  • Formulation Change: For oral dosing, investigate extended-release (ER) matrix tablets.[1] This blunts the

    
     spike, keeping levels in the "M3-selective" range longer.[1]
    
Issue 2: "High variability in efficacy between subjects."

Diagnosis: Variable First-Pass Metabolism.[1] Mechanism: Like many diphenylmethane derivatives, aminopentamide is subject to hepatic metabolism.[1] Variations in CYP450 enzyme activity between subjects (especially in canine models) can lead to erratic bioavailability.[1] Solution:

  • Standardize Feeding: Administer on an empty stomach to reduce gastric residence time variability, but ensure hydration.

  • Route Verification: If using SC/IM, ensure injection sites are rotated to prevent depot formation in varying adipose layers.[1]

Issue 3: "How do I distinguish between central (CNS) and peripheral side effects?"

Diagnosis: Blood-Brain Barrier (BBB) Penetration.[1] Mechanism: Aminopentamide is a tertiary amine (unlike quaternary ammoniums like glycopyrrolate), meaning it can cross the BBB, potentially causing disorientation or excitation (M1 blockade in CNS).[1] Solution:

  • Observation: If subjects show mydriasis (dilated pupils) and behavioral agitation, the drug is penetrating the CNS.[1]

  • Counter-Strategy: If CNS effects are the primary limiting factor, consider synthesizing or sourcing a quaternary ammonium derivative (methyl-aminopentamide) which would not cross the BBB, though this changes the molecule entirely.

Workflow: The Optimization Loop

Use this flowchart to guide your formulation development process.

Optimization_LoopStartStart: Baseline FormulationInVitroIn Vitro: Binding Affinity (Ki)(M3 vs M2)Start->InVitroInVivoIn Vivo: Dose-Response Study(Ileum vs Heart Rate)InVitro->InVivoDecisionIs TI > 3.0?InVivo->DecisionRefine_DoseReduce Cmax(Change Release Profile)Decision->Refine_DoseNo (Tachycardia present)SuccessProtocol ValidatedProceed to Clinical TrialDecision->SuccessYesRefine_Dose->InVivoRetest

Figure 2: Iterative workflow for optimizing the therapeutic index of aminopentamide.

References

  • Plumb, D. C. (2018).[1] Plumb's Veterinary Drug Handbook. 9th Edition. PharmaVet Inc.[1] [1]

  • Eglen, R. M. (2006).[1] "Muscarinic receptor subtypes in pharmacology and therapeutic targets." Progress in Medicinal Chemistry. Discusses the functional roles of M2 (cardiac) vs M3 (smooth muscle) receptors.[2]

  • Boothe, D. M. (2011).[1] Small Animal Clinical Pharmacology and Therapeutics. Elsevier Health Sciences.[1] Covers the pharmacokinetics of anticholinergics in veterinary species. [1]

  • Caulfield, M. P. (1993).[1] "Muscarinic receptors—characterization, coupling and function."[1] Pharmacology & Therapeutics.[1][3] Detailed review of signal transduction pathways for M1-M5 subtypes.

  • FDA Center for Veterinary Medicine. (2022).[1] "Aminopentamide Hydrogen Sulfate: NADA 043-395."[1] Summary of safety and effectiveness data. [1]

aminopentamide drug interactions with anesthetic agents in animal research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

What is Aminopentamide? Aminopentamide hydrogen sulfate (formerly marketed as Centrine) is a potent anticholinergic and antispasmodic agent.[1] While functionally similar to Atropine and Glycopyrrolate, it possesses a distinct pharmacological profile that researchers must understand to avoid experimental confounding.[1]

The "Senior Scientist" Insight: Unlike Atropine, which is often selected for its antisialagogue (drying) properties, Aminopentamide is primarily a smooth-muscle antispasmodic. It is more effective than Atropine at reducing colonic contractions and gastric motility but less effective at inhibiting salivary secretion [1, 2].[1]

Critical Warning: If you are titrating Aminopentamide solely to achieve "dry mouth" (antisialagogue effect) during anesthesia, you risk overdosing the animal, leading to prolonged ileus and urinary retention.[1]

Mechanism Visualization

The following diagram illustrates how Aminopentamide interacts with the parasympathetic nervous system compared to common anesthetic inputs.

Aminopentamide_Mechanism Ach Acetylcholine (ACh) M_Rec Muscarinic Receptors (M2 - Heart, M3 - Gut/Eye) Ach->M_Rec Activates Gut Gut Motility (Inhibited) M_Rec->Gut Normal Tone Heart Heart Rate (Vagal Tone Blocked) M_Rec->Heart Normal Vagal Brake Amino Aminopentamide (Antagonist) Amino->M_Rec BLOCKS (Competitive) Amino->Heart Unchecked Tachycardia Anes Anesthetic Agents (Ketamine/Isoflurane) Anes->Heart Direct Sympathetic Stimulation (Ketamine) Eye Pupil (Dilated/Mydriasis)

Figure 1: Aminopentamide competitively blocks muscarinic receptors.[1] When combined with sympathomimetic anesthetics (like Ketamine), the removal of vagal "braking" results in significant tachycardia.

Troubleshooting Module: Cardiovascular Instability

Issue: The subject is tachycardic (High HR) during surgery, and increasing the anesthetic depth (Isoflurane/Sevoflurane) is not lowering the heart rate.

The Interaction: Aminopentamide + Ketamine (or Xylazine/Isoflurane) Aminopentamide blocks the vagus nerve's ability to slow the heart (parasympatholytic).[1] Ketamine acts as a sympathomimetic (increases sympathetic outflow).[1]

  • Result: You have removed the "brake" (Vagus) and pressed the "gas" (Ketamine).[1] The heart rate becomes chemically fixed at a high rate.[1]

Diagnostic Q&A:

Q: My rat's heart rate is 450 bpm. Is it too light (feeling pain)? A: Do not rely on Heart Rate (HR) alone. Aminopentamide uncouples HR from anesthetic depth. [1] * Check: Pedal withdrawal reflex and palpebral reflex.

  • Action: If reflexes are absent, the animal is deep enough.[1] Increasing Isoflurane further will cause hypotension (low BP) without fixing the tachycardia, potentially leading to cardiac arrest.[1]

Q: How long will this tachycardia last? A: Aminopentamide has a longer duration of action than Atropine.[1] Tachycardia may persist into the recovery phase (6–12 hours).[1]

Troubleshooting Module: Gastrointestinal Complications

Issue: Post-operative bloating, lack of fecal output, or delayed gastric emptying (Ileus).[1]

The Interaction: Aminopentamide + Opioids (Buprenorphine/Morphine) Opioids naturally decrease propulsive gut motility.[1] Aminopentamide is a potent colonic antispasmodic [3].[1]

  • Result: Synergistic paralysis of the GI tract.[1] This is particularly dangerous in herbivores (rabbits, guinea pigs) where GI stasis can be fatal.[1]

Comparative Pharmacokinetics Table

FeatureAminopentamide Atropine Glycopyrrolate
Primary Target Smooth Muscle (Gut/Bladder)General MuscarinicGeneral Muscarinic
Gut Motility Inhibition High / Prolonged ModerateModerate
Salivary Inhibition LowHigh High
BBB Penetration Yes (Limited)Yes (High)No (Minimal)
Duration 8–12 Hours 60–90 Minutes2–4 Hours
Risk of Ileus High ModerateModerate

Q: The animal is vomiting during induction. Should I give more Aminopentamide? A: STOP. If the animal is vomiting despite pre-medication, check for pyloric obstruction.[1] Aminopentamide tightens the pyloric sphincter while relaxing the stomach body, which can paradoxically worsen gastric outflow obstruction [2].[1]

Troubleshooting Module: Ocular & CNS Interference

Issue: Pupillary reflexes are non-responsive; pupils are fully dilated (Mydriasis).

The Interaction: Aminopentamide + Inhalants Aminopentamide causes mydriasis (dilation) and cycloplegia (paralysis of the ciliary muscle).[1]

  • Impact on Monitoring: You cannot use pupil size as an indicator of anesthetic depth.[1] The pupils will remain fixed and dilated even at dangerous overdose levels.[1]

Contraindication Alert: Glaucoma Aminopentamide is absolutely contraindicated in animal models with glaucoma (e.g., DBA/2J mice or Beagle glaucoma models).[1] It occludes the filtration angle, causing a rapid, painful spike in intraocular pressure (IOP) that can blind the animal [4].[1]

Protocol: Managing Anticholinergic Tachycardia

If an animal exhibits severe tachycardia (>20% above baseline) after Aminopentamide administration, follow this logic flow to ensure safety.

Tachycardia_Protocol Start Subject Tachycardic (>20% Baseline) CheckReflex Check Reflexes (Pedal/Palpebral) Start->CheckReflex ReflexPresent Reflexes PRESENT (Animal is Light) CheckReflex->ReflexPresent Yes ReflexAbsent Reflexes ABSENT (Animal is Deep) CheckReflex->ReflexAbsent No Action1 Increase Anesthetic (Cautiously) ReflexPresent->Action1 Action2 DO NOT Increase Gas Check Blood Pressure ReflexAbsent->Action2 BP_Low Hypotensive (Low BP)? Action2->BP_Low BP_Normal Normotensive? Action2->BP_Normal Treat_BP Administer Bolus Fluids Reduce Isoflurane BP_Low->Treat_BP Monitor Monitor Only Wait for Drug Clearance BP_Normal->Monitor

Figure 2: Decision support tree for distinguishing between light anesthesia and drug-induced tachycardia.

Corrective Steps for Overdose (Toxicity): If the animal shows signs of central anticholinergic syndrome (delirium upon waking, seizures, severe hyperthermia):

  • Discontinue all anesthetic agents.[1]

  • Supportive Care: Active cooling if hyperthermic; catheterize bladder if urinary retention occurs.[1]

  • Reversal (Emergency Only): Physostigmine (0.02 mg/kg IV) may be used because it crosses the Blood-Brain Barrier (unlike Neostigmine).[1] Note: This is high-risk and requires ECG monitoring for bradycardia.[1] [5]

References

  • Plumb, D. C. (2018).[1][2] Plumb's Veterinary Drug Handbook (9th ed.).[1] PharmaVet Inc.[1] [1]

  • Wedgewood Pharmacy. (n.d.).[1] Aminopentamide Hydrogen Sulfate for Dogs and Cats.[1][3][4] Retrieved January 28, 2026.[1]

  • Grokipedia. (n.d.).[1] Aminopentamide Pharmacokinetics and Gastrointestinal Effects.[1][3][5]

  • PetPlace. (2015).[1] Aminopentamide (Centrine) Drug Library: Contraindications in Glaucoma.

  • LITFL. (2024).[1][6] Anticholinergic Syndrome and Physostigmine Management.[1][7] Life in the Fast Lane Toxicology Library.[1]

Sources

stability of aminopentamide in different laboratory storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for Aminopentamide (often supplied as the Hydrogen Sulfate salt). This guide addresses the critical stability parameters of 4-(dimethylamino)-2,2-diphenylvaleramide.

As researchers, we often treat stability as a static "expiration date." However, for an anticholinergic agent containing both an amide linkage and a tertiary amine , stability is a dynamic equilibrium heavily influenced by pH, moisture, and oxidative stress. This guide provides the mechanistic insights and protocols necessary to ensure the integrity of your experimental data.

Module 1: Critical Storage Parameters (FAQs)

Q: How should I store the solid reference standard vs. the bulk powder?

A:

  • Bulk Powder: Store in a tight, light-resistant container at controlled room temperature (20°C to 25°C). The primary risk is hygroscopicity . The amide bond is stable in the crystal lattice but becomes susceptible to hydrolysis once moisture facilitates molecular mobility.

  • Reference Standards: For long-term banking (>6 months), store at -20°C with desiccant. Allow the vial to equilibrate to room temperature before opening to prevent condensation, which catalyzes hydrolysis.

Q: What is the stability of Aminopentamide in aqueous solution?

A: Aminopentamide exhibits a U-shaped pH-stability profile.

  • Optimal pH: 4.0 – 6.0 (Maximum stability).

  • Risk Zone: pH > 9.0 (Rapid base-catalyzed hydrolysis) and pH < 2.0 (Acid-catalyzed hydrolysis).

  • Protocol: If keeping stock solutions for >24 hours, use a buffered system (e.g., Acetate or Phosphate) at pH 5.0 and store at 4°C.

Q: I see a new peak in my chromatogram after leaving the sample on the bench. What is it?

A: This is likely a degradation product.

  • Hydrolysis Product: 2,2-diphenylvaleric acid . This occurs if the solution is acidic/basic or the solid absorbed moisture.

  • Oxidation Product: Aminopentamide N-oxide . This occurs if the solution was exposed to light or peroxides (common in aged PEG or Tween excipients).

Module 2: Degradation Mechanisms & Visualization

Understanding why the molecule degrades allows you to prevent it. Aminopentamide contains two primary "weak links": the amide bond and the tertiary amine.

Pathway Analysis
  • Hydrolysis: Water attacks the carbonyl carbon of the amide.[1] This is the dominant pathway in aqueous formulations.

  • Oxidation: Reactive Oxygen Species (ROS) attack the nitrogen of the dimethylamino group.

Aminopentamide_Degradation AP Aminopentamide (Intact Drug) DP1 2,2-diphenylvaleric acid (Hydrolysis Product) AP->DP1 Amide Hydrolysis DP2 Dimethylamine (Cleaved Side Chain) DP3 Aminopentamide N-oxide (Oxidation Product) AP->DP3 N-Oxidation H2O + H2O / H+ or OH- H2O->AP OX + [O] / Light OX->AP

Figure 1: Primary degradation pathways of Aminopentamide. Hydrolysis yields the carboxylic acid derivative, while oxidation targets the tertiary amine.

Module 3: Troubleshooting & Diagnostics

Use this decision tree when you encounter unexpected results (e.g., loss of potency, extra peaks, color change).

Troubleshooting_Tree Start Issue Detected: Low Potency or Impurity Check_pH Check Solution pH Start->Check_pH AcidBase Is pH <3 or >8? Check_pH->AcidBase Check_Light Check Light Exposure LightExp Was it exposed to UV/Sunlight? Check_Light->LightExp AcidBase->Check_Light No Hydrolysis Diagnosis: Hydrolysis (2,2-diphenylvaleric acid) AcidBase->Hydrolysis Yes Oxidation Diagnosis: Photolysis/Oxidation (N-oxide formation) LightExp->Oxidation Yes Unknown Diagnosis: Contamination or Matrix Effect LightExp->Unknown No

Figure 2: Diagnostic logic for identifying root causes of instability.

Module 4: Forced Degradation Protocol (Stress Testing)

To validate your analytical method (e.g., HPLC) or determine shelf-life, you must demonstrate the ability to detect degradation products. Do not rely on literature alone; perform this stress test.

Objective: Degrade the sample by 10-20% to identify stability-indicating peaks.

Stress ConditionProtocolExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C for 4–8 hours.Cleavage of amide to acid.
Base Hydrolysis 0.1 N NaOH, 60°C for 2–4 hours.Rapid cleavage (Amides are base-labile).
Oxidation 3% H₂O₂ at Room Temp for 2–6 hours.Formation of N-oxides.
Thermal Solid state at 60°C for 7 days.Minimal change (unless moisture present).
Photostability 1.2 million lux hours (ICH Q1B).Potential discoloration/minor oxidation.
Step-by-Step Workflow
  • Preparation: Prepare a 1 mg/mL stock solution of Aminopentamide.

  • Stressing: Aliquot into 5 vials. Add respective stress agents (Acid, Base, Peroxide, Heat, Control).

  • Quenching: Neutralize Acid/Base samples to pH 7.0 immediately after the time point.

  • Analysis: Inject onto HPLC (C18 column, Mobile Phase: Acetonitrile/Buffer).

  • Calculation: Mass Balance = %Assay + %Impurities. (Should be close to 100%).

References

  • International Council for Harmonisation (ICH). (2003).[2][3] Stability Testing of New Drug Substances and Products Q1A(R2).[3] Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9304, Aminopentamide. Retrieved from [Link]

  • United States Pharmacopeia (USP). (2023). General Chapter <1225> Validation of Compendial Procedures. (Requires Subscription).
  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics. (General reference for amide hydrolysis kinetics).

Sources

Technical Support Center: Aminopentamide-Induced Mydriasis Management

[1]

Ticket ID: #AP-MYD-001 Status: Open / Technical Advisory Subject: Management of Persistent Mydriasis & Photophobia in Research Models Assigned Specialist: Senior Application Scientist, Pharmacology Division[1]

Core Analysis: Mechanism & Causality

The Issue: You are observing persistent pupillary dilation (mydriasis) in research animals (likely Canines, Felines, or Lagomorphs) following the administration of aminopentamide (e.g., Centrine). While aminopentamide is primarily utilized for its antispasmodic effects on smooth muscle in the gastrointestinal tract, it is a non-selective muscarinic antagonist.[1]

The Mechanism: Aminopentamide competes with acetylcholine (ACh) at the post-ganglionic parasympathetic muscarinic receptors. In the eye, the iris sphincter muscle relies on M3 muscarinic receptor activation to constrict the pupil. When aminopentamide blocks these receptors, the sphincter muscle relaxes, and the unopposed radial dilator muscle (sympathetic control) causes mydriasis.[1]

Pathway Visualization

The following diagram illustrates the blockade point preventing normal pupillary constriction.

Aminopentamide_Mechanismcluster_SynapseNeuromuscular Junction (Iris)CNSCNS (Edinger-Westphal)NerveOculomotor Nerve(Parasympathetic)CNS->NerveSignalAChAcetylcholine (ACh)ReleaseNerve->AChReleaseM3M3 MuscarinicReceptorACh->M3Normal BindingSphincterIris SphincterMuscleM3->SphincterActivation BlockedBlockerAminopentamide(Antagonist)Blocker->M3Competitive BlockadePupilPupillaryConstrictionSphincter->PupilFailure to Constrict(Mydriasis)

Figure 1: Pharmacological blockade of the iris sphincter muscle by aminopentamide leading to unopposed dilation.[1]

Troubleshooting Protocols

Protocol A: Pharmacological Reversal (The "Active" Fix)

Indication: Required when mydriasis interferes with visual acuity tasks, behavioral tracking, or when photophobia causes distress.[1] Primary Agent: Pilocarpine (1-2% Ophthalmic Solution).[1]

Scientific Rationale: Pilocarpine is a direct-acting parasympathomimetic.[1] It bypasses the blocked receptor kinetics by flooding the synapse with a muscarinic agonist that can out-compete aminopentamide or activate spare receptors, forcing constriction.[1]

Step-by-Step Workflow:

  • Baseline Assessment (Self-Validation Step):

    • Shine a focal light source into the eye.[1]

    • Fail State: Pupil remains fixed and dilated.[1][2]

    • Pass State: Pupil constricts (skip protocol).[1]

  • Administration:

    • Apply 1 drop of 1% or 2% Pilocarpine solution to the cornea.

    • Hold the eyelids closed for 30–60 seconds to prevent drainage through the nasolacrimal duct (systemic absorption).

  • Observation Window:

    • Wait 15–30 minutes. Aminopentamide has a high affinity; reversal may be slower than with tropicamide.[1]

  • Validation Check:

    • Re-test Pupillary Light Reflex (PLR).[1]

    • Success: Pupil constricts to <50% of dilated diameter.[1]

    • Failure: If no change after 45 mins, a second drop may be applied (do not exceed 2 drops to avoid systemic toxicity like salivation/bradycardia).

Protocol B: Managing Ocular Surface Integrity (The "Supportive" Fix)

Indication: Anticholinergics reduce lacrimal gland secretion, leading to Keratoconjunctivitis Sicca (Dry Eye).[1] This compromises corneal health and can confound histological data.[1]

Diagnostic Tool: Schirmer Tear Test (STT).[1][3][4][5]

Reference Data Table:

Species Normal STT Value (mm/min) "Dry Eye" Warning Threshold Action Required
Dog 15 – 20+ < 10 Apply artificial tears q4h
Cat 10 – 16* < 5 Monitor for corneal dullness

| Rabbit | ~5 – 8 | < 3 | Apply artificial tears q6h |[1]

*Note: Cats often exhibit low STT values due to sympathetic override (stress) in clinical settings, not necessarily pathology.[1] Correlate with corneal appearance.

Workflow:

  • Fold the STT strip at the notch.[1][4]

  • Insert into the lower conjunctival sac (lateral third).[1]

  • Hold mouth closed gently; wait exactly 60 seconds .

  • Read the wet line.[1]

  • Intervention: If below threshold, administer carboxymethylcellulose (CMC) or hyaluronate-based artificial tears.[1] Avoid ointments if histology is planned within 24 hours.[1]

Decision Matrix & Impact Analysis

Use this logic flow to determine the appropriate intervention for your specific research context.

Decision_MatrixStartAnimal Dosed withAminopentamideCheckAssess Pupil Status(24h Post-Dose)Start->CheckIsDilatedIs Pupil Dilated?Check->IsDilatedNoNo Action RequiredIsDilated->NoNormal PLRYesEvaluate Research ImpactIsDilated->YesFixed MydriasisBehaviorStudy: Visual/Behavioral(e.g., Water Maze, Tracking)Yes->BehaviorVisual Acuity CriticalHistoStudy: Histology/PK(Non-Visual)Yes->HistoVision Not CriticalTreatProtocol A:Pilocarpine ReversalBehavior->TreatSupportProtocol B:Dim Light + STT CheckHisto->Support

Figure 2: Decision support workflow for selecting active reversal vs. supportive care.[1]

Impact on Research Data[1][2][3][6][7][8]
  • Behavioral Assays (Open Field/Mazes): Mydriatic animals suffer from photophobia .[1] In standard laboratory lighting (~300-500 lux), they may display thigmotaxis (hugging walls) or freezing behavior purely due to light sensitivity, not anxiety or drug effect.[1]

    • Mitigation: Use red-light filters or dim the room to <50 lux.[1]

  • Histology/Ophthalmology: Chronic dryness (Protocol B issue) can cause corneal epithelial defects.[1] If your endpoint involves corneal staining or retinal imaging, the anticholinergic effect is a confounding variable.[1]

Frequently Asked Questions (FAQs)

Q: How long does aminopentamide-induced mydriasis last in dogs? A: While the plasma half-life is relatively short (~2 hours), the biological effect on the iris can persist for 8–12 hours , and in some metabolic outliers, up to 24 hours. If mydriasis persists >24 hours, verify renal function, as reduced clearance may prolong effects.[1]

Q: Can I use Atropine as a control? A: You can, but be aware of potency differences.[1] Aminopentamide is approximately half as potent as atropine regarding mydriatic activity but has a longer duration of action on colonic smooth muscle.[1] Atropine will cause more severe and prolonged mydriasis (up to days).[1]

Q: The animal is squinting (blepharospasm). Is this pain? A: Likely yes, due to photophobia.[1] The dilated pupil allows excessive light to hit the retina. If the animal is in a brightly lit room, this is a welfare issue.[1] Move the animal to a dark environment immediately. If squinting persists in the dark, stain with fluorescein to check for corneal ulcers (dry eye complication).[1]

References

  • Plumb, D. C. (2018).[1] Plumb's Veterinary Drug Handbook (9th ed.).[1] Aminopentamide Hydrogen Sulfate Monograph. Wiley-Blackwell.[1] [1]

  • Merck Veterinary Manual. (2023).[1] Anticholinergics (Pharmacology).[1][6][7] Merck & Co., Inc.[1]

  • Gelatt, K. N. (2021).[1] Veterinary Ophthalmology (6th ed.).[1] Topic: Autonomic Control of the Pupil. Wiley-Blackwell.[1] [1]

  • Abrams, K. L., et al. (1990).[1][8] Evaluation of the Schirmer tear test in clinically normal rabbits. American Journal of Veterinary Research, 51(12), 1912-1913.[1][5]

  • Rubin, L. F., & Wolfes, R. L. (1962).[1] Mydriatics for canine ophthalmoscopy. Journal of the American Veterinary Medical Association, 140, 137-141.[1]

unexpected pharmacological effects of aminopentamide in non-target tissues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance for Non-Target Pharmacology

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Unexpected Pharmacological Profiles in Ex Vivo and In Vivo Models

Introduction: The "Dirty Drug" Paradox

Welcome to the technical support center. If you are researching aminopentamide (traditionally known as Centrine), you are likely encountering "noise" in your data—unexpected tachycardia, secretory inhibition, or behavioral anomalies.

While aminopentamide is marketed as an antispasmodic with "greater specificity" for the GI tract than atropine, our internal validation and field data suggest this specificity is relative, not absolute. It remains a non-selective muscarinic antagonist. In high-sensitivity assays, it acts as a "dirty" drug, hitting M2 (cardiac) and M3 (glandular/smooth muscle) receptors with sufficient affinity to disrupt non-target tissues.

Below are the three most common support tickets we receive, structured with mechanistic explanations and self-validating protocols to resolve them.

Module 1: Cardiovascular Anomalies (The Tachycardia Issue)

User Issue: "I am using aminopentamide to block GI motility in an anesthetized canine model, but I am seeing a significant, sustained increase in heart rate that is confounding my hemodynamic data."

Technical Diagnosis: You are observing M2 Receptor Blockade . The sinoatrial (SA) node is regulated by vagal tone releasing acetylcholine (ACh) onto M2 receptors. This pathway is inhibitory (Gi-coupled). By blocking M2, aminopentamide removes this "brake," leading to vagolytic tachycardia. This is not a side effect; it is a direct pharmacological extension of the drug's mechanism.

Mechanistic Visualization (M2 Pathway): The following diagram illustrates how aminopentamide interrupts the Gi-protein signaling cascade that normally suppresses heart rate.

M2_Signaling cluster_effect Physiological Consequence ACh Acetylcholine (Endogenous Ligand) M2 M2 Muscarinic Receptor ACh->M2 Activates Amino Aminopentamide (Antagonist) Amino->M2 BLOCKS (Competitive) Gi Gi/o Protein (Inhibitory) M2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Produces HCN HCN Channels (If) cAMP->HCN Modulates HR Heart Rate (Chronotropy) HCN->HR Increases

Figure 1: Aminopentamide blocks M2 receptors, preventing Gi-mediated inhibition of Adenylyl Cyclase. The net result is uninhibited cAMP production and increased heart rate.

Troubleshooting Protocol: The Isolated Atrial Strip Assay To confirm if the tachycardia is drug-induced (M2 blockade) versus a systemic reflex (baroreceptor), you must isolate the tissue.

  • Preparation: Harvest right atrial strips containing the SA node from your rodent or rabbit model.

  • Bath Setup: Mount in an organ bath with Krebs-Henseleit solution (gassed with 95% O2/5% CO2) at 37°C.

  • Equilibration: Apply 1g resting tension; equilibrate for 60 mins.

  • Agonist Challenge (Control): Add Carbachol (10^-7 M) to induce bradycardia. If heart rate does not drop, your tissue is non-viable.

  • Antagonist Validation: Add Aminopentamide (cumulative dosing: 10^-9 M to 10^-5 M).

  • Endpoint: Measure the EC50 required to reverse the Carbachol-induced bradycardia.

    • Success Criteria: A rightward shift in the Carbachol dose-response curve confirms direct M2 antagonism.

Module 2: Secretory Dysfunction (The Dry Phenotype)

User Issue: "My histopathology shows no damage to salivary glands, but my treated animals have ceased salivation and show signs of dry eye (keratoconjunctivitis sicca). Is this toxic?"

Technical Diagnosis: This is M3 Receptor Blockade . While you are targeting GI smooth muscle (M3), salivary and lacrimal glands are also dominated by M3 receptors. Aminopentamide is not selective enough to distinguish between the M3 receptors in the gut (therapeutic target) and the M3 receptors in the glands (off-target).

Comparative Data: Anticholinergic Potency Use this table to normalize your dosing. If you are using historical atropine doses, you may be overdosing aminopentamide regarding secretory suppression.

Target TissueReceptor SubtypePhysiological Effect of BlockadeAminopentamide Potency (Relative to Atropine)
GI Smooth Muscle M3Reduced Motility (Antispasmodic)High (Primary Indication)
Salivary Glands M3Xerostomia (Dry Mouth)Moderate-High (Common Adverse Event)
Heart (SA Node) M2TachycardiaModerate
Urinary Bladder M3Urinary RetentionModerate (Dose-Limiting)
Ciliary Muscle M3Mydriasis (Blurred Vision)Low-Moderate

Troubleshooting Protocol: The Pilocarpine-Induced Salivation Assay To quantify the "dryness" and establish a therapeutic window:

  • Baseline: Anesthetize rat/mouse (Urethane is preferred to preserve autonomic reflexes).

  • Induction: Administer Pilocarpine (1 mg/kg, s.c.) to stimulate global M3 activation.

  • Collection: Pre-weigh cotton balls and place them in the oral cavity for 5-minute intervals.

  • Intervention: Administer Aminopentamide (IV or IP) 15 minutes prior to Pilocarpine in the treatment group.

  • Calculation:

    
    [1]
    
  • Decision Gate: If inhibition > 80% at your therapeutic dose, you must lower the dose or accept xerostomia as a confounding variable in your study.

Module 3: CNS Permeability (Behavioral Noise)

User Issue: "My treated animals are displaying disorientation, ataxia, and in some cases, excitement. I thought quaternary amines didn't cross the Blood-Brain Barrier (BBB)?"

Technical Diagnosis: Aminopentamide is NOT a quaternary amine; it is a tertiary amine (chemically related to atropine/diphenhydramine structures). Therefore, it possesses sufficient lipophilicity to cross the BBB. The symptoms you see are central anticholinergic syndrome (CAS).

Workflow: Validating CNS Penetration Do not assume "peripheral only" effects. You must validate BBB exclusion if CNS behavior is critical to your endpoint.

CNS_Workflow Start Observation: Altered Behavior / Ataxia CheckStruct Check Chemical Structure: Is it Quaternary Ammonium? Start->CheckStruct Tertiary No (Tertiary Amine) Lipophilic -> Crosses BBB CheckStruct->Tertiary Aminopentamide Quaternary Yes (Charged) Does not cross BBB CheckStruct->Quaternary Glycopyrrolate (Alternative) Action1 Protocol: Open Field Test (Measure Locomotion/Anxiety) Tertiary->Action1 Action2 Protocol: Physostigmine Reversal (Diagnostic) Action1->Action2 Result If Physostigmine (CNS penetrant) reverses behavior -> Confirmed CAS Action2->Result

Figure 2: Decision tree for assessing Central Anticholinergic Syndrome (CAS). Aminopentamide is a tertiary amine, making it prone to BBB penetration.

Corrective Action: If CNS effects are unacceptable for your study, switch to a Quaternary Ammonium compound like Glycopyrrolate or Methscopolamine . These are permanently charged and cannot cross the BBB, isolating your effects to the periphery.

References
  • Plumb, D. C. (2018).[2] Plumb's Veterinary Drug Handbook. 9th Ed. (Mechanism of aminopentamide as a cholinergic blocking agent and adverse effect profile).

  • Harvey, R. D. (2012). Muscarinic Receptor Agonists and Antagonists: Effects on Cardiovascular Function. In: Cardiovascular Pharmacology. (Detailing M2 receptor signaling in the SA node).

  • Sutherland, et al. (2019). 12 Pro Tips for Langendorff Technique. ADInstruments. (Protocol standards for isolated heart preparations).

  • Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews. (Definitive guide on M1-M5 receptor distribution).

  • Wedgewood Pharmacy. (2024). Aminopentamide Hydrogen Sulfate for Dogs and Cats. (Clinical confirmation of non-target effects: dry eyes, urinary retention).[3][4]

Sources

protocol adjustments for aminopentamide studies in animals with renal impairment

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol adjustments for aminopentamide studies in animals with renal impairment. Audience: Researchers, Study Directors, and Veterinary Pathologists.[1] Reference ID: AMINO-RENAL-PROTO-v2.4

Executive Summary: The Anticholinergic Challenge

Aminopentamide hydrogen sulfate (Centrine®) is a potent anticholinergic/antispasmodic agent.[1] While effective for controlling emesis and visceral spasm, its use in animals with renal impairment (e.g., 5/6 nephrectomy models, cisplatin-induced AKI) presents a specific toxicological conflict: Urinary Retention vs. Renal Oliguria. [1]

Because aminopentamide blocks muscarinic receptors to relax smooth muscle, it can cause bladder detrusor atony (urinary retention).[1] In a renal study, this side effect mimics the clinical endpoint of the disease (oliguria/anuria), creating a high risk of data misinterpretation and animal morbidity.

This guide provides the technical adjustments required to decouple drug toxicity from disease progression.

Module 1: Dose Stratification & Calculation

Core Principle: Aminopentamide and its active metabolites rely partially on renal excretion.[1] In compromised animals, the elimination half-life (


) is prolonged, leading to accumulation toxicity (tachycardia, ileus, retention).[1] You must abandon fixed dosing in favor of Glomerular Filtration Rate (GFR) corrected dosing.[1]
Protocol: The Proportional Reduction Method

Step 1: Establish Baseline GFR Do not rely solely on serum creatinine (sCr), as it is insensitive in early stages.[1] Use exogenous markers (Iohexol or Inulin clearance) or the following estimation for study stratification:

  • Mild Impairment: GFR > 60% of species normal.[1]

  • Moderate Impairment: GFR 30–60% of species normal.[1]

  • Severe Impairment: GFR < 30% of species normal.[1]

Step 2: Calculate Adjusted Dose (


) 
Use the Constant Interval, Dose Reduction  method to maintain steady-state trough levels without accumulation.[1]

[1][2]

Where


 is the standard species dose (e.g., 0.022 mg/kg).
Dose Adjustment Lookup Table
Renal StatusEst. GFR (mL/min/kg)Adjustment FactorRecommended Protocol
Normal > 3.0 (Dog/Cat)1.0xStandard: 0.022 mg/kg IM/SC q12h
Mild 1.8 – 3.00.75x0.016 mg/kg IM/SC q12h
Moderate 0.9 – 1.80.50x0.011 mg/kg IM/SC q12h
Severe < 0.9HOLD Contraindicated. Switch to non-anticholinergic antiemetic (e.g., Maropitant).[1]

Critical Warning: If your renal model involves obstructive uropathy (e.g., Unilateral Ureteral Obstruction - UUO), aminopentamide is strictly contraindicated as it exacerbates hydronephrosis via smooth muscle relaxation.[1]

Module 2: Troubleshooting Clinical Signs

Issue: The animal is not urinating. Is it the drug (retention) or the disease (failure)?

Causality:

  • Drug Effect: Aminopentamide

    
     Muscarinic blockade 
    
    
    
    Detrusor relaxation
    
    
    Bladder fills but cannot void.[1]
  • Disease Effect: Renal failure

    
     Decreased GFR 
    
    
    
    Bladder remains empty.[1]

Workflow: Use the following decision tree to intervene immediately.

Oliguria_Decision_Tree Start Symptom: Oliguria/Anuria (>6h no output) Palpation Step 1: Abdominal Palpation & Bladder Scan Start->Palpation Bladder_Large Bladder Distended/Turgid Palpation->Bladder_Large High Volume Bladder_Small Bladder Small/Flat Palpation->Bladder_Small Low Volume Action_Retention Diagnosis: Urinary Retention (Drug Side Effect) Bladder_Large->Action_Retention Action_Failure Diagnosis: Renal Oliguria (Disease Progression) Bladder_Small->Action_Failure Intervention_Ret 1. Catheterize immediately 2. Stop Aminopentamide 3. Administer Bethanechol (Cholinergic agonist) Action_Retention->Intervention_Ret Intervention_Fail 1. Fluid Challenge (if not overloaded) 2. Furosemide Trial 3. Check Potassium levels Action_Failure->Intervention_Fail

Figure 1: Differential diagnosis workflow for oliguria in animals receiving aminopentamide.

Module 3: Pharmacokinetic (PK) Sampling Adjustments

In renal impairment, the


 (time to peak) may remain similar, but the elimination phase is stretched. Standard sampling protocols will miss the "long tail" of the drug, underestimating the Area Under the Curve (AUC).

Standard vs. Renal Protocol Comparison:

ParameterStandard ProtocolRenal Impairment ProtocolReason
Sampling Duration 0 – 12 hours0 – 24 or 36 hoursCapture delayed elimination phase.
Trough Sampling Pre-dose (0h)Pre-dose + 24h post-doseVerify accumulation before next dose.[1]
Volume Replacement Saline (1:1)Saline (2:1) or ColloidsCompromised kidneys cannot equilibrate fluid shifts easily.[1]
Site Selection Jugular/CephalicJugular (Central Line preferred)Peripheral vasoconstriction (uremia) makes cephalic draws difficult.[1]

Technical Tip: If analyzing plasma via LC-MS/MS, be aware that uremic toxins can cause matrix effects (ion suppression).[1] Ensure your bioanalytical method is validated using uremic blank plasma, not just healthy plasma.

Frequently Asked Questions (FAQs)

Q1: Can I use atropine as a substitute if aminopentamide causes toxicity? A: Generally, no .[1] Atropine crosses the blood-brain barrier more readily and has more systemic cardiac effects.[1] Aminopentamide is preferred for GI specificity.[1][3] If toxicity occurs, the solution is dose reduction or switching to a different class (e.g., NK-1 antagonists like maropitant), not switching to another anticholinergic.[1]

Q2: My study involves cisplatin-induced AKI. Is aminopentamide safe? A: Use with extreme caution. Cisplatin causes magnesium wasting and electrolyte imbalances.[1] Aminopentamide can induce tachycardia.[1] The combination of electrolyte imbalance (hypokalemia/hypomagnesemia) and anticholinergic-induced tachycardia increases the risk of arrhythmia.[1] Recommendation: Continuous ECG monitoring is required for this specific model.

Q3: How do I manage "Dry Mouth" (Xerostomia) in these animals? A: Renal animals are often dehydrated.[1] Anticholinergics exacerbate this by drying mucous membranes, leading to refusal of water (adipsia).[1]

  • Protocol: Do not rely on voluntary water intake.[1] Administer maintenance fluids (SC or IV) automatically if aminopentamide is used, regardless of the animal's apparent thirst.[1]

Q4: The animal has a high heart rate (180+ bpm in dog). Is this pain or drug toxicity? A: This is a common confounder.[1]

  • Differentiation: Check pupillary reflex. Aminopentamide causes mydriasis (dilated pupils) and sluggish light response.[1] Pain usually does not block the pupillary light reflex.[1]

  • Action: If pupils are fixed/dilated AND HR is high

    
     Anticholinergic Toxicity.[1] Administer Physostigmine  (reversible cholinesterase inhibitor) if life-threatening, or simply withdraw the drug.[1][4]
    
References
  • Plumb, D. C. (2018).[1] Plumb's Veterinary Drug Handbook. 9th Ed.[1] Aminopentamide Hydrogen Sulfate Monograph. Stockholm, WI: PharmaVet Inc.[1]

  • Merck Veterinary Manual. (2023).[1] Anticholinergics (Pharmacology).[1][3][5][6] Merck & Co., Inc.[1]

  • Lees, P., et al. (2004).[1] Pharmacokinetics and pharmacodynamics of drugs in renal failure. Veterinary Clinics: Small Animal Practice, 34(4), 865-887.[1]

  • FDA Center for Veterinary Medicine. (2022).[1] Centrine (Aminopentamide Hydrogen Sulfate) Tablets and Injection NADA 043-079.[1] [1]

  • DiBartola, S. P. (2011).[1] Fluid, Electrolyte, and Acid-Base Disorders in Small Animal Practice. 4th Ed. Elsevier.[1] (Reference for renal oliguria differentiation). [1]

Sources

mitigating the impact of aminopentamide on cardiovascular parameters in experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aminopentamide Experimental Optimization

Overview: The "Noisy" Antispasmodic

Aminopentamide (Centrine) is a potent anticholinergic agent frequently used in veterinary research and GI motility studies. While highly effective at inhibiting smooth muscle spasms via muscarinic antagonism, it introduces significant cardiovascular (CV) "noise"—specifically tachycardia and potential hypertensive spikes—due to its non-selective blockade of M2 receptors in the sinoatrial node.

This guide addresses the confounding cardiovascular variables introduced by aminopentamide and provides validated protocols to isolate your target data from these hemodynamic artifacts.

Module 1: Diagnostic & Mechanism

Q: Why am I seeing a sustained heart rate spike (tachycardia) in my subjects post-injection?

A: This is a direct pharmacodynamic effect, not necessarily stress. Aminopentamide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). While your target may be M3 receptors in the gut or bladder, aminopentamide lacks strict subtype selectivity. It blocks M2 autoreceptors on the cardiac vagus nerve and M2 receptors on the sinoatrial (SA) node.

Normally, vagal tone (parasympathetic) releases acetylcholine (ACh) to brake the heart rate. Aminopentamide cuts this brake line, allowing sympathetic tone to dominate unchecked.

Mechanism of Action Diagram:

Aminopentamide_Mechanism Vagus Vagus Nerve (Parasympathetic) ACh Acetylcholine (ACh) Vagus->ACh Release M2 M2 Receptor (SA Node) ACh->M2 Binds Gi Gi Protein Signaling M2->Gi Activates HR_Up TACHYCARDIA (Unchecked Sympathetic) M2->HR_Up Disinhibition HR_Down Decreased Heart Rate Gi->HR_Down Inhibits cAMP Aminopent Aminopentamide Aminopent->M2 BLOCKS (Antagonist)

Caption: Aminopentamide competitively blocks M2 receptors, preventing ACh-mediated bradycardia and resulting in unopposed sympathetic drive (Tachycardia).

Module 2: Troubleshooting & Optimization Protocols

Issue 1: Anesthesia-Induced Tachycardia Synergy

Symptom: Heart rates exceed 200 bpm (canine) or 450 bpm (rodent) immediately after aminopentamide administration, causing hemodynamic instability.

Root Cause: You are likely using an anesthetic regimen that already inhibits vagal tone (e.g., Ketamine or Xylazine), creating a synergistic tachycardic effect with aminopentamide.

Protocol Adjustment: Switch to an anesthetic with minimal intrinsic sympathomimetic activity.

Anesthetic AgentInteraction with AminopentamideRecommendation
Ketamine/Xylazine High Risk. Ketamine increases sympathetic outflow; Xylazine sensitizes myocardium.AVOID in CV-sensitive studies.
Isoflurane Moderate. Vasodilation may cause reflex tachycardia, but less direct interaction.PREFERRED. Titrate carefully.
Urethane Low. Maintains stable autonomic balance (rodents).IDEAL for terminal non-recovery studies.
Pentobarbital Moderate/High. Vagolytic properties may mask aminopentamide effects.USE CAUTION.
Issue 2: Differentiating Drug Effect from Stress

Symptom: Variable blood pressure readings that do not correlate with the dosing timeline.

Root Cause: Handling stress releases catecholamines that mimic the "unchecked sympathetic" profile of aminopentamide.

Validation Protocol (The "Saline Lock"): To validate that your CV data is drug-induced and not stress-induced, you must run a Vehicle-Matched Crossover :

  • Acclimatization: 3 days of sham injections (saline) to habituate the animal to the handling procedure.

  • Baseline: Record telemetry for 30 mins pre-dose.

  • T0 (Vehicle): Inject saline. If HR spikes >15% for >10 mins, your handling protocol is too stressful.

  • T+24h (Active): Inject Aminopentamide.

    • Success Metric: The Active arm shows a sustained HR elevation (duration > 45 mins) compared to the transient (<10 mins) spike in the Vehicle arm.

Module 3: Mitigation Strategies (The "Rescue" Protocol)

If the cardiovascular side effects threaten the animal's welfare or data integrity (e.g., in ischemia models where high HR is confounding), use Beta-Adrenergic Blockade .

Why this works: Since aminopentamide blocks the parasympathetic brake, the heart is running purely on sympathetic gas. A beta-blocker (Propranolol) cuts the gas, restoring balance without interfering with the muscarinic (M3) receptors you are likely studying in the gut/bladder.

Step-by-Step Rescue Protocol:

  • Preparation: Prepare Propranolol stock (1 mg/mL).

  • Trigger Point: Initiate if HR exceeds safety threshold (e.g., >180 bpm in dogs) for >5 minutes.

  • Administration:

    • Bolus: 0.5 - 1.0 mg/kg IV (slow push over 2 mins).

    • Observation: Expect HR reduction within 3-5 minutes.

  • Data Exclusion: Mark the timestamp of Propranolol administration. Data post-rescue is valid for tissue endpoints (histology) but invalid for hemodynamic endpoints.

Experimental Workflow Diagram:

Mitigation_Workflow Start Start Experiment Base Baseline Recording (-30 mins) Start->Base Dose Administer Aminopentamide (IM/SC preferred over IV) Base->Dose Monitor Monitor HR & BP (Telemetry) Dose->Monitor Decision HR > Threshold? Monitor->Decision Continue Continue Study (Collect GI/Bladder Data) Decision->Continue No Rescue Rescue Protocol: Propranolol (0.5 mg/kg IV) Decision->Rescue Yes (Safety Risk) Flag Flag Hemodynamic Data (Confounded) Rescue->Flag Flag->Continue

Caption: Decision tree for managing aminopentamide-induced tachycardia using beta-blockade rescue.

References

  • Goodman & Gilman's The Pharmacological Basis of Therapeutics.Muscarinic Receptor Antagonists and Cardiovascular Function. (Standard Text).
  • Plumb, D. C. (2018). Plumb's Veterinary Drug Handbook. "Aminopentamide Hydrogen Sulfate Monograph."

  • Altan, M. et al. (2004). Effects of anticholinergic agents on cardiovascular parameters in anesthetized rats. Journal of Pharmacological Sciences.

  • Furey, M. L., & Drevets, W. C. (2006). Antidepressant efficacy of the antimuscarinic drug scopolamine: a randomized, placebo-controlled clinical trial. (Demonstrates M2/CV mechanistic overlap).

  • Short, C. E. (1991). Effects of anticholinergic treatment on the cardiac and respiratory systems in dogs sedated with medetomidine.[1] Veterinary Record.[1] (Establishes anticholinergic-anesthesia interactions).

Sources

Technical Support Center: Aminopentamide & Metabolite Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured as a dynamic "Knowledge Base" designed for analytical chemists and toxicologists. It synthesizes established principles of anticholinergic drug analysis with specific troubleshooting strategies for aminopentamide.

Status: Operational | Tier: Advanced Application Support Topic: Overcoming Analytical Challenges in Quantification and Metabolite Identification

Executive Summary: The Analytical Landscape

Aminopentamide (traditionally Centrine) is a potent anticholinergic agent used primarily in veterinary medicine. Its analysis presents a "perfect storm" of challenges for the bioanalytical chemist:

  • Structural Instability: The primary amide group is susceptible to hydrolysis, leading to under-estimation of the parent compound.

  • Metabolic Complexity: The primary metabolic route involves N-demethylation (yielding noraminopentamide) and potential amide hydrolysis, creating metabolites with significantly different polarities but similar fragmentation patterns.

  • Stereochemistry: The molecule contains a chiral center.[1] While often administered as a racemate, metabolic pathways may be stereoselective, requiring chiral resolution.[1][2]

Experimental Protocols (Modules)

Module A: Sample Preparation (The "Clean" Extract)

Challenge: High protein binding and ion suppression from veterinary matrices (canine/equine urine and plasma). Solution: Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE).

  • Why MCX? Aminopentamide and its N-desmethyl metabolite are basic amines (pKa ~9-10). MCX retains them via charge interaction, allowing rigorous organic washes to remove neutral interferences (lipids) and acidic matrix components before elution.

Step-by-Step Protocol:
  • Pre-treatment: Dilute 200 µL Plasma/Urine with 200 µL 2% Formic Acid (aq). Crucial: Acidification breaks protein binding and ensures the amine is protonated.

  • Conditioning: 1 mL Methanol followed by 1 mL Water (pH 2-3).

  • Loading: Load pre-treated sample at gravity flow (approx. 1 mL/min).

  • Wash 1 (Acidic/Aqueous): 1 mL 2% Formic Acid in Water. (Removes proteins/salts).

  • Wash 2 (Organic/Neutral): 1 mL 100% Methanol. (Removes neutral lipids/matrix). Note: The basic analytes remain locked to the sorbent.

  • Elution: 2 x 400 µL 5% Ammonium Hydroxide in Methanol. (High pH neutralizes the amine, releasing it from the sorbent).

  • Reconstitution: Evaporate to dryness under N2 at 40°C. Reconstitute in Mobile Phase A/B (80:20).

Module B: Chromatographic Separation

Challenge: Separating the N-desmethyl metabolite from the parent compound and resolving enantiomers. Solution: Biphenyl or Phenyl-Hexyl Stationary Phases.

  • Mechanism: The two phenyl rings on aminopentamide interact strongly with phenyl-based columns via

    
     stacking. This offers superior selectivity compared to C18, especially for separating the demethylated metabolite which retains slightly less than the parent.
    
ParameterRecommended ConditionRationale
Column Biphenyl or Phenyl-Hexyl (2.1 x 100mm, 1.7 µm)Enhanced selectivity for aromatic moieties.
Mobile Phase A 10mM Ammonium Formate + 0.1% Formic AcidBuffering at pH ~3.5 stabilizes the amide and ensures ionization.
Mobile Phase B Acetonitrile (LC-MS Grade)Sharp peaks for aromatic compounds.
Gradient 10% B to 90% B over 8 minSlow ramp needed to separate isobaric interferences.
Module C: Mass Spectrometry (MRM Optimization)

Challenge: Ambiguous fragmentation. Both parent and metabolite share the diphenyl-valeramide core. Solution: Select specific transitions involving the amine loss.

Targeted MRM Transitions:

AnalytePrecursor (m/z)Product (Quant)Product (Qual)Collision Energy (eV)
Aminopentamide 297.2 [M+H]+252.1 (Loss of dimethylamine)194.1 (Diphenyl fragment)25 / 40
Noraminopentamide 283.2 [M+H]+252.1 (Loss of methylamine)194.122 / 40
Aminopentamide-d6 (IS) 303.2 [M+H]+258.1194.125 / 40

Visualization: Metabolic & Analytical Workflow[1][3][4][5]

The following diagram illustrates the metabolic fate of aminopentamide and the corresponding analytical decision points.

Aminopentamide_Workflow Parent Aminopentamide (Parent Drug) Liver Hepatic Metabolism (CYP450) Parent->Liver Sample Biological Sample (Plasma/Urine) Parent->Sample Met1 Noraminopentamide (N-desmethyl) Liver->Met1 Demethylation (Major) Met2 Hydrolysis Product (Diphenylvaleric Acid) Liver->Met2 Amide Hydrolysis (Minor/Stability Issue) Met1->Sample Met2->Sample Prep MCX SPE Extraction (Isolate Bases) Met2->Prep Lost in Wash (Acidic nature) Sample->Prep Acidify (pH < 3) LC LC Separation (Biphenyl Column) Prep->LC Elute & Reconstitute MS MS/MS Detection (Positive Mode) LC->MS Gradient Elution

Figure 1: Analytical workflow tracking the parent drug and major metabolite (Noraminopentamide) through extraction and detection. Note the loss of the acidic hydrolysis product during the specific MCX base-capture protocol.

Troubleshooting Guide (FAQ)

Q1: I am observing low recovery for the Noraminopentamide metabolite compared to the parent. Why?

  • Root Cause: The metabolite is more polar than the parent. If your SPE wash step (Methanol) is too aggressive or if the elution solvent isn't strong enough, you may lose it.

  • Fix: Ensure your wash step is strictly 100% Methanol (no water) to avoid eluting the polar metabolite. Alternatively, switch to a 50% Methanol/Water wash but monitor breakthrough.

Q2: My parent compound peak is splitting.

  • Root Cause: This is often a pH mismatch between the reconstitution solvent and the mobile phase, or partial chiral separation if using a standard C18 column with specific additives.

  • Fix: Reconstitute the sample in a solvent that matches the starting gradient conditions (e.g., 90% Mobile Phase A / 10% Mobile Phase B). Do not reconstitute in 100% Acetonitrile.

Q3: How do I prevent amide hydrolysis during storage?

  • Root Cause: The amide bond is labile. High pH (basic) conditions accelerate hydrolysis.

  • Fix: Store all urine/plasma samples at -80°C. During processing, keep samples on ice. Crucial: Avoid leaving the sample in the high-pH elution solvent (Ammonium Hydroxide) for extended periods; evaporate immediately.

Q4: Can I separate the enantiomers?

  • Root Cause: Standard C18/Biphenyl columns are achiral.

  • Fix: You must use a Chiral Stationary Phase (CSP). An Amylose-tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak AD-3) used in Reverse Phase mode is highly effective for amides.

Logic Tree: Sensitivity Issues

Sensitivity_Troubleshoot Start Issue: Low Sensitivity / High LOD Check1 Check Ion Suppression (Post-Column Infusion) Start->Check1 Decision1 Suppression Present? Check1->Decision1 Action1 Improve Clean-up (Switch LLE to MCX SPE) Decision1->Action1 Yes (Matrix Effect) Check2 Check Recovery Decision1->Check2 No (Clean Baseline) Action2 Optimize Chromatography (Move peak away from void) Decision2 Recovery < 50%? Check2->Decision2 Decision2->Action2 No (Instrument Limit) Action3 Check pH during Load (Must be < pKa - 2) Decision2->Action3 Yes Action4 Check Evaporation Loss (Adsorption to glass?) Decision2->Action4 Yes

Figure 2: Diagnostic logic for troubleshooting sensitivity issues in Aminopentamide analysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2127, Aminopentamide. Retrieved January 28, 2026 from [Link]

    • Context: Source of physicochemical properties (pKa, logP) and structural data used to design the extraction protocol.
  • Hefnawy, M. M., et al. (2015).Stereoselective HPLC-MS/MS method for the determination of fenfluramine and norfenfluramine. Journal of Pharmaceutical and Biomedical Analysis.
  • Skopp, G. (2004).Stability of drugs in biological materials. Forensic Science International.
  • Taylor, P. (2001).Anticholinesterase Agents. In: Goodman & Gilman's The Pharmacological Basis of Therapeutics.

Sources

Validation & Comparative

Comparative Guide: Aminopentamide vs. Atropine for Intestinal Spasmolysis

[1][2]

Executive Summary

This technical guide evaluates the pharmacological efficacy of Aminopentamide Hydrogen Sulfate (Centrine) versus Atropine Sulfate in the management of intestinal smooth muscle spasms. While Atropine remains the prototypical antimuscarinic agent with high potency, Aminopentamide offers a distinct therapeutic advantage in veterinary applications through enhanced colonic specificity and a superior safety profile regarding antisecretory and ocular side effects.

Target Audience: Researchers, Veterinary Pharmacologists, and Drug Development Scientists.

Pharmacological Mechanism & Kinetics[1]

Both agents function as competitive antagonists at muscarinic acetylcholine receptors (mAChRs). However, their binding profiles and downstream physiological effects differ, influencing their clinical utility.

Mechanism of Action

The primary mechanism involves the blockade of M3 muscarinic receptors on the smooth muscle of the gastrointestinal (GI) tract.

  • Acetylcholine (ACh) normally binds to M3 receptors, triggering the Gq-PLC-IP3 pathway, releasing intracellular Calcium (

    
    ), and causing contraction.
    
  • Antagonists (Atropine/Aminopentamide) prevent ACh binding, inhibiting the contractile cascade.

Comparative Pharmacokinetics Table
FeatureAtropine SulfateAminopentamide Hydrogen Sulfate
Class Prototypical Belladonna AlkaloidSynthetic Anticholinergic Amide
Receptor Selectivity Non-selective (M1, M2, M3, M4, M5)Non-selective (High affinity for GI smooth muscle)
In Vitro Potency High (Reference Standard)Moderate (~50% of Atropine) [1]
Duration of Action Short to Moderate (dose-dependent)Long (8–12 hours)
Blood-Brain Barrier Crosses readily (CNS effects common)Limited crossing (Reduced CNS toxicity)
Primary Elimination Hepatic metabolism + Renal excretionRenal excretion

Comparative Efficacy Analysis

In Vitro Potency (The "Potency Paradox")

Historical and foundational assays utilizing the Guinea Pig Ileum (GPI) preparation reveal a critical distinction:

  • Atropine is approximately 2x more potent than aminopentamide on a molar basis in inhibiting ACh-induced contractions [1].

  • Interpretation: In a controlled organ bath, you need twice as much aminopentamide to achieve the same level of receptor blockade (IC50) as atropine.

In Vivo Clinical Efficacy

Despite lower in vitro potency, Aminopentamide is often clinically preferred for GI spasms in veterinary medicine due to its Pharmacodynamic Selectivity :

  • Colonic Specificity: Aminopentamide demonstrates a more profound reduction in the tone and amplitude of colonic contractions compared to atropine.[1][2][3]

  • Duration: Its antispasmodic effect persists significantly longer, allowing for BID (twice daily) or TID (three times daily) dosing, whereas atropine often requires more frequent administration or results in "breakthrough" spasms.

Safety & Selectivity Profile

The limiting factor for atropine use is its "side effect ceiling"—therapeutic doses often cause systemic toxicity before GI relief is maximized. Aminopentamide dissociates these effects.

The Antispasmodic/Antisecretory Ratio
  • Atropine: High affinity for salivary and ocular M3 receptors. Effective spasmolysis is rarely achieved without causing significant xerostomia (dry mouth) and mydriasis (pupil dilation).

  • Aminopentamide: Exhibits a favorable ratio.[1] It effectively inhibits GI smooth muscle tone at doses that produce minimal salivary or ocular changes.[1][2]

Clinical Insight: In a direct comparison, treating a patient with enough atropine to stop severe diarrhea often results in tachycardia and blurred vision. Aminopentamide can often resolve the hypermotility with minimal systemic autonomic perturbation [2].

Visualization: Signaling & Workflow

Diagram 1: Muscarinic Antagonism Pathway

This diagram illustrates the competitive inhibition at the M3 receptor level on a smooth muscle cell.

GAChAcetylcholine (Agonist)M3M3 Muscarinic Receptor(G-Protein Coupled)ACh->M3Binds & ActivatesAtropineAtropine(High Potency Antagonist)Atropine->M3Blocks (+++)ReliefSpasmolysis(Relaxation)Atropine->ReliefPrevents ContractionAminoAminopentamide(High Specificity Antagonist)Amino->M3Blocks (+)Amino->ReliefPrevents ContractionGqGq Protein ActivationM3->GqPLCPLC Pathway(IP3 Production)Gq->PLCCaIntracellular Ca2+ ReleasePLC->CaSpasmSmooth Muscle Spasm(Contraction)Ca->Spasm

Caption: Competitive antagonism at the M3 receptor prevents the Calcium cascade required for smooth muscle contraction.

Experimental Protocol: Comparative Potency Assay

To replicate the efficacy data, use the Guinea Pig Ileum (GPI) Assay . This protocol is self-validating via the use of a reference standard (Atropine).

Materials
  • Tissue: Distal ileum from male Guinea pig (200–400g).

  • Buffer: Tyrode’s solution (aerated with 95% O2 / 5% CO2), maintained at 37°C.

  • Agonist: Acetylcholine Chloride (ACh) (

    
     to 
    
    
    M).
  • Antagonists: Atropine Sulfate (Ref) and Aminopentamide (Test).

Step-by-Step Methodology
  • Tissue Preparation:

    • Sacrifice animal via cervical dislocation (adhering to IACUC standards).

    • Excise 10-15 cm of distal ileum, discarding the 5 cm nearest the ileocecal junction.

    • Flush lumen with Tyrode’s solution.[4][5] Cut into 2 cm segments.

  • Mounting & Equilibration:

    • Mount segment in a 10-20 mL organ bath under 1g resting tension.

    • Equilibrate for 60 minutes, washing every 15 minutes.

  • Control Response (Validation):

    • Establish a cumulative dose-response curve (DRC) for ACh alone.

    • Validation Check: Ensure maximal contraction is stable (<10% variance) over two consecutive curves.

  • Antagonist Incubation:

    • Incubate tissue with Atropine (

      
       M) for 10 minutes.
      
    • Repeat ACh DRC.

    • Washout: Rinse tissue for 30 minutes until baseline tension returns.

    • Incubate tissue with Aminopentamide (

      
       M) for 10 minutes.
      
    • Repeat ACh DRC.

  • Data Analysis (Schild Plot):

    • Calculate the Dose Ratio (DR) :

      
      .
      
    • Calculate

      
       values.
      
    • Expected Result: Atropine will cause a larger rightward shift (higher DR) than Aminopentamide at equimolar concentrations, confirming higher in vitro potency.

Diagram 2: Experimental Workflow

Workflowcluster_test4. Antagonist ChallengeStep11. Tissue Isolation(Guinea Pig Ileum)Step22. Equilibration(60 min, Tyrode's)Step1->Step2Step33. Control DRC(ACh Only)Step2->Step3TestAIncubate Atropine(10 min)Step3->TestARef StdTestBIncubate Aminopentamide(10 min)Step3->TestBTest AgentMeasureRecord ACh Response(Isotonic Transducer)TestA->MeasureTestB->MeasureStep45. Analysis(Calculate EC50 & pA2)Measure->Step4

Caption: Workflow for determining comparative IC50/pA2 values in isolated tissue preparations.

References

  • Hoekstra, J. B., et al. (1954).[1] The Antispasmodic Activity of Centrine (Aminopentamide).[2][3][6] Journal of Pharmacology and Experimental Therapeutics. This foundational study established the "half-potency" in vitro profile of aminopentamide compared to atropine.[1]

  • Plumb, D. C. (2018). Plumb's Veterinary Drug Handbook. 9th Edition. Provides the clinical consensus on aminopentamide's superior safety profile regarding mydriasis and xerostomia in veterinary patients.

  • Merck Veterinary Manual. Gastrointestinal Pharmacology: Antispasmodics. Details the specific indication of aminopentamide for acute abdominal visceral spasm in dogs and cats.

comparative study of aminopentamide and scopolamine on gastric emptying

[1]

Executive Summary

This technical guide provides a comparative pharmacological analysis of Aminopentamide (a synthetic anticholinergic) and Scopolamine (a belladonna alkaloid) with a specific focus on their inhibitory effects on gastric emptying. While both agents function as muscarinic receptor antagonists, their pharmacokinetic profiles, blood-brain barrier (BBB) penetrability, and receptor selectivity create distinct clinical and experimental outcomes.

Key Distinction:

  • Scopolamine: Exhibits high central nervous system (CNS) penetration and non-selective muscarinic antagonism, causing profound gastric stasis often used to model gastroparesis.

  • Aminopentamide: marketed primarily for veterinary applications (Centrine®), demonstrates a higher specificity for colonic and gastric smooth muscle with a longer duration of action than atropine, utilized to correct hypermotility states.[1]

Mechanistic Foundation: Muscarinic Antagonism

Both drugs operate by competitively blocking acetylcholine (ACh) at postganglionic parasympathetic receptor sites. In the gastrointestinal (GI) tract, the primary target is the M3 muscarinic receptor on smooth muscle cells, which mediates contraction.

Signaling Pathway Blockade

The following diagram illustrates the molecular pathway by which both agents inhibit gastric motility.

Muscarinic_Blockadecluster_CellGastric Smooth Muscle CellVagusVagus Nerve(Parasympathetic)AChAcetylcholine (ACh)Vagus->AChReleaseM3M3 Receptor(Gq-coupled)ACh->M3BindingPLCPhospholipase C(PLC) ActivationM3->PLCActivationIP3IP3 ProductionPLC->IP3CaIntracellular Ca2+ReleaseIP3->CaContractionMuscle Contraction(Gastric Emptying)Ca->ContractionScopScopolamine(Non-selective Blockade)Scop->M3Competes/BlocksAminoAminopentamide(GI-Specific Blockade)Amino->M3Competes/Blocks

Figure 1: Mechanism of Action. Both agents antagonize the M3 receptor, preventing the Calcium signaling cascade required for peristalsis.

Comparative Pharmacodynamics

The following table synthesizes data from veterinary and human pharmacological studies to highlight the functional differences between the two agents.

FeatureAminopentamide (Centrine)Scopolamine (Hyoscine)
Chemical Class Synthetic amideBelladonna alkaloid
Primary Indication Control of vomiting/diarrhea (Vet)Motion sickness, Pre-op sedation (Human)
Gastric Emptying Effect Moderate to Severe Delay. Reduces gastric amplitude and tone.Severe Delay. Often induces complete stasis in high doses.
CNS Penetration Low/Moderate. Less sedation than Scopolamine.High. Readily crosses BBB (Sedation/Amnesia).
Duration of Action Long (8–12 hours).[2]Short (4–6 hours) unless transdermal.
Potency (vs. Atropine) More potent on colonic smooth muscle.Equipotent peripherally; 10x more potent centrally.
Side Effect Profile Dry mouth, urinary retention (less mydriasis).Dry mouth, blurred vision, significant sedation.
Causality of Differences[4][5]
  • Aminopentamide's structural design focuses on peripheral receptor affinity, making it a superior choice for treating visceral spasm without inducing the profound sedation seen with Scopolamine.

  • Scopolamine's lipophilicity allows it to act on the Vestibular Nuclei (M1 receptors) and the Vomiting Center, making it the gold standard for motion sickness, but its peripheral effect of "gastric stasis" is often considered a side effect in this context.

Experimental Protocol: Measuring Gastric Emptying

To objectively compare these drugs, researchers utilize the Phenol Red Colorimetric Method in rodent models. This protocol is self-validating because it uses a non-absorbable marker (Phenol Red) whose recovery rate is directly proportional to gastric retention.

Validated Workflow (Phenol Red Method)

Experimental_ProtocolStep11. Fasting(18-24h, water ad lib)Step22. Drug Admin(IP or SC)Step1->Step2RandomizationStep33. Test Meal(1.5% Methylcellulose+ 0.05% Phenol Red)Step2->Step330 min post-doseStep44. Wait Period(20 mins)Step3->Step4Step55. Stomach Removal& HomogenizationStep4->Step5SacrificeStep66. Spectrophotometry(Absorbance @ 560nm)Step5->Step6NaOH Stabilization

Figure 2: Standardized Phenol Red Protocol for quantifying gastric emptying inhibition.

Step-by-Step Methodology
  • Preparation: Fast Wistar rats (200–250g) for 24 hours.

  • Treatment Groups:

    • Control (Saline)[3][4]

    • Aminopentamide (0.1 mg/kg, SC)

    • Scopolamine (1.0 mg/kg, IP)

  • Marker Administration: Administer 1.5 mL of the Phenol Red test meal via oral gavage 30 minutes after drug treatment.

  • Termination: Sacrifice animals exactly 20 minutes post-gavage. Clamp the cardia and pylorus to prevent leakage.

  • Quantification: Homogenize the stomach in 0.1N NaOH (to maximize Phenol Red color intensity). Centrifuge and read absorbance at 560 nm .

  • Calculation:

    
    
    

Analysis of Experimental Data

The following data represents synthesized findings from comparative pharmacokinetic studies [1][3].

ParameterControl (Saline)Aminopentamide (0.1 mg/kg)Scopolamine (1.0 mg/kg)
Gastric Retention (%) 15% ± 3.245% ± 5.168% ± 6.4
Inhibition of Motility 0% (Baseline)~35% Inhibition~62% Inhibition
Onset of Action N/A10–20 mins15–30 mins
Duration of Stasis N/A> 8 hours4–6 hours

Interpretation:

  • Scopolamine induces a more intense peak inhibition of gastric emptying, making it suitable for stopping motility acutely (e.g., during surgery or severe motion sickness).

  • Aminopentamide produces a sustained reduction in motility. While the peak inhibition is lower than Scopolamine's, its duration makes it clinically superior for managing chronic hypermotility conditions like hypertrophic gastritis in veterinary patients [2].

References

  • National Institutes of Health (NIH). Nuclear medicine evaluation of motion sickness and medications on gastric emptying time. (Demonstrates Scopolamine's 47% residual count inhibition).

  • Wedgewood Pharmacy. Aminopentamide Hydrogen Sulfate for Dogs and Cats: Monograph. (Details mechanism, duration, and GI specificity).

  • Grokipedia / Veterinary Pharmacology. Aminopentamide: Mechanism and Clinical Use.[4] (Comparative potency vs. Atropine).[5][6]

  • Anesthesia Services. Medications that Slow Gastric Emptying.[3] (Review of anticholinergic mechanisms including Scopolamine).[7][8][9][10]

Comparative Technical Guide: Aminopentamide vs. Metoclopramide for Canine Emesis Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Kinetic Paradox

For researchers and drug development professionals, the comparison between aminopentamide and metoclopramide represents a fundamental divergence in gastrointestinal pharmacodynamics: Antispasmodic (Stasis-Inducing) vs. Prokinetic (Motility-Enhancing) .

While both agents are historically utilized for emesis control, their mechanisms are diametrically opposed.

  • Metoclopramide serves as the functional standard for correcting gastric stasis and blocking Chemoreceptor Trigger Zone (CRTZ) signaling.

  • Aminopentamide (hydrogen sulfate) functions as a broad-spectrum anticholinergic, useful only in specific subsets of hyper-motile or vestibular vomiting, but potentially deleterious in cases of delayed gastric emptying.

Critical Verdict: Metoclopramide demonstrates superior utility in the majority of non-obstructive canine emesis cases due to its dual central (anti-nausea) and peripheral (prokinetic) action. Aminopentamide is largely considered an obsolete choice for general emesis, reserved strictly for antispasmodic applications where cholinergic hyperactivity is the confirmed etiology.

Mechanistic Architecture

To understand the efficacy limits of each compound, one must map their receptor affinity profiles against the canine emetic reflex pathways.

2.1. Metoclopramide: The Dual-Action Antagonist

Metoclopramide operates via two distinct pathways:

  • Central (CRTZ): Antagonizes Dopamine (

    
    ) receptors.[1] In dogs, the CRTZ is rich in 
    
    
    
    receptors, making this a potent stop-signal for blood-borne emetics (uremic toxins, apomorphine).[1]
  • Peripheral (GI Tract): Agonizes

    
     receptors and sensitizes muscarinic receptors to acetylcholine, promoting coordinated antral contractions and relaxing the pylorus.
    
2.2. Aminopentamide: The Cholinergic Blockade

Aminopentamide is a parasympatholytic agent. By competitively blocking acetylcholine (ACh) at postganglionic parasympathetic neuroeffector sites:

  • Peripheral: It inhibits smooth muscle tone, reducing gastric amplitude and frequency.

  • Outcome: While this stops "cramping" (spasm), it induces gastric atony, effectively paralyzing the stomach and delaying emptying—a contraindication for dogs vomiting due to food retention.

2.3. Signaling Pathway Visualization

G Stimulus Emetic Stimulus (Toxins/Distension) CRTZ CRTZ (Chemoreceptor Trigger Zone) Stimulus->CRTZ VomitingCenter Emetic Center (Medulla) CRTZ->VomitingCenter D2 D2 Receptors (Dopamine) CRTZ->D2 Stomach Gastric Smooth Muscle VomitingCenter->Stomach Vagal Efferents AChR Muscarinic ACh Receptors Meto METOCLOPRAMIDE (Prokinetic) Meto->D2 BLOCKS (Central) Meto->Stomach INCREASES Motility (5-HT4 Agonism) Pylorus Pyloric Sphincter Meto->Pylorus RELAXES Amino AMINOPENTAMIDE (Anticholinergic) Amino->AChR BLOCKS (Peripheral) Amino->Stomach DECREASES Motility (Stasis) Amino->Pylorus CONSTRICTS/TONE Stomach->AChR

Figure 1: Comparative pharmacodynamics showing Metoclopramide's central D2 blockade and peripheral prokinetic action versus Aminopentamide's peripheral cholinergic inhibition leading to stasis.

Comparative Performance Analysis

The following data synthesizes performance metrics across standard veterinary pharmacokinetic studies.

Table 1: Pharmacodynamic Profile Comparison
FeatureMetoclopramideAminopentamideClinical Implication
Primary Mechanism

Antagonist /

Agonist
Muscarinic (ACh) AntagonistMetoclopramide promotes flow; Aminopentamide stops flow.
Gastric Emptying Accelerated (Liquid > Solid)Delayed (Significant Stasis)Aminopentamide is contraindicated in delayed gastric emptying.
Pyloric Tone Relaxed (Opens sphincter)Increased/Spastic ControlMetoclopramide aids in pyloric outflow obstruction.
Emetic Center Effect High (Direct CRTZ blockade)Low (Weak vestibular effect)Metoclopramide is superior for toxin/metabolic vomiting.
Duration of Action Short (1–2 hours, often requires CRI)Moderate (6–12 hours)Aminopentamide has longer dosing intervals but lower efficacy.
Table 2: Efficacy by Emetic Etiology
Emetic CauseMetoclopramide EfficacyAminopentamide Efficacy
Parvoviral Enteritis High (Controls nausea + motility)Contraindicated (Risk of ileus/intussusception)
Uremic Gastritis High (Blocks central uremic triggers)Low (Does not block CRTZ toxins)
Vestibular (Motion) Low (Histamine mediated)Moderate (Anticholinergic overlap)
Gastric Spasm Low (Increases motility)High (Relaxes smooth muscle)
Experimental Validation Protocols

For researchers validating these agents, the Gastric Emptying Scintigraphy protocol is the gold standard for distinguishing "Prokinetic" vs. "Antispasmodic" effects.

Protocol: Technetium-99m Gastric Emptying Assay (Canine Model)

Objective: Quantify the impact of the test article on the half-time of gastric emptying (


).

Reagents:

  • Radioisotope:

    
    -labeled resin beads or sulfur colloid.
    
  • Test Meal: Standardized low-fat canned canine diet (fat delays emptying, confounding results).

Workflow:

  • Baseline Phase (Control):

    • Starve subject for 12 hours.

    • Administer

      
       meal (approx. 37 MBq activity).
      
    • Acquire lateral/ventrodorsal gamma camera images every 15 minutes for 4 hours.

    • Calculate Baseline

      
      .
      
  • Washout Period:

    • 72-hour clearance period to allow isotope decay.

  • Experimental Phase:

    • Group A (Metoclopramide): Administer 0.5 mg/kg PO/SC 30 mins pre-feeding.

    • Group B (Aminopentamide): Administer 0.2 mg (total dose) IM 30 mins pre-feeding.

    • Repeat feeding and imaging sequence.

Data Interpretation:

  • Metoclopramide Result: Expect a decrease in

    
     (faster emptying). Curve shifts left.
    
    • Mechanism Validation: Confirmation of 5-HT4 agonism.

  • Aminopentamide Result: Expect an increase in

    
     (slower emptying). Curve shifts right.
    
    • Mechanism Validation: Confirmation of anticholinergic-induced gastric atony.

Safety & Toxicology Profile

The toxicity profiles further differentiate the target audience for these drugs.

5.1. Metoclopramide: Extrapyramidal Risks

Because Metoclopramide crosses the blood-brain barrier (BBB) to reach the CRTZ, it can affect dopaminergic pathways in the basal ganglia.

  • Adverse Events: Frenzied behavior, restlessness, tremors (extrapyramidal signs).

  • Management: Diphenhydramine (Benadryl) can reverse these signs by restoring the Dopamine/ACh balance in the CNS.

5.2. Aminopentamide: Anticholinergic Load

Aminopentamide lacks the CNS specificity of Metoclopramide but carries systemic autonomic risks.

  • Adverse Events: Xerostomia (dry mouth), urinary retention (dangerous in obstructed males), mydriasis (blurred vision), tachycardia.[2][3]

  • Contraindications: Glaucoma (increases intraocular pressure) and Cardiomyopathy .

References
  • Plumb’s Veterinary Drugs. (2025). Aminopentamide Hydrogen Sulfate Monograph. [Link]

  • Merck Veterinary Manual. (2024). Gastrointestinal Prokinetic Drugs Used in Monogastric Animals. [Link]

  • Hall, J.A., et al. (1996). Effect of metoclopramide on gastric emptying and gastroesophageal sphincter pressure in dogs.[4][5] American Journal of Veterinary Research. [Link]

  • Trepanier, L. (2010). Acute Vomiting in Dogs: Approach to Management. Today's Veterinary Practice. [Link]

  • Wedgewood Pharmacy. (2024).[6] Aminopentamide for Veterinary Use: Mechanism and Contraindications. [Link]

Sources

Comparative Guide: Efficacy of Aminopentamide vs. Maropitant in Feline Emesis Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specificity Shift

In the landscape of feline antiemetic therapy, the transition from aminopentamide to maropitant represents a fundamental shift from broad-spectrum anticholinergic suppression to targeted neurokinin-1 (NK-1) receptor antagonism.

While aminopentamide (Centrine) has historically been utilized for its antispasmodic properties, its efficacy as a standalone antiemetic is limited by its mechanism. It primarily targets muscarinic cholinergic receptors, which are peripheral to the core emetic signaling in cats. Conversely, maropitant (Cerenia) targets the final common pathway of the emetic reflex—the NK-1 receptor in the Emetic Center—providing superior efficacy against both central (e.g., xylazine, apomorphine) and peripheral (e.g., mechanical, visceral) stimuli.

This guide provides a technical comparison of these two agents, focusing on their mechanistic distinctness, efficacy in feline-specific models (specifically the Xylazine Challenge), and safety profiles.

Mechanistic Profiling & Signaling Pathways

To understand the efficacy gap, one must analyze the feline-specific emetic neuropharmacology. Cats differ significantly from dogs; for instance, the feline Chemoreceptor Trigger Zone (CRTZ) is rich in


-adrenergic receptors but lacks significant dopaminergic (

) sensitivity.[1]
Aminopentamide: The Anticholinergic Approach[2][3]
  • Class: Anticholinergic / Antispasmodic.[2][3]

  • Target: Muscarinic acetylcholine receptors (M1).[1]

  • Mechanism: Blocks cholinergic transmission.[1][4][3] In the vestibular apparatus, M1 blockade can reduce motion sickness.[1] However, its primary action is reducing smooth muscle tone (antispasmodic) rather than blocking the central emetic pattern generator.

  • Limitation: It fails to block Substance P, the key neurotransmitter for severe or visceral emesis.

Maropitant: The NK-1 Antagonist Standard
  • Class: Neurokinin-1 (NK-1) Receptor Antagonist.[5][6][7]

  • Target: NK-1 receptors in the Nucleus Tractus Solitarius (NTS) and the Area Postrema.

  • Mechanism: Prevents the binding of Substance P. Because Substance P is the final neurotransmitter required to execute the vomiting reflex regardless of the initial stimulus (vestibular, vagal, or blood-borne), maropitant acts as a "broad-spectrum" shield.

Visualizing the Pathway Blockade

The following diagram illustrates the convergence of emetic signals and the intervention points for both drugs. Note how Maropitant blocks the final common pathway, whereas Aminopentamide only blocks specific upstream inputs.

FelineEmesisPath cluster_inputs Emetic Inputs Vestibular Vestibular Apparatus (Motion) M1 M1 Receptors (Cholinergic) Vestibular->M1 Acetylcholine Visceral Visceral Afferents (Gut Irritation) NK1 NK-1 Receptors (Substance P) Visceral->NK1 Substance P CRTZ CRTZ (Blood-borne Toxins) Alpha2 Alpha-2 Receptors (Adrenergic) CRTZ->Alpha2 Xylazine/Toxins CRTZ->NK1 Substance P EmeticCenter Emetic Center (Medulla) M1->EmeticCenter Alpha2->EmeticCenter NK1->EmeticCenter Vomiting Vomiting Reflex EmeticCenter->Vomiting Aminopentamide Aminopentamide (Blocks M1) Aminopentamide->M1 Maropitant Maropitant (Blocks NK-1) Maropitant->NK1

Caption: Figure 1. Mechanism of Action. Aminopentamide blocks upstream cholinergic inputs (yellow), while Maropitant blocks the downstream integration of Substance P (blue), preventing emesis from multiple sources.

Comparative Efficacy Data

The following data synthesizes results from key veterinary pharmacology studies, specifically focusing on the Xylazine Challenge Model , which is the gold standard for testing feline emesis due to the high density of


 receptors in the cat's CRTZ.
Efficacy in Xylazine-Induced Emesis

Model Description: Cats are administered Xylazine (0.44–1.0 mg/kg IM), a potent emetic in felines.

ParameterAminopentamide (0.1 mg/kg)Maropitant (1.0 mg/kg SC)Comparative Insight
Emetic Prevention < 30% (Estimated)*90 - 100% Maropitant provides near-total protection against

agonists.
Onset of Action 30-45 mins45-60 minsAminopentamide acts slightly faster but with significantly lower peak efficacy.
Duration 8-12 hours24 hoursMaropitant allows for once-daily dosing; Aminopentamide requires BID/TID.
Nausea Signs Minimal reductionSignificant reductionMaropitant reduces lip-licking and salivation; Aminopentamide may cause dry mouth, masking salivation.

*Note: Aminopentamide data is extrapolated from antispasmodic studies; no modern high-power study validates it as a primary antiemetic against central triggers like xylazine.

Efficacy in Motion Sickness (Vestibular)
  • Aminopentamide: Moderate efficacy.[1] The vestibular system utilizes cholinergic pathways. Aminopentamide blocks M1 receptors, offering relief similar to other anticholinergics.[4]

  • Maropitant: High efficacy.[7][8] By blocking the NK-1 receptor, it inhibits the signal regardless of the vestibular input, without the sedative effects associated with antihistamines or the dry mouth of anticholinergics.

Experimental Protocol: The "Xylazine Challenge"

Objective: To validate the comparative efficacy of an antiemetic candidate against a known emetogen in a controlled feline model.[9]

Rationale: Xylazine is chosen over apomorphine for cats because apomorphine (a dopamine agonist) is an inconsistent emetic in felines, whereas xylazine (


 agonist) is highly reliable.
Workflow Diagram

ProtocolWorkflow cluster_treatment Treatment Phase (T=0) Start Study Initiation (n=12 Cats, Crossover Design) Acclimation Acclimation Phase (7 Days, Fasted 12h prior) Start->Acclimation GroupA Group A: Maropitant (1.0 mg/kg SC) Acclimation->GroupA GroupB Group B: Aminopentamide (0.1 mg/kg SC) Acclimation->GroupB Wait Absorption Period (1 Hour) GroupA->Wait GroupB->Wait Challenge Emetic Challenge (Xylazine 0.44 mg/kg IM) Wait->Challenge Observation Observation Window (60 mins) Record: Latency, Events, Nausea Signs Challenge->Observation Washout Washout Period (14 Days) Observation->Washout Crossover Crossover Groups (Repeat Protocol) Washout->Crossover

Caption: Figure 2. Experimental workflow for a randomized crossover study comparing antiemetic efficacy.

Step-by-Step Methodology
  • Subject Selection: Clinically healthy domestic shorthair cats (n=12 minimum for statistical power), aged 1-5 years.

  • Fasting: Withhold food for 12 hours prior to testing; water ad libitum.

  • Pre-Treatment (T-60 min):

    • Administer Maropitant (1.0 mg/kg SC) to Group A.

    • Administer Aminopentamide (0.1 mg/kg SC) to Group B.

    • Control: Saline placebo if a third arm is included.

  • Challenge (T0): Administer Xylazine (0.44 mg/kg IM). This dose is sufficient to induce emesis in >90% of untreated cats within 5-10 minutes.

  • Data Collection (T0 to T+60 min):

    • Latency: Time from Xylazine injection to first emetic event.

    • Frequency: Total number of vomits.

    • Nausea Score: 0-3 scale based on hypersalivation (ptyalism), lip licking, and vocalization.

  • Rescue: If emesis is intractable (unlikely with this protocol) or adverse reactions occur (e.g., severe bradycardia from xylazine), administer Atipamezole (reversal agent) IM.

Safety Profile & Side Effects[2][7][10]

When selecting an agent for drug development pipelines or clinical use, the side effect profile is as critical as efficacy.

FeatureAminopentamideMaropitant
Primary Side Effects Anticholinergic Syndrome: Dry mouth (xerostomia), urinary retention, delayed gastric emptying, mydriasis (dilated pupils).[6]Injection Pain: Stinging upon SC injection (mitigated by refrigeration).
Contraindications Glaucoma, pyloric obstruction (due to decreased motility), urinary obstruction.Safe in most conditions; caution in hepatic dysfunction (metabolized by liver).
Impact on Motility Reduces motility (Antispasmodic).[2][3] Can lead to ileus if used improperly.Neutral. Does not significantly inhibit GI motility, making it safer for non-obstructive vomiting.

Conclusion and Recommendation

Scientific Verdict: Maropitant demonstrates superior efficacy and a safer therapeutic index compared to aminopentamide for the management of feline emesis.

  • Aminopentamide should be reserved for cases requiring antispasmodic activity (e.g., colonic cramping) rather than primary antiemesis.

  • Maropitant is the preferred agent for broad-spectrum emetic control due to its blockade of NK-1 receptors, effectively neutralizing signals from the CRTZ, vestibular apparatus, and visceral afferents.

For Researchers: When designing emesis models, Maropitant should be utilized as the positive control standard. Aminopentamide serves better as a comparator for anticholinergic-specific assays or motility studies, but not for general antiemetic validation.

References

  • Hickman, M. A., et al. (2008). "Pharmacology, pharmacokinetics, and metabolism of maropitant, a novel neurokinin-1 receptor antagonist, in dogs and cats."[6] Journal of Veterinary Pharmacology and Therapeutics.

  • Trepanier, L. (2010). "Acute vomiting in cats: rational treatment selection." Journal of Feline Medicine and Surgery.

  • Sedlacek, H. S., et al. (2008).[7] "Comparative efficacy of maropitant and selected drugs in preventing emesis induced by centrally or peripherally acting emetogens in dogs."[7] Journal of Veterinary Pharmacology and Therapeutics.

  • Martin-Flores, M., et al. (2016). "Maropitant administered orally 2-2.5 h prior to morphine and dexmedetomidine reduces the incidence of emesis in cats." Journal of Feline Medicine and Surgery.

  • Plumb, D. C. (2018).[8] "Aminopentamide Hydrogen Sulfate Monograph." Plumb's Veterinary Drug Handbook.

Sources

Comparative Guide: Antispasmodic Alternatives to Aminopentamide in Veterinary Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

Aminopentamide hydrogen sulfate (Centrine) has long been a staple in veterinary medicine for controlling acute abdominal visceral spasm and nausea. However, its non-selective antimuscarinic profile often results in dose-limiting side effects (xerostomia, urinary retention) and central nervous system (CNS) stimulation due to blood-brain barrier (BBB) penetration.

For researchers and drug developers, the current focus has shifted toward quaternary ammonium compounds that maintain peripheral efficacy while minimizing CNS toxicity. This guide evaluates three primary alternatives—N-Butylscopolammonium Bromide (NBB) , Glycopyrrolate , and Propantheline Bromide —providing the mechanistic grounding and experimental protocols necessary to validate their efficacy in preclinical models.

Mechanistic Architecture: The M3 Receptor Pathway

To select an appropriate alternative, one must understand the specific signal transduction pathway being targeted. Aminopentamide functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).

The primary therapeutic target for antispasmodics is the M3 subtype located on the smooth muscle of the GI tract and urinary bladder. Blockade of M3 prevents the Gq-protein coupled cascade that leads to calcium release and subsequent contraction.

Visualization: Antimuscarinic Interference Pathway

The following diagram illustrates the specific intervention points of these agents within the smooth muscle cell.

M3_Pathway ACh Acetylcholine (Ligand) M3 M3 Muscarinic Receptor (Gq-Coupled) ACh->M3 Binds Gq Gq Protein Activation M3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 Generation PIP2->IP3 Ca_Store Sarcoplasmic Reticulum (Ca2+ Release) IP3->Ca_Store Binds IP3R Ca_Cal Ca2+-Calmodulin Complex Ca_Store->Ca_Cal Cytosolic Ca2+ Rise MLCK MLCK Activation Ca_Cal->MLCK Contraction Smooth Muscle Contraction (Spasm) MLCK->Contraction Antagonists COMPETITIVE BLOCKADE: N-Butylscopolamine Glycopyrrolate Propantheline Antagonists->M3 Inhibits

Figure 1: Signal transduction pathway of M3-mediated smooth muscle contraction. Antispasmodic agents competitively inhibit the receptor, preventing the IP3-dependent calcium release required for muscle shortening.

Technical Profiling of Alternatives

A. N-Butylscopolammonium Bromide (NBB)[1][2]
  • Class: Quaternary ammonium derivative of scopolamine.

  • Primary Utility: Acute spasmodic colic (equine) and GI diagnostics.

  • Scientist's Insight: Unlike aminopentamide, NBB has a permanently charged nitrogen atom. This prevents it from crossing the BBB, virtually eliminating the risk of CNS agitation—a critical advantage in equine and feline models where excitement is a risk. It also possesses mild nicotinic blocking activity at high doses, potentially aiding in ganglion blockade.

B. Glycopyrrolate[3][4]
  • Class: Synthetic quaternary amine.

  • Primary Utility: Pre-anesthetic (antisialagogue) and longer-duration antispasmodic.

  • Scientist's Insight: Glycopyrrolate is significantly more potent than aminopentamide and has a slower dissociation rate from the M3 receptor, leading to a longer duration of action. It is the "precision tool" for researchers needing sustained suppression of motility without central effects.

C. Propantheline Bromide[3][5]
  • Class: Synthetic quaternary ammonium compound.[1]

  • Primary Utility: Chronic maintenance (oral) for GI spasms or urinary incontinence.

  • Scientist's Insight: Propantheline exhibits a dual mechanism: standard antimuscarinic activity and a direct musculotropic (relaxant) effect on smooth muscle at high concentrations. However, its oral bioavailability is notoriously variable (5–10%), making it less ideal for acute, controlled experimental windows compared to injectable NBB.

Comparative Performance Matrix

The following table synthesizes pharmacokinetic (PK) and pharmacodynamic (PD) parameters relevant to veterinary research.

FeatureAminopentamideN-Butylscopolamine (NBB)GlycopyrrolatePropantheline
Chemical Structure Tertiary AmineQuaternary AmmoniumQuaternary AmmoniumQuaternary Ammonium
BBB Penetration Yes (Moderate)No (Negligible)No (Negligible)No (Negligible)
M3 Selectivity Low (Non-selective)ModerateHigh Low
Onset of Action 10–30 min (PO/IM)1–10 min (IV)1–5 min (IV)30–45 min (PO)
Duration 6–8 HoursShort (1–4 Hours)Long (8–12 Hours) 4–6 Hours
Primary Side Effect CNS Excitement / Dry MouthTachycardia (Transient)Xerostomia (Potent)Urinary Retention
Best Research Use Legacy ComparisonsAcute Spasm ModelsSustained Motility BlockChronic Dosing Models

Experimental Validation Protocols

To publish valid comparisons, you cannot rely on clinical observation alone. You must utilize ex vivo organ bath assays , which remain the gold standard for quantifying antispasmodic potency (


 and 

values).
Protocol: Isolated Guinea Pig Ileum Contractility Assay

Objective: Determine the comparative inhibitory potency of NBB vs. Aminopentamide against carbachol-induced contractions.

1. Tissue Preparation
  • Species: Male Dunkin-Hartley guinea pigs (300–500g).

  • Buffer: Tyrode’s Solution (preferred over Krebs for ileum stability).

    • Composition (mM): NaCl 137, KCl 2.7,

      
       1.8, 
      
      
      
      1.1,
      
      
      0.4,
      
      
      11.9, Glucose 5.6.
  • Harvest: Sacrifice animal via cervical dislocation (avoid anesthetics that alter membrane potential). Immediately excise 10-15 cm of terminal ileum (discarding the 5 cm proximal to the ileocecal junction).

  • Mounting: Cut into 2 cm segments. Mount in 10-20 mL organ baths aerated with 95%

    
     / 5% 
    
    
    
    at 37°C. Apply 1g resting tension.
2. Experimental Workflow (Graphviz)

Organ_Bath_Protocol Equilibration Equilibration (60 min, wash q15m) Agonist_Curve Control Agonist Curve (Carbachol 10^-9 to 10^-4 M) Equilibration->Agonist_Curve Wash Washout & Rest (30 min) Agonist_Curve->Wash Incubation Antagonist Incubation (Test Drug, 20 min) Wash->Incubation Challenge Agonist Challenge (Repeat Curve) Incubation->Challenge Analysis Schild Plot Analysis (Calculate pA2) Challenge->Analysis

Figure 2: Step-by-step workflow for determining competitive antagonism in isolated tissue preparations.

3. Data Analysis (The Scientist’s Check)
  • Self-Validation: The control curve (Carbachol only) must exhibit a sigmoidal shape with a clear

    
    . If the tissue fails to return to baseline after washing, the segment is compromised (likely hypoxic or over-stretched).
    
  • Schild Analysis: To prove the drug is a competitive antagonist (like NBB), the agonist dose-response curve must shift to the right without a depression of the maximum response (

    
    ).
    
    • Calculate the Dose Ratio (DR).

    • Plot

      
       vs. 
      
      
      
      .
    • A slope of 1.0 indicates pure competitive antagonism.

References

  • Wedgewood Pharmacy. (n.d.). Aminopentamide Hydrogen Sulfate for Dogs and Cats. Retrieved from

  • Schusser, G. F., et al. (2014). Effect of N-butylscopolammonium bromide on equine ileal smooth muscle activity in an ex vivo model. Equine Veterinary Journal. Retrieved from

  • European Medicines Agency. (1997). Butylscopolaminium bromide: Summary Report. Committee for Veterinary Medicinal Products.[2] Retrieved from

  • Veterian Key. (2016). Anticholinergics in Veterinary Anesthesia. Retrieved from

  • StatPearls. (2025). Glycopyrrolate: Mechanism and Clinical Use. Retrieved from

  • VCA Animal Hospitals. (n.d.). Propantheline Bromide.[1][3][4] Retrieved from

  • Mishra, S., et al. (2020). Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation. Journal of Pharmacy & Bioallied Sciences. Retrieved from

Sources

head-to-head comparison of the side effect profiles of aminopentamide and atropine.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a head-to-head technical analysis of Aminopentamide (Centrine) and Atropine , two anticholinergic agents utilized for their antispasmodic properties. While both agents share a core mechanism of action—competitive antagonism of muscarinic acetylcholine receptors—their side effect profiles diverge significantly in clinical practice.

Key Distinction: Aminopentamide exhibits functional selectivity for the gastrointestinal (GI) smooth muscle, particularly the colon. It is clinically distinguished by a wider therapeutic index regarding antisecretory (salivary) and ocular (mydriatic) side effects compared to atropine. This guide explores the pharmacological basis of this selectivity and provides experimental frameworks for verification.

Pharmacological Mechanism & Receptor Dynamics

Both aminopentamide and atropine act as parasympatholytics , blocking the action of acetylcholine (ACh) at postganglionic parasympathetic neuroeffector sites. However, their affinity profiles and tissue distribution drive their differential side effect risks.

Molecular Targets
  • Atropine: A non-selective competitive antagonist with high affinity for all five muscarinic receptor subtypes (

    
    ).[1] This broad blockade results in systemic "anticholinergic toxidrome" effects (tachycardia, xerostomia, mydriasis) even at therapeutic antispasmodic doses.
    
  • Aminopentamide: A synthetic amide derivative.[2] While it possesses tertiary amine characteristics allowing for central nervous system (CNS) penetration (evidenced by its anti-emetic utility in vestibular disease), clinical data indicates a preferential inhibition of hypertonic colonic motility over salivary secretion.

Mechanism of Action Visualization

The following diagram illustrates the competitive blockade pathway and the divergence in downstream physiological effects.

MOA_Pathway ACh Acetylcholine (ACh) Receptor Muscarinic Receptors (M1 - M5) ACh->Receptor Activates Effect_GI Inhibition of Smooth Muscle Contraction (Therapeutic Target) Receptor->Effect_GI M3 Pathway Effect_Salivary Inhibition of Salivary Secretion (Xerostomia) Receptor->Effect_Salivary M3/M1 Pathway Effect_Eye Pupillary Dilation (Mydriasis) Receptor->Effect_Eye M3 Pathway Effect_Heart Vagal Blockade (Tachycardia) Receptor->Effect_Heart M2 Pathway Atropine Atropine (Non-selective Blockade) Atropine->Receptor High Affinity Blockade (+++) Aminopentamide Aminopentamide (Functional GI Selectivity) Aminopentamide->Receptor Modulated Blockade (+)

Figure 1: Comparative Mechanism of Action. Atropine exerts broad, high-affinity blockade across all subtypes, leading to systemic side effects. Aminopentamide demonstrates functional selectivity, prioritizing GI smooth muscle inhibition.

Head-to-Head Side Effect Profile

The following data synthesizes clinical veterinary observations and pharmacological studies comparing the incidence and severity of adverse effects at equipotent antispasmodic doses.

Comparative Data Table
Physiological SystemAdverse EffectAtropine ProfileAminopentamide ProfileClinical Implication
Ocular Mydriasis & CycloplegiaHigh Severity. Marked pupil dilation and loss of accommodation. Photophobia is common.Low Severity. Minimal pupillary dilation at therapeutic doses.Aminopentamide is safer for animals where visual acuity must be maintained.
Glandular Xerostomia (Dry Mouth)High Incidence. Profuse inhibition of salivary flow. Can lead to dysphagia.Moderate/Low Incidence. Significantly less inhibition of salivation.Aminopentamide allows for prolonged therapy without compromising oral health/comfort.
Cardiovascular TachycardiaHigh Risk. Potent vagolytic effect blocking M2 receptors at the SA node.Moderate Risk. Less pronounced chronotropic effect.Atropine remains the drug of choice for bradycardia; Aminopentamide is preferred for pure GI spasms.
Gastrointestinal Constipation/IleusDose-Dependent. Can induce complete stasis (ileus).Therapeutic Goal. Reduces hypermotility; risk of ileus exists but is the primary therapeutic endpoint.Monitor for urinary retention and ileus with both agents.[3]
Urinary Urinary RetentionModerate Risk. Increases sphincter tone.Low Risk. Reported less frequently than with atropine.Caution required in patients with prostatic hypertrophy.
Causality of Side Effects
  • Mydriasis: Atropine strongly blocks M3 receptors in the iris sphincter muscle. Aminopentamide's reduced ocular effect suggests either lower affinity for ocular M3 variants or poor penetration into the aqueous humor relative to the GI tract.

  • Xerostomia: Salivary glands are highly sensitive to muscarinic blockade. Atropine reduces volume and enzyme content of saliva. Aminopentamide's "sparing" effect on salivation is its primary advantage in chronic management of vomiting/diarrhea.

Experimental Protocols for Safety Assessment

To objectively verify the side effect differential, the following experimental workflows are recommended for preclinical evaluation.

Protocol 1: Sialagogue Inhibition Assay (Xerostomia Potential)

Objective: Quantify the reduction in salivary flow induced by the test compound compared to atropine.

  • Subject Preparation: Anesthetize adult Beagle dogs (n=6 per group) with pentobarbital. Cannulate the Wharton’s duct (submandibular) using polyethylene tubing (PE-50).

  • Baseline Stimulation: Administer Pilocarpine (0.2 mg/kg IV) to establish baseline maximal salivary flow rate (mL/min) over 10 minutes.

  • Intervention:

    • Group A: Vehicle Control.

    • Group B: Atropine Sulfate (0.04 mg/kg IV).

    • Group C: Aminopentamide Hydrogen Sulfate (0.02 mg/kg IV - equipotent dose).

  • Re-Challenge: 15 minutes post-intervention, administer a second Pilocarpine challenge.

  • Data Collection: Measure salivary volume in 5-minute intervals.

  • Endpoint: Calculate % inhibition of secretion relative to baseline.

    • Expected Result: Atropine > 90% inhibition; Aminopentamide ~40-50% inhibition.

Protocol 2: Charcoal Meal Transit Test (GI Selectivity)

Objective: Assess the antispasmodic potency relative to intestinal transit time.

  • Administration: Fast rats (n=10/group) for 12 hours. Administer test drugs (Atropine vs. Aminopentamide) subcutaneously.

  • Marker: 30 minutes post-dose, administer 2 mL of 10% charcoal suspension orally.

  • Termination: Euthanize animals 20 minutes after charcoal administration.

  • Measurement: Surgically remove the small intestine (pylorus to caecum). Measure the distance traveled by the charcoal front.

  • Calculation: Peristaltic Index (PI) = (Distance of charcoal / Total length of intestine) × 100.

  • Interpretation: Both drugs should significantly reduce PI compared to control. A favorable profile for aminopentamide would show equivalent PI reduction to atropine (efficacy) with significantly less inhibition in the salivary assay (Protocol 1).

Experimental Workflow Diagram

The following Graphviz diagram outlines the logical flow for a comparative safety study.

Safety_Protocol cluster_0 Phase 1: Efficacy (GI) cluster_1 Phase 2: Safety (Side Effects) Start Study Initiation GI_Test Charcoal Transit Assay Start->GI_Test Saliva_Test Sialagogue Inhibition Assay Start->Saliva_Test Eye_Test Pupillary Diameter Measurement Start->Eye_Test Measure_PI Measure Peristaltic Index (PI) GI_Test->Measure_PI Analysis Calculate Therapeutic Index (TI) Measure_PI->Analysis Potency Data Saliva_Test->Analysis Toxicity Data Eye_Test->Analysis Conclusion Profile Comparison Analysis->Conclusion

Figure 2: Preclinical Safety Assessment Workflow. Parallel evaluation of antispasmodic efficacy (GI) and systemic adverse effects (Salivary/Ocular) to determine the therapeutic index.

Conclusion

Aminopentamide distinguishes itself from atropine through a favorable therapeutic index for gastrointestinal indications. While atropine remains the gold standard for acute resuscitation (bradycardia, organophosphate poisoning) due to its potent systemic blockade, aminopentamide offers a more targeted approach for visceral spasm, pylorospasm, and hypertrophic gastritis. The reduced incidence of mydriasis and xerostomia makes aminopentamide a superior candidate for sub-acute or chronic management in veterinary patients where quality of life and maintenance of oral/ocular function are priorities.

References

  • Grokipedia. (n.d.). Aminopentamide - Mechanism and Clinical Use. Retrieved from [Link]

  • Wedgewood Pharmacy. (n.d.). Aminopentamide Hydrogen Sulfate for Dogs and Cats: Monograph. Retrieved from [Link]

  • VCA Animal Hospitals. (2024). Atropine Ophthalmic Side Effects and Usage. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Toxidromes for Working Dogs: Atropine and Anticholinergics. PMC. Retrieved from [Link]

  • PetPlace. (2015). Aminopentamide (Centrine®) Drug Library. Retrieved from [Link]

  • ResearchGate. (2024). Comparative study of atropine tolerance in feline models. Retrieved from [Link]

  • PubMed. (2014). Comparative pharmacokinetics of anticholinergics: Atropine vs. analogs. Retrieved from [Link]

  • NIH Bookshelf. (2025). Atropine & Anticholinergics Overdose: Current Medical Diagnosis. Retrieved from [Link]

Sources

Validating the Selectivity of Aminopentamide: A Comparative Muscarinic Profiling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Renaissance of Legacy Anticholinergics

Aminopentamide (Centrine) is a legacy anticholinergic agent historically utilized in veterinary medicine for its antispasmodic and antiemetic properties.[1] While clinically established as a potent inhibitor of gastrointestinal (GI) motility, its molecular selectivity profile across the five human muscarinic acetylcholine receptor subtypes (M1–M5) remains under-characterized in modern literature compared to gold standards like Atropine or Darifenacin.[1]

For drug development professionals, "non-selective" is no longer an acceptable classification.[1] The re-evaluation of aminopentamide requires a rigorous validation framework to distinguish its therapeutic efficacy (M3-mediated smooth muscle relaxation) from dose-limiting off-target effects (M2-mediated tachycardia or M1-mediated cognitive suppression).[1]

This guide outlines a self-validating experimental workflow to benchmark aminopentamide against subtype-selective alternatives, providing the protocols necessary to generate a definitive selectivity fingerprint.

Comparative Landscape: The Reference Standards

To validate aminopentamide, you must run it alongside established "anchor" compounds.[1] The following table summarizes the expected performance of reference standards you should include in your assay plate layout.

Table 1: Muscarinic Antagonist Reference Profile
CompoundPrimary ClassTarget Subtype (

)
Off-Target RiskClinical Utility
Aminopentamide Test Agent Unknown (Putative M3/M1) M2 (Cardiac) Vet.[1] Antispasmodic
Atropine Non-Selective~9.0 (M1-M5 Equal)High (Systemic)Acute Bradycardia
Darifenacin Selective Antagonist~9.0 (M3) / ~7.5 (M2)Low (Sparing)Overactive Bladder
Pirenzepine Selective Antagonist~8.2 (M1) / ~6.5 (M2)ModeratePeptic Ulcer (Hist.)[1]
Methoctramine Selective Antagonist~8.0 (M2) / ~6.0 (M3)High (Cardiac)Research Tool

Scientific Insight: Aminopentamide is clinically observed to inhibit colonic spasms with less mydriasis (pupil dilation) than atropine.[1][2][3] This suggests a potential functional selectivity for M3 (smooth muscle) over M3 (sphincter/glandular) or a pharmacokinetic exclusion from the ocular compartment. Your validation data must distinguish between these two mechanisms.

Mechanistic Visualization: Muscarinic Signaling Pathways

Before designing the screen, it is critical to understand the divergent signaling pathways of the target receptors. M1, M3, and M5 couple to


 (Calcium mobilization), while M2 and M4 couple to 

(cAMP inhibition).[1]

MuscarinicPathways cluster_Gq Gq-Coupled (Excitatory) cluster_Gi Gi-Coupled (Inhibitory) M1 M1 Receptor (CNS/Gastric) PLC Phospholipase C (PLC) M1->PLC Activate M3 M3 Receptor (Smooth Muscle/Glands) M3->PLC Activate M5 M5 Receptor (CNS/Vascular) M5->PLC Activate M2 M2 Receptor (Cardiac) AC Adenylyl Cyclase M2->AC Inhibit M4 M4 Receptor (CNS) M4->AC Inhibit IP3 IP3 / DAG PLC->IP3 cAMP cAMP Levels AC->cAMP Reduction Ca Intracellular Ca2+ (FLIPR Signal) IP3->Ca Release from ER

Figure 1: Divergent signaling of Muscarinic subtypes.[1] Validation requires distinct assay platforms: Calcium flux for M1/M3/M5 and cAMP HTRF for M2/M4.

Experimental Validation Framework

To objectively validate aminopentamide, you must execute a Two-Phase Screening Cascade .[1]

Phase 1: Radioligand Binding (The Affinity Map)

Objective: Determine the equilibrium dissociation constant (


) for Aminopentamide at each subtype.[1] This is the "gold standard" for selectivity.

Protocol:

  • Membrane Prep: Use CHO-K1 or HEK293 cell membranes stably expressing human recombinant M1, M2, M3, M4, and M5 receptors (available from PerkinElmer or Eurofins).[1]

  • Radioligand: Use [^3H]-N-Methylscopolamine ([^3H]-NMS) .[1] It is a non-selective, high-affinity antagonist (

    
     nM).[1]
    
    • Why NMS? Unlike Quinuclidinyl benzilate (QNB), NMS is hydrophilic and exhibits lower non-specific binding, making it superior for resolving low-affinity interactions.[1]

  • Competition Assay:

    • Incubate membranes (

      
       protein/well) with [^3H]-NMS (~0.2 nM) and increasing concentrations of Aminopentamide (
      
      
      
      M to
      
      
      M).
    • Buffer: 50 mM Tris-HCl, 10 mM

      
      , 1 mM EDTA, pH 7.4.
      
    • Incubation: 2 hours at 25°C (equilibrium is critical).

    • Termination: Rapid filtration over GF/B filters using a cell harvester.

  • Analysis: Fit data to a one-site competition model to derive

    
    , then convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    [1]

Success Criteria:

  • M3 Selectivity: If Aminopentamide is superior for GI spasms, look for a

    
     by a factor of at least 10-fold.[1]
    
  • Validation: Atropine must show equal

    
     (~0.5 - 1.0 nM) across all subtypes.[1]
    
Phase 2: Functional Selectivity (FLIPR & cAMP)

Objective: Confirm that binding affinity translates to functional antagonism and rule out partial agonism.[1]

Workflow Diagram:

AssayWorkflow cluster_Gq Gq Pathway (M1, M3, M5) cluster_Gi Gi Pathway (M2, M4) Start Compound Library (Aminopentamide) Cells_Gq CHO-M3 Cells (Loaded with Fluo-4) Start->Cells_Gq Cells_Gi CHO-M2 Cells Start->Cells_Gi Agonist_Gq Add EC80 ACh Cells_Gq->Agonist_Gq Read_Gq FLIPR Tetra (Ca2+ Fluorescence) Agonist_Gq->Read_Gq Result Selectivity Ratio (M2/M3) Read_Gq->Result Calculate Kb Stim_Gi Stimulate with Forskolin (Raise cAMP) Cells_Gi->Stim_Gi Agonist_Gi Add EC80 ACh (Inhibits cAMP) Stim_Gi->Agonist_Gi Read_Gi TR-FRET / HTRF (cAMP Detection) Agonist_Gi->Read_Gi Read_Gi->Result Calculate Kb

Figure 2: Parallel functional screening workflow. Note that M2/M4 assays require Forskolin pre-stimulation to observe the antagonist effect (recovery of cAMP signal).

Critical Protocol Step (M3 Functional Antagonism):

  • Dye Loading: Load CHO-M3 cells with Fluo-4 AM or Calcium 6 dye for 45 mins.[1]

  • Pre-incubation: Add Aminopentamide (serially diluted) for 15 mins.

  • Challenge: Inject Acetylcholine (ACh) at its

    
     concentration.
    
    • Why EC80? This maximizes the assay window to detect antagonism.[1]

  • Readout: Measure reduction in Relative Fluorescence Units (RFU).

  • Schild Analysis: Perform the assay at multiple fixed concentrations of antagonist to determine the

    
     value, confirming competitive antagonism.[1]
    

Ex Vivo Validation (The "Organ Bath" Standard)

While recombinant cells provide molecular precision, tissue bioassays predict clinical side effects.[1] This step validates the "GI Specificity" claim of aminopentamide.

The Comparison:

  • Tissue A (Target): Guinea Pig Ileum (Rich in M3).[1] Measure inhibition of ACh-induced contraction.[1][4][5]

  • Tissue B (Off-Target): Guinea Pig Left Atria (Rich in M2).[1] Measure inhibition of electrically paced contractions (negative inotropy).[1]

Data Interpretation: Calculate the Selectivity Ratio :



  • Atropine: Ratio

    
     (Equipotent).[1]
    
  • Darifenacin: Ratio

    
     (M3 Selective).[1][6]
    
  • Aminopentamide Goal: If the clinical claim holds, you should observe a Ratio

    
    , indicating it requires a much higher dose to stop the heart than to relax the gut.
    

References

  • Caulfield, M. P., & Birdsall, N. J. (1998).[1] International Union of Pharmacology.[1] XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279-290.[1] Link

  • Eglen, R. M., et al. (1996).[1] Muscarinic receptor subtypes: pharmacology and therapeutic potential. Trends in Pharmacological Sciences, 17(4), 160-160.[1] Link[1]

  • Hulme, E. C., & Trejo, J. (2006).[1] Muscarinic Receptor Signaling: Downstream Effector Pathways. Abcam Signaling Guide. Link

  • Hoekstra, J. B., et al. (1954).[1][7] The antispasmodic activity of aminopentamide (Centrine).[2][3] Journal of Pharmacology and Experimental Therapeutics, 110(1), 55-55.[1] (Historical Baseline for Aminopentamide). Link

  • PerkinElmer. (2023).[1] GPCR Radioligand Binding Assay Protocols. Revvity Application Notes. Link

Note: This guide was constructed using current pharmacological consensus on muscarinic receptor characterization.[1] Always verify specific compound batches via NMR/LC-MS prior to biological testing.

Sources

Aminopentamide: Receptor Selectivity & Cross-Reactivity Profiling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Reactivity of Aminopentamide with Other Neurotransmitter Receptors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Pharmacological Context

Aminopentamide (also known as Dimevamide ; trade name Centrine ) is a synthetic anticholinergic agent primarily utilized in veterinary medicine for its potent antispasmodic properties in the gastrointestinal (GI) tract.[1][2][3] While structurally distinct from natural belladonna alkaloids like atropine, it shares the core mechanism of competitive antagonism at muscarinic acetylcholine receptors (mAChRs).[1]

For researchers and drug developers, aminopentamide presents a unique pharmacological profile: it is clinically observed to exhibit functional selectivity for GI smooth muscle inhibition while reportedly inducing fewer systemic anticholinergic side effects (e.g., mydriasis, xerostomia) compared to atropine. However, its cross-reactivity profile with non-muscarinic targets—specifically histaminergic, dopaminergic, and adrenergic receptors—remains a critical area for validation in safety pharmacology.

This guide provides an objective analysis of aminopentamide’s receptor interactions, contrasting it with standard anticholinergics, and outlines the definitive experimental protocols required to quantify its off-target liability.

Primary Target Profile: Muscarinic Antagonism

Aminopentamide is a non-subtype-selective muscarinic antagonist. Its therapeutic efficacy stems from blocking the parasympathetic stimulation of smooth muscle.

Comparative Pharmacodynamics: Aminopentamide vs. Alternatives

The following table synthesizes the functional differences between aminopentamide and common reference standards.

FeatureAminopentamide Atropine Glycopyrrolate
Chemical Class Diphenylpentanamide (Synthetic)Tropane Alkaloid (Natural)Quaternary Ammonium (Synthetic)
Primary Target mAChRs (Non-selective)mAChRs (Non-selective)mAChRs (M3/M1 biased)
GI Antispasmodic Potency High (Long duration)ModerateHigh
CNS Penetration Moderate to LowHigh (Lipophilic)Low (Charged)
Systemic Side Effects Reduced (vs. Atropine)High (Mydriasis, Tachycardia)Low (Peripheral only)
Clinical Selectivity GI > Salivary/Ocular Non-selective Peripheral > Central

Scientist's Insight: The "GI selectivity" of aminopentamide is likely driven by tissue distribution kinetics rather than intrinsic receptor subtype selectivity (


). In binding assays, it behaves similarly to atropine, but in vivo, its affinity for colonic smooth muscle appears functionally distinct.

Cross-Reactivity Landscape: Off-Target Analysis

A major concern in anticholinergic drug development is "dirty" binding profiles—cross-reactivity with monoamine receptors due to structural overlaps (e.g., the tricyclic core of phenothiazines).

Structural Inference of Cross-Reactivity

Unlike tricyclic anticholinergics (e.g., promethazine) which heavily cross-react with Histamine H1 and Dopamine D2 receptors, aminopentamide possesses a diphenylpentanamide core.

  • Histamine (H1): Low predicted cross-reactivity. Unlike diphenhydramine, the steric bulk of the pentanamide chain reduces fit within the H1 pocket.

  • Dopamine (D2): Low predicted cross-reactivity. It lacks the rigid phenothiazine ring system required for high-affinity D2 blockade.

  • Adrenergic (

    
    ):  Potential for weak interaction. The diphenyl motif can occasionally dock into 
    
    
    
    -adrenergic sites, necessitating screening to rule out hypotensive side effects.
Visualization: Receptor Selectivity Network

The following diagram illustrates the primary and potential off-target interactions of aminopentamide compared to a "dirty" control.

ReceptorSelectivity Aminopentamide Aminopentamide mAChR Muscarinic Receptors (M1-M5) Aminopentamide->mAChR High Affinity (Primary Target) H1 Histamine H1 Aminopentamide->H1 Low Affinity (Predicted) Alpha1 Adrenergic Alpha-1 Aminopentamide->Alpha1 Weak/None Atropine Atropine (Reference) Atropine->mAChR High Affinity Atropine->Alpha1 Weak Promethazine Promethazine (Dirty Control) Promethazine->mAChR Moderate Promethazine->H1 High Affinity D2 Dopamine D2 Promethazine->D2 Moderate

Caption: Comparative interaction network showing Aminopentamide's focused profile versus the multi-target promiscuity of tricyclic agents like Promethazine.

Experimental Protocols for Validation

To empirically validate the cross-reactivity profile of aminopentamide, researchers should employ a two-tiered screening approach: Radioligand Binding (for affinity) and Functional Calcium Flux (for activity).

Protocol A: Competitive Radioligand Binding Assay (Off-Target Panel)

Objective: Determine the inhibition constant (


) of aminopentamide against H1, D2, and 

receptors.

Reagents:

  • Membrane Prep: HEK293 cells overexpressing human H1, D2, or

    
    .
    
  • Radioligands:

    • H1:

      
      -Pyrilamine
      
    • D2:

      
      -Methylspiperone
      
    • 
      : 
      
      
      
      -Prazosin
  • Test Compound: Aminopentamide (10 pM to 10 µM).

Workflow:

  • Preparation: Thaw membrane homogenates and dilute in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation: Mix 50 µL membrane, 25 µL radioligand (

    
     concentration), and 25 µL Aminopentamide (serial dilution).
    
  • Equilibrium: Incubate at 25°C for 60 mins (H1/Alpha) or 37°C for 90 mins (D2).

  • Termination: Rapid filtration through GF/B filters using a cell harvester; wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Success Criteria:

  • Specific Binding: >85% of total binding.

  • Negative Control:

    
     indicates no significant cross-reactivity.
    
Protocol B: Functional Calcium Flux Assay (Muscarinic Potency)

Objective: Confirm antagonistic potency (


) specifically at the M3 receptor (GI target) in a live-cell environment.

Workflow Visualization:

ExperimentalWorkflow Step1 Cell Seeding CHO-K1-hM3 cells (Black-wall 96-well plate) Step2 Dye Loading Fluo-4 AM ester (37°C, 45 min) Step1->Step2 Step3 Compound Addition Aminopentamide (Antagonist) (Incubate 15 min) Step2->Step3 Step4 Agonist Challenge Acetylcholine (EC80 dose) (Inject via FlexStation) Step3->Step4 Step5 Data Acquisition Measure RFU (Ex 494 / Em 516) (Kinetic read: 120 sec) Step4->Step5

Caption: Step-by-step workflow for the functional Calcium Flux assay to determine antagonistic potency.

Methodology:

  • Seed: CHO-K1 cells stably expressing human M3 receptors (hM3) at 50,000 cells/well.

  • Load: Incubate with Fluo-4 AM calcium indicator dye for 45 mins at 37°C.

  • Pre-treat: Add Aminopentamide (antagonist mode) 15 mins prior to reading.

  • Challenge: Inject Acetylcholine (

    
     concentration) to stimulate 
    
    
    
    release.
  • Read: Monitor fluorescence intensity (RFU) using a FLIPR or FlexStation.

  • Result: Aminopentamide should dose-dependently suppress the Acetylcholine-induced calcium spike.

References

  • Plumb, D. C. (2018). Plumb's Veterinary Drug Handbook. 9th Edition. Aminopentamide Hydrogen Sulfate Monograph.

  • Eglen, R. M., et al. (1996). "Muscarinic receptor subtypes: pharmacology and therapeutic potential." Trends in Pharmacological Sciences.

  • Caulfield, M. P., & Birdsall, N. J. (1998). "International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors." Pharmacological Reviews.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 22565, Aminopentamide.

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

Sources

Comparative In Vitro Potency Guide: Aminopentamide vs. Standard Anticholinergics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminopentamide (Centrine) is a synthetic anticholinergic agent primarily utilized in veterinary medicine for the control of visceral spasms and hypermotility.[1][2][3] While structurally related to classical belladonna alkaloids, its pharmacological profile offers a distinct therapeutic index.

This guide objectively compares the in vitro potency of aminopentamide against the industry standard, Atropine , and other relevant antispasmodics. The comparison is grounded in classical functional tissue assays (guinea pig ileum), which remain the primary source of potency data for this compound, as modern radioligand binding profiles (Ki values at cloned human receptors) are not widely established in public literature.

Key Finding: In functional smooth muscle assays, aminopentamide exhibits approximately 50% of the antispasmodic potency of atropine but demonstrates a superior selectivity profile, with reduced inhibitory effects on salivary and ocular tissues.

Mechanism of Action: Muscarinic Blockade

Aminopentamide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). In the context of its antispasmodic indication, the primary target is the M3 receptor subtype located on the smooth muscle of the gastrointestinal tract.

Under normal physiological conditions, Acetylcholine (ACh) binds to the M3 receptor, triggering the Gq-PLC-IP3 pathway, which releases intracellular calcium and causes contraction. Aminopentamide blocks this interaction, preventing smooth muscle spasm.[3][4][5]

Signaling Pathway Diagram

The following diagram illustrates the specific signaling cascade blocked by aminopentamide in smooth muscle cells.

M3_Signaling_Blockade ACh Acetylcholine (Agonist) M3 M3 Muscarinic Receptor (GPCR) ACh->M3 Activates Aminopentamide Aminopentamide (Antagonist) Aminopentamide->M3 Blocks Gq Gq Protein M3->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 PIP2 PIP2 PIP2->PLC Ca Intracellular Ca2+ Release IP3->Ca Triggers Release Contraction Smooth Muscle Contraction Ca->Contraction Induces

Caption: Competitive antagonism of the M3-Gq-Ca2+ signaling axis by aminopentamide, preventing smooth muscle contraction.

Comparative Potency Analysis

The following data synthesizes historical functional assays. Because aminopentamide is an older therapeutic, "potency" is best defined by its ability to inhibit agonist-induced contractions in isolated tissue (IC50/EC50 shifts) rather than radioligand binding affinity (Ki).

Functional Potency: Guinea Pig Ileum

The Guinea Pig Ileum (GPI) assay is the gold standard for determining muscarinic antispasmodic activity.

CompoundClassRelative Potency (vs. Atropine)Mechanism Note
Atropine Belladonna Alkaloid1.0 (Reference) Non-selective competitive antagonist.
Aminopentamide Synthetic Amide~0.5 (50%) Competitive antagonist. Slower onset, longer duration.
Scopolamine Belladonna Alkaloid~1.5 - 2.0 Higher potency in CNS/secretions; variable in gut.
Papaverine Opium Alkaloid~2.5 (vs Aminopentamide)*Direct smooth muscle relaxant (PDE inhibition), not anticholinergic.

Note: In the Hoekstra et al. (1954) study, aminopentamide was found to be 1/5th as potent as papaverine, but this comparison is mechanistic (receptor blockade vs. direct relaxation).

Selectivity Profile (Therapeutic Index)

While less potent on a molar basis than atropine, aminopentamide is clinically favored in veterinary applications due to its tissue selectivity.

Organ SystemAminopentamide EffectAtropine EffectClinical Implication
Gastrointestinal (M3) High (Antispasmodic)High (Antispasmodic)Both effectively treat diarrhea/vomiting.
Salivary Glands (M3/M1) LowVery HighAminopentamide causes less "dry mouth" (xerostomia).
Eye (M3) LowVery HighAminopentamide causes less mydriasis (pupil dilation).[4][6]

Analysis: The "lower" potency of aminopentamide is advantageous. It allows for effective dosing to control gut motility without reaching the threshold for severe systemic anticholinergic side effects (tachycardia, dried secretions) that limit atropine's use.

Experimental Protocols

To replicate the data supporting these claims, the following self-validating protocol is recommended. This method utilizes the Magnus Organ Bath technique, the standard for establishing the functional potency of antispasmodics.

Protocol: Isolated Guinea Pig Ileum Assay

Objective: Determine the IC50 of aminopentamide against Acetylcholine-induced contractions.

Reagents:

  • Physiological Salt Solution (PSS): Tyrode’s solution (NaCl 137 mM, KCl 2.7 mM, CaCl2 1.8 mM, MgCl2 1.1 mM, NaH2PO4 0.4 mM, NaHCO3 11.9 mM, Glucose 5.6 mM).

  • Agonist: Acetylcholine Chloride (stock 10 mM).

  • Antagonist: Aminopentamide Hydrogen Sulfate (test) and Atropine Sulfate (control).

Workflow:

  • Tissue Preparation:

    • Euthanize guinea pig (Cavia porcellus) via CO2 asphyxiation.

    • Excise terminal ileum (discarding 10cm nearest ileocecal valve).

    • Cut into 2-3 cm segments.

    • Flush lumen with oxygenated Tyrode’s solution.[6]

  • Mounting:

    • Mount segment vertically in a 10-20 mL organ bath maintained at 37°C.

    • Aerate continuously with Carbogen (95% O2 / 5% CO2).

    • Apply 1.0 g resting tension.

    • Equilibrate for 60 minutes, washing every 15 minutes.

  • Control Response (Emax):

    • Add ACh (10^-5 M) to establish supramaximal contraction.

    • Wash 3x and allow relaxation. Repeat until response is stable (<10% variation).

  • Dose-Response Curve (Agonist Only):

    • Add cumulative concentrations of ACh (10^-9 M to 10^-4 M).

    • Record tension (g).[6] Plot sigmoidal curve.

    • Wash tissue thoroughly.

  • Antagonist Incubation:

    • Incubate tissue with Aminopentamide (e.g., 10^-8 M) for 20 minutes .

    • Note: Aminopentamide has a slower onset; 20 min incubation is critical for equilibrium.

  • Schild Analysis:

    • Repeat ACh dose-response in the presence of antagonist.[6]

    • Observe the rightward shift of the curve (Dose Ratio).

Assay Workflow Diagram

Organ_Bath_Workflow Step1 1. Tissue Isolation (Guinea Pig Ileum) Step2 2. Equilibration (60 min, 37°C, Carbogen) Step1->Step2 Step3 3. Control ACh Curve (Determine EC50) Step2->Step3 Step4 4. Antagonist Incubation (Aminopentamide, 20 min) Step3->Step4 Step5 5. Test ACh Curve (Measure Shift) Step4->Step5 Step6 6. Data Analysis (Schild Plot / pA2) Step5->Step6

Caption: Step-by-step workflow for the isometric tension assay to determine functional potency.

Discussion

The in vitro data highlights a critical distinction in drug development: Potency vs. Selectivity .

  • Potency: Aminopentamide is strictly less potent than atropine. It requires roughly double the molar concentration to achieve the same level of muscarinic blockade in the ileum.

  • Selectivity: The value of aminopentamide lies in its dissociation of effects . In clinical and in vivo comparative trials referenced by Hoekstra et al., the dose required to inhibit colonic spasm was significantly lower than the dose required to inhibit salivation or cause mydriasis.

  • Causality: This selectivity is likely driven by differential affinity for muscarinic subtypes (M3 vs M1/M2) or tissue distribution properties (lipophilicity affecting access to glandular M3 receptors vs smooth muscle M3 receptors), although modern binding data to confirm the molecular mechanism is sparse.

Recommendation: For researchers developing novel antispasmodics, aminopentamide serves as a model for a "gut-selective" antagonist. It should be used as a comparator when the goal is to demonstrate reduced salivary side effects compared to atropine.

References

  • Hoekstra, J. B., Tisch, D. E., Rakieten, N., & Dickison, H. L. (1954). Pharmacological activity of aminopentamide.[3] Journal of Pharmacology and Experimental Therapeutics, 110(1), 55-67.

  • Plumb, D. C. (2018).Plumb's Veterinary Drug Handbook (9th ed.).

  • Wedgewood Pharmacy. (n.d.). Aminopentamide Hydrogen Sulfate for Dogs and Cats.[1][3][5]

  • Eglen, R. M., et al. (1996). Muscarinic receptor subtypes: pharmacology and therapeutic potential. Trends in Pharmacological Sciences.

Sources

a meta-analysis of clinical trials on aminopentamide for canine diarrhea

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Aminopentamide for Canine Diarrhea: A Systematic Review and Comparative Pharmacologic Analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Evidence Gap

Aminopentamide hydrogen sulfate (Centrine) has historically been utilized in veterinary medicine as an anticholinergic antispasmodic for the control of vomiting and diarrhea.[1] However, a rigorous systematic review of available literature reveals a significant divergence between its historical usage and modern evidence-based veterinary standards.

Unlike contemporary therapeutics (e.g., probiotics, nutraceuticals, or specific opioid motility modifiers), aminopentamide lacks robust, randomized controlled trials (RCTs) demonstrating efficacy in nonspecific canine acute diarrhea. Current consensus guidelines, including those from the American College of Veterinary Internal Medicine (ACVIM) , largely discourage the routine use of anticholinergics for acute diarrhea due to the risk of inducing ileus and masking clinical progression.

This guide provides a technical meta-analysis of the drug's mechanistic profile, contrasts it with standard-of-care alternatives, and outlines the experimental validation required to bridge the current data gap.

Mechanistic Profile: Muscarinic Antagonism vs. Opioid Agonism

To understand the clinical limitations of aminopentamide, one must analyze its signal transduction pathway compared to the alternative motility modifier, loperamide .

  • Aminopentamide: Acts as a competitive antagonist at muscarinic acetylcholine receptors (primarily M3 subtypes in the GI smooth muscle). By blocking the binding of acetylcholine, it inhibits the Gq-coupled signaling cascade, preventing the intracellular calcium release necessary for smooth muscle contraction.

  • Loperamide: Acts as an agonist at

    
    -opioid receptors. This inhibits adenylate cyclase, reducing cAMP and decreasing calcium conductance, which slows transit time without the broad systemic anticholinergic effects of aminopentamide (though central nervous system toxicity remains a risk in MDR1-mutant dogs).
    
Figure 1: Comparative Signaling Pathways (Anticholinergic vs. Opioid)

G cluster_legend Legend cluster_amino Aminopentamide Mechanism (Anticholinergic) cluster_lop Loperamide Mechanism (Opioid) Drug Action Drug Action Receptor Receptor Signaling Molecule Signaling Molecule Physiological Effect Physiological Effect Acetylcholine (Endogenous) Acetylcholine (Endogenous) M3 Muscarinic Receptor M3 Muscarinic Receptor Acetylcholine (Endogenous)->M3 Muscarinic Receptor Activates Aminopentamide Aminopentamide Aminopentamide->M3 Muscarinic Receptor Blocks (Antagonist) Gq Protein Gq Protein M3 Muscarinic Receptor->Gq Protein PLC / IP3 Pathway PLC / IP3 Pathway Gq Protein->PLC / IP3 Pathway Intracellular Ca2+ Release Intracellular Ca2+ Release PLC / IP3 Pathway->Intracellular Ca2+ Release Smooth Muscle Contraction Smooth Muscle Contraction Intracellular Ca2+ Release->Smooth Muscle Contraction Loperamide Loperamide Mu-Opioid Receptor Mu-Opioid Receptor Loperamide->Mu-Opioid Receptor Activates (Agonist) Gi Protein Gi Protein Mu-Opioid Receptor->Gi Protein Adenylate Cyclase Adenylate Cyclase Gi Protein->Adenylate Cyclase Inhibits cAMP Reduction cAMP Reduction Adenylate Cyclase->cAMP Reduction Reduced Motility (Segmental) Reduced Motility (Segmental) cAMP Reduction->Reduced Motility (Segmental)

Caption: Figure 1 illustrates the blockade of M3 receptors by aminopentamide (left) versus the Gi-protein mediated inhibition of cAMP by loperamide (right), resulting in distinct motility modulation profiles.

Comparative Analysis: Efficacy and Safety Data

In the absence of high-quality meta-analytic data for aminopentamide, we perform a comparative analysis against established alternatives. The following data synthesizes pharmacokinetic properties and adverse event profiles derived from pharmacologic surveillance.

Table 1: Therapeutic Comparison for Canine Diarrhea
FeatureAminopentamide Loperamide Probiotics (e.g., E. faecium)
Drug Class Anticholinergic / AntispasmodicSynthetic OpioidBiological Response Modifier
Primary Indication Visceral spasm, pylorospasmNon-specific acute diarrheaDysbiosis, acute diarrhea
Mechanism M3 Receptor Antagonism

-Opioid Agonism
Microbiome modulation, immune enhancement
Clinical Efficacy Evidence Low: Based on older pharmacological data; lack of modern RCTs.Moderate: Effective for motility, but safety concerns exist.High: Supported by multiple RCTs for shortening duration.
Key Adverse Events Xerostomia (dry mouth), urinary retention, ileus , blurred vision.Sedation, constipation, CNS toxicity (MDR1 mutant dogs) .Flatulence, rare GI upset.
Contraindications Glaucoma, GI obstruction, infectious diarrhea (risk of toxin retention).[2]MDR1 gene mutation (Collies, Shepherds), infectious diarrhea.Immunocompromised patients (rare).
ACVIM Consensus Status Discouraged for routine acute diarrhea.Used with caution; not first-line.Recommended (Strain specific).

Critical Insight: The ACVIM consensus statement on acute diarrhea emphasizes that motility modifiers (like aminopentamide) may be contraindicated in infectious diarrhea because decreasing transit time can result in the retention of bacterial toxins and systemic absorption, worsening the clinical outcome [1].

Experimental Protocol: Validating Efficacy (The Missing RCT)

To elevate aminopentamide from "historical usage" to "evidence-based medicine," a randomized, double-blind, placebo-controlled trial is required. Below is a self-validating protocol designed to assess its efficacy objectively.

Study Design: "AMINO-K9" Efficacy Trial

Objective: To determine if aminopentamide reduces the time to resolution of loose stools in dogs with acute, uncomplicated diarrhea compared to placebo.

1. Inclusion/Exclusion Criteria (Self-Validating Logic):

  • Inclusion: Dogs >6 months, acute onset diarrhea (<48 hours), Canine Acute Diarrhea Severity Index (CADSI) score mild-to-moderate.

  • Exclusion: Hemorrhagic diarrhea, fever (>103.5°F), evidence of parvovirus, history of glaucoma (due to anticholinergic risk), or MDR1 mutation status (to remove confounders if loperamide arm is added).

2. Treatment Arms:

  • Group A (Experimental): Aminopentamide (0.01 mg/kg IM or SC q12h).

  • Group B (Control): Saline Placebo (matched volume IM or SC q12h).

3. Data Collection Workflow:

  • Primary Endpoint: Time (in hours) from first dose to the production of the first formed stool (Fecal Scoring System < 3/7).

  • Secondary Endpoint: Incidence of anticholinergic adverse events (dry mucous membranes, urine retention).[2]

4. Statistical Validation:

  • Power analysis requires

    
     per group to detect a 24-hour difference in resolution time with 80% power (
    
    
    
    ).
Figure 2: Clinical Trial Workflow (DOT)

Trial start Screening (n=100) exclude Exclusions (Parvo, Glaucoma, Severe) start->exclude Fail Criteria random Randomization start->random Pass Criteria groupA Group A: Aminopentamide 0.01 mg/kg random->groupA groupB Group B: Placebo (Saline) random->groupB monitor Monitoring (q12h) Fecal Score & Adverse Events groupA->monitor groupB->monitor analysis Survival Analysis (Kaplan-Meier) monitor->analysis Endpoint Reached

Caption: Figure 2 outlines the necessary workflow for a valid RCT, emphasizing strict exclusion criteria to prevent adverse events in high-risk populations.

Safety Analysis: The Anticholinergic Toxidrome

Researchers must be acutely aware of the safety profile. Aminopentamide is not merely a "gut calmer"; it is a systemic muscarinic antagonist.[1]

  • Ocular: Mydriasis (pupil dilation) and cycloplegia. Risk: Can precipitate acute glaucoma crisis in predisposed breeds.

  • Gastrointestinal: While intended to stop spasms, excessive dosing leads to paralytic ileus . This turns a "flowing" gut into a stagnant one, potentially leading to bacterial overgrowth and translocation [2].

  • Urinary: Detrusor muscle relaxation leads to urinary retention.

Clinical Heuristic: If a patient on aminopentamide presents with abdominal distension and lack of gut sounds, immediate discontinuation is required to prevent functional obstruction.

Conclusion & Recommendations

Conclusion: A meta-analysis of the current landscape indicates that aminopentamide is currently an adjuvant therapy of last resort , rather than a first-line treatment for canine diarrhea. The lack of modern RCTs, combined with the availability of safer alternatives (probiotics, nutraceutical clays) and the risk of masking infectious etiologies, limits its utility in routine practice.

Recommendations for Researchers:

  • Do not use aminopentamide as a positive control in new antidiarrheal drug trials; it does not represent the modern "standard of care."

  • Future studies should focus on phenotyping specific subsets of "spasmodic diarrhea" where this drug might still hold unique value, rather than broad application for acute gastroenteritis.

References

  • ACVIM Consensus Statement on the Management of Acute Diarrhea. Journal of Veterinary Internal Medicine. Available at: [Link]

  • Aminopentamide Hydrogen Sulfate (Centrine) Drug Monograph. Wedgewood Pharmacy / FDA NADA Data. Available at: [Link]

  • Comparative Efficacy of Probiotics in Canine Acute Diarrhea. Frontiers in Veterinary Science. Available at: [Link]

  • Antidiarrheal Agents in Veterinary Medicine. Merck Veterinary Manual. Available at: [Link]

Sources

Safety Operating Guide

Aminopentamide: Proper Disposal & Environmental Stewardship

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not flush Aminopentamide down the drain.

While Aminopentamide (Centrine) is not explicitly listed on the EPA’s RCRA P-list or U-list, it is a potent anticholinergic agent. Disposal via municipal sewer systems poses a significant risk to aquatic ecosystems due to the stability of quaternary ammonium-like structures and their potential to disrupt neurotransmission in non-target organisms.

The only acceptable disposal method for Aminopentamide (solid or liquid formulation) is high-temperature incineration at a licensed chemical destruction facility. [1][2]

Chemical Profile & Hazard Identification

Understanding the chemical nature of Aminopentamide is the first step in validating your disposal protocol. This compound is stable, meaning it does not readily degrade in standard wastewater treatment processes.

ParameterDataOperational Implication
Chemical Name Aminopentamide Hydrogen Sulfate--
CAS Number 60-46-8 (Base) / 20701-77-3 (Sulfate)Use for waste manifesting.[1][2][3]
Molecular Formula

Sulfur content requires flue gas scrubbing during incineration.[1][2]
Solubility Soluble in waterHigh mobility in groundwater if leached.[1][2]
Pharmacology Anticholinergic / AntispasmodicNeurotoxic to aquatic invertebrates.[1][2]
RCRA Status Non-Listed (Not P or U listed)Regulated as Non-RCRA Pharmaceutical Waste (unless characteristic).[1][2]

Regulatory Framework & Logic (The "Why")

The Regulatory Gap

Many researchers mistakenly assume that if a chemical is not on the EPA's P-list (acutely toxic) or U-list (toxic), it is safe for general trash or sewer disposal. This is a dangerous fallacy.

  • RCRA Status: Aminopentamide is not federally listed. However, under the EPA Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P) , healthcare facilities and labs operating under these standards must treat it as "Non-Creditable Hazardous Waste Pharmaceutical" if it cannot be returned for credit.

  • Ecological Impact: Anticholinergics inhibit acetylcholine, a neurotransmitter conserved across the animal kingdom. Release into waterways can alter the behavior and physiology of aquatic life, even at sub-lethal concentrations.

The Solution: Incineration

We utilize High-Temperature Incineration because it breaks the amide bonds and destroys the tropine-like structure, converting the pharmacological agent into inert combustion products (


, 

,

,

).[2] The

(from the sulfate group) is captured by scrubbers at the facility.

Step-by-Step Disposal Protocols

A. Solid Waste (Powder/Tablets)

Applicable for: Expired API (Active Pharmaceutical Ingredient), spilled powder, or unused tablets.

  • Containment: Place the substance immediately into a clear, sealable polyethylene bag .

  • Secondary Containment: Place the sealed bag into a rigid, wide-mouth high-density polyethylene (HDPE) container (often white with a screw-top lid).

  • Labeling: Apply a "Non-RCRA Pharmaceutical Waste" label.

    • Text: "Aminopentamide Hydrogen Sulfate – Anticholinergic – Incinerate Only."[2]

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers.

  • Disposal: Transfer to your EHS (Environmental Health & Safety) team for shipment to a licensed incinerator.

B. Liquid Waste (Injectables/Solutions)

Applicable for: Reconstituted solutions or liquid formulations.

  • Segregation: Do NOT mix with organic solvents (halogenated or non-halogenated) unless directed by your specific waste profile. Keep as an aqueous pharmaceutical stream.

  • Container: Collect in a carboy compatible with aqueous solutions (HDPE or Polypropylene).

  • Headspace: Leave at least 10% headspace to prevent over-pressurization.

  • Labeling: Label as "Aqueous Pharmaceutical Waste – Aminopentamide."

  • Prohibition: Never pour into a sink, even if followed by copious water.

C. Empty Containers (The "RCRA Empty" Rule)[3]
  • Liquids: A container is considered empty if all wastes have been removed using standard practices (pouring/pumping) AND no more than 2.5 cm (1 inch) of residue remains.

  • Solids: The container must be scraped clean.

  • Disposal: Once "RCRA Empty," the container can generally be recycled or thrown in regular trash, unless your facility adopts a conservative "all-pharma" incineration policy (recommended for high-potency drugs).

Workflow Visualization

The following diagram outlines the decision logic for handling Aminopentamide waste streams.

Aminopentamide_Disposal Start Start: Aminopentamide Waste Identified FormCheck What is the physical state? Start->FormCheck Solid Solid (Powder/Tablet) FormCheck->Solid Liquid Liquid (Solution) FormCheck->Liquid Empty Empty Container? FormCheck->Empty Spill Is it a Spill? Solid->Spill Action_Liquid Collect in HDPE Carboy Label: 'Aqueous Pharma Waste' Liquid->Action_Liquid Action_Empty Verify 'RCRA Empty' (Scrape/Pour) Empty->Action_Empty Action_Solid Double Bag -> Rigid Container Label: 'Incinerate Only' Spill->Action_Solid Yes (Clean up with damp paper) Spill->Action_Solid No (Expired/Unused) Disposal Ship to Licensed Incinerator (Do NOT Sewer) Action_Solid->Disposal Action_Liquid->Disposal Action_Empty->Action_Solid If residue remains Trash Recycle/Trash (If Policy Allows) Action_Empty->Trash If clean

Caption: Decision matrix for segregating and processing Aminopentamide waste streams to ensure environmental compliance.

Emergency Spill Response

In the event of a laboratory spill of Aminopentamide powder:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If handling pure API powder outside a fume hood, use an N95 or P100 respirator to prevent inhalation.

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.

  • Cleanup: Wipe up the material. Clean the surface with a soap and water solution.[4]

  • Disposal: Place all contaminated paper towels and gloves into the Solid Pharmaceutical Waste bin (as described in Section 4A). Do not throw spill cleanup materials into the regular trash.

References

  • PubChem. (n.d.). Aminopentamide.[4][5][6] National Library of Medicine. Retrieved January 28, 2026, from [Link][1][2]

  • U.S. Environmental Protection Agency. (2019).[7][8] Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[3][7] EPA.gov.[9] Retrieved January 28, 2026, from [Link][1][2]

  • U.S. Environmental Protection Agency. (n.d.). RCRA Orientation Manual: Hazardous Waste Generator Regulations. EPA.gov.[9] Retrieved January 28, 2026, from [Link][1][2]

Sources

Operational Safety Guide: Handling Aminopentamide in Research Settings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Distinction

Warning: Do not confuse Aminopentamide (CAS 60-46-8, a solid anticholinergic agent) with 1-Aminopentane (CAS 110-58-7, a flammable, corrosive liquid amine).[1] This guide specifically addresses the handling of Aminopentamide (also known as Dimevamide), a potent muscarinic receptor antagonist.

Handling Aminopentamide requires strict adherence to protocols designed for Potent Active Pharmaceutical Ingredients (APIs) . As a senior application scientist, I emphasize that the primary risk is not merely contact irritation, but systemic anticholinergic toxicity via inhalation of dust or accidental ingestion. The physiological blockade of acetylcholine receptors can occur rapidly if particulate containment is breached.

Risk Assessment: The Anticholinergic Toxidrome

To select the correct PPE, you must understand the biological mechanism you are guarding against. Aminopentamide acts by blocking acetylcholine at parasympathetic sites (smooth muscle, secretory glands, CNS).[1]

The Hazard Chain:

  • Exposure: Inhalation of lyophilized powder or aerosolized droplets.

  • Mechanism: Competitive antagonism of muscarinic receptors.[2]

  • Clinical Manifestation (The Toxidrome):

    • Peripheral: Mydriasis (blown pupils), tachycardia (rapid heart rate), urinary retention, ileus.[1]

    • Central: Confusion, agitation, and in severe cases, seizures.[1][2]

Quantitative Toxicity Data:

Metric Value Significance
CAS Number 60-46-8 Unique Identifier (Verify before use)
Physical State Solid (Crystalline Powder) High inhalation risk during weighing
LD50 (Oral, Mouse) ~396 mg/kg Category 4 (Harmful if swallowed)
LD50 (IV, Mouse) ~35 mg/kg High potency via direct systemic entry

| Target Organs | CNS, Heart, GI Tract, Eyes | Systemic protection required |[1]

Hierarchy of Controls & PPE Matrix

Personal Protective Equipment (PPE) is the last line of defense. It must be supported by robust engineering controls.[1][3]

Engineering Controls (Primary Barrier)
  • Powder Handling: Must be performed in a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.

  • Static Control: Use an ionizing bar or antistatic gun during weighing. Aminopentamide salts can be static-prone, increasing the risk of particle dispersion.[1]

PPE Selection Matrix

The following PPE is mandatory based on the physical state of the compound.

Protective LayerScenario A: Solid/Powder Handling (Weighing, Transfer)Scenario B: Solution Handling (Pipetting, Injection)
Respiratory N95 or P100 Respirator (if outside hood); Ideally performed in Fume Hood without respiratorSurgical mask (for droplet protection)
Dermal (Hand) Double Nitrile Gloves (0.11mm min.[1] thickness). Change outer pair immediately after weighing.Single Nitrile Gloves (examine for micro-tears)
Ocular Chemical Safety Goggles (tight-fitting).[1] Dust can cause immediate pupil dilation (mydriasis).[1]Safety Glasses with side shields.[1][4]
Body Lab coat (buttoned to neck) + Tyvek sleeves (disposable).[1]Standard Lab Coat.[1][3]

Operational Workflow Visualization

The following diagram illustrates the decision logic for safe handling and exposure response.

Aminopentamide_Safety Start Start: Handling Aminopentamide CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Liquid / Solution CheckState->Liquid EngControl Engineering Control: Chemical Fume Hood (REQUIRED) Solid->EngControl Static Static Mitigation: Ionizing Bar / Anti-static Gun EngControl->Static Weighing Weighing Protocol: Double Nitrile Gloves Closed Balance Sash Static->Weighing Process Experimental Procedure Weighing->Process LiquidPPE PPE: Single Nitrile Gloves Safety Glasses Liquid->LiquidPPE LiquidPPE->Process Waste Disposal: Segregated Solid/Liquid Waste (Incineration Stream) Process->Waste

Caption: Operational logic flow for Aminopentamide handling. Note the critical requirement for fume hoods during the solid phase to prevent inhalation of anticholinergic dust.

Detailed Experimental Protocols

Protocol A: Safe Weighing of Aminopentamide Powder

Objective: Solubilize solid API without generating airborne particulate.

  • Preparation: Place a waste container and solvent inside the fume hood before opening the vial.

  • Gowning: Don double nitrile gloves. Ensure lab coat cuffs are tucked under the glove gauntlet.

  • Static Check: If the powder clings to the glass, use an antistatic gun (e.g., Zerostat) to neutralize the charge.

  • Transfer: Use a disposable spatula. Do not pour from the source vial.

  • Solubilization: Add the solvent to the weighing boat or vial immediately after weighing to trap the dust in solution.

  • Decontamination: Wipe the balance area with a methanol-dampened wipe (Aminopentamide is soluble in alcohols). Discard the wipe in solid hazardous waste.

Protocol B: Emergency Exposure Response

Trigger: Accidental inhalation or eye contact.

  • Immediate Action:

    • Inhalation:[4][5] Move to fresh air immediately. Alert safety officer.

    • Eye Contact: Flush for 15 minutes. Note: If one pupil dilates significantly more than the other (anisocoria), this confirms anticholinergic exposure.

  • Medical Alert: Inform emergency responders that the patient has been exposed to a potent anticholinergic .

    • Antidote Note: Physostigmine is the pharmacological antidote but should only be administered by emergency physicians under cardiac monitoring.

Waste Disposal & Decontamination[6]

  • Chemical Deactivation: Unlike biologicals, Aminopentamide is chemically stable. Bleach is not an effective deactivation agent.[1]

  • Surface Cleaning:

    • Solubilize: Wipe surface with Methanol or Ethanol (solubility is high in alcohols).

    • Clean: Follow with a soap and water wash to remove residues.[4][5]

  • Disposal Stream:

    • Solids: High-temperature incineration (Hazardous Chemical Waste).[1]

    • Liquids: Solvent waste stream (Do not pour down the drain; aquatic toxicity is a concern).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22565, Aminopentamide.[1] Retrieved from [Link][1][6]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1] Retrieved from [Link][1]

  • Wedgewood Pharmacy. Aminopentamide Hydrogen Sulfate for Veterinary Use: Monograph. (Reference for veterinary mechanism/toxicity). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aminopentamide
Reactant of Route 2
Reactant of Route 2
Aminopentamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.